molecular formula C9H21N B1359938 n-Methyloctan-1-amine CAS No. 2439-54-5

n-Methyloctan-1-amine

Cat. No.: B1359938
CAS No.: 2439-54-5
M. Wt: 143.27 g/mol
InChI Key: SEGJNMCIMOLEDM-UHFFFAOYSA-N
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Description

N-Methyloctan-1-amine is a useful research compound. Its molecular formula is C9H21N and its molecular weight is 143.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyloctan-1-amine
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InChI

InChI=1S/C9H21N/c1-3-4-5-6-7-8-9-10-2/h10H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEGJNMCIMOLEDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N
Source PubChem
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DSSTOX Substance ID

DTXSID9044619
Record name N-Methyloctan-1-amine
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Molecular Weight

143.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2439-54-5
Record name N-Methyloctylamine
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Record name Octylmethylamine
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Record name 1-Octanamine, N-methyl-
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Record name N-Methyloctan-1-amine
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Record name Methyl(octyl)amine
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Record name OCTYLMETHYLAMINE
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Foundational & Exploratory

An In-depth Technical Guide to n-Methyloctan-1-amine (CAS: 2439-54-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

n-Methyloctan-1-amine, also known as N-methyl-n-octylamine, is a secondary amine with the CAS number 2439-54-5.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, alongside detailed, generalized experimental protocols for its synthesis, purification, and characterization. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering a consolidated source of technical information.

Chemical and Physical Properties

This compound is a secondary amino compound.[1] It is a combustible liquid that can cause severe skin burns and eye damage.[2] The majority of its physicochemical data has been compiled from various chemical suppliers and databases.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 2439-54-5[1][2][3][4][5][6][7]
Molecular Formula C₉H₂₁N[1][2][6][7]
Molecular Weight 143.27 g/mol [1][6]
IUPAC Name This compound[1]
Synonyms N-Methyl-n-octylamine, Octylmethylamine, Methyl(octyl)amine[1][2]
Appearance Liquid[2]
Density 0.79 g/cm³[7]
Melting Point -13 °C[7]
Boiling Point 68 °C at 8 mmHg[7]
Flash Point 63 °C[2]
InChI Key SEGJNMCIMOLEDM-UHFFFAOYSA-N[1][2]
SMILES CCCCCCCCNC[1][3]

Synthesis of this compound

A common and effective method for the synthesis of secondary amines like this compound is reductive amination.[8][9] This process involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine, which is then reduced to the corresponding amine.[10] For the synthesis of this compound, octanal would be reacted with methylamine.

Generalized Experimental Protocol for Reductive Amination

Materials:

  • Octanal

  • Methylamine (e.g., 40% in water or as a solution in a suitable solvent)

  • Reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride)

  • Anhydrous solvent (e.g., methanol, dichloromethane)

  • Glacial acetic acid (optional, as a catalyst)

Procedure:

  • In a round-bottom flask, dissolve octanal in an anhydrous solvent.

  • Add a solution of methylamine to the flask.

  • If desired, a catalytic amount of glacial acetic acid can be added to facilitate imine formation.

  • Stir the mixture at room temperature for a designated period to allow for the formation of the iminium ion.

  • Slowly add the reducing agent to the reaction mixture.

  • Continue to stir the reaction until completion, which can be monitored by techniques such as TLC or GC-MS.

  • Upon completion, quench the reaction by carefully adding water or a dilute acid.

  • Extract the product into an organic solvent.

  • Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure to obtain the crude this compound.

G Synthesis Workflow: Reductive Amination Reactants Octanal + Methylamine Imine_Formation Imine Formation Reactants->Imine_Formation Solvent Anhydrous Solvent (e.g., Methanol) Solvent->Imine_Formation Catalyst Acetic Acid (optional) Catalyst->Imine_Formation Reduction Reduction Imine_Formation->Reduction Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Reduction Quenching Reaction Quenching Reduction->Quenching Extraction Workup & Extraction Quenching->Extraction Crude_Product Crude this compound Extraction->Crude_Product

Caption: Generalized workflow for the synthesis of this compound via reductive amination.

Purification of this compound

The crude product obtained from the synthesis will likely contain unreacted starting materials and byproducts. A common method for purifying amines is through acid-base extraction, followed by distillation.

Generalized Experimental Protocol for Purification

Materials:

  • Crude this compound

  • Organic solvent (e.g., diethyl ether)

  • Aqueous acid solution (e.g., 1 M HCl)

  • Aqueous base solution (e.g., 2 M NaOH)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the crude product in an organic solvent.

  • Transfer the solution to a separatory funnel and extract with the aqueous acid solution. The amine will be protonated and move into the aqueous layer.

  • Separate the aqueous layer and wash the organic layer with the acid solution to ensure complete extraction of the amine.

  • Combine the aqueous layers and basify by slowly adding the aqueous base solution until the pH is basic.

  • Extract the deprotonated amine back into an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the purified this compound.

  • For higher purity, the amine can be further purified by distillation under reduced pressure.

G Purification Workflow: Acid-Base Extraction Crude_Product Crude Product in Organic Solvent Acid_Extraction Acid Extraction (e.g., 1M HCl) Crude_Product->Acid_Extraction Aqueous_Layer Aqueous Layer (Protonated Amine) Acid_Extraction->Aqueous_Layer Organic_Layer Organic Layer (Impurities) Acid_Extraction->Organic_Layer Basification Basification (e.g., 2M NaOH) Aqueous_Layer->Basification Back_Extraction Back Extraction into Organic Solvent Basification->Back_Extraction Drying Drying and Concentration Back_Extraction->Drying Purified_Product Purified this compound Drying->Purified_Product

Caption: Generalized workflow for the purification of this compound.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds.

Generalized Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the purified amine in a volatile organic solvent (e.g., dichloromethane or hexane).

  • Injection: Inject a small volume of the sample into the GC-MS instrument.

  • GC Separation: The sample is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and affinity for the stationary phase.

  • MS Detection: As the separated components elute from the column, they are ionized and fragmented. The mass spectrometer then separates the ions based on their mass-to-charge ratio, generating a mass spectrum for each component.

  • Data Analysis: The retention time from the gas chromatogram and the fragmentation pattern from the mass spectrum are compared to a reference library to confirm the identity of the compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Generalized Experimental Protocol:

  • Sample Preparation: A small amount of the neat liquid sample is placed on the ATR crystal of the FTIR spectrometer.

  • Data Acquisition: An infrared spectrum is recorded by passing a beam of infrared light through the sample.

  • Data Analysis: The resulting spectrum shows the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of the bonds within the molecule. For a secondary amine like this compound, a characteristic N-H stretch should be observed in the region of 3300-3500 cm⁻¹.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms in a molecule.

Generalized Experimental Protocol:

  • Sample Preparation: Dissolve a small amount of the purified amine in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: The sample is placed in a strong magnetic field, and the NMR spectrum is acquired. Both ¹H and ¹³C NMR spectra can be obtained.

  • Data Analysis:

    • ¹H NMR: The chemical shifts, integration, and splitting patterns of the proton signals provide information about the number and connectivity of the hydrogen atoms.

    • ¹³C NMR: The chemical shifts of the carbon signals indicate the different chemical environments of the carbon atoms in the molecule.

G Characterization Workflow Purified_Product Purified this compound GCMS GC-MS Analysis Purified_Product->GCMS FTIR FTIR Spectroscopy Purified_Product->FTIR NMR NMR Spectroscopy Purified_Product->NMR Identity_Purity Confirmation of Identity and Purity GCMS->Identity_Purity FTIR->Identity_Purity NMR->Identity_Purity

Caption: Generalized workflow for the characterization of this compound.

Applications

This compound and similar long-chain amines have potential applications in various fields:

  • Corrosion Inhibitors: Long-chain amines can form a protective layer on metal surfaces, inhibiting corrosion, particularly in acidic environments.[12][13]

  • Surfactants and Emulsifiers: The amphiphilic nature of these molecules, with a polar amine head and a nonpolar alkyl tail, makes them suitable for use as surfactants and emulsifiers.

  • Chemical Intermediates: This compound can serve as a building block for the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.

Safety and Handling

This compound is classified as a corrosive substance. It is a combustible liquid and causes severe skin burns and eye damage.[1][2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

References

N-Methyl-n-octylamine: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Methyl-n-octylamine, a secondary amine with applications in chemical synthesis and research. This document consolidates key chemical and physical data, outlines a representative synthetic protocol, and presents a logical workflow for its preparation.

Core Compound Data

N-Methyl-n-octylamine is a valuable intermediate in various chemical syntheses. Its properties are summarized below for easy reference.

PropertyValueSource(s)
Molecular Weight 143.27 g/mol [1]
Molecular Formula C₉H₂₁N[1]
CAS Number 2439-54-5[1]
Appearance Colorless to light yellow clear liquid
Purity >98.0% (GC)
Boiling Point 68°C (8 mmHg)
Density 0.79 g/mL
Refractive Index 1.427
InChI Key SEGJNMCIMOLEDM-UHFFFAOYSA-N
SMILES CCCCCCCCNC

Synthetic Protocol: A Representative Amination Approach

While specific proprietary methods for the industrial production of N-Methyl-n-octylamine may vary, a common and illustrative laboratory-scale synthesis involves the reductive amination of octanal with methylamine or the direct alkylation of octylamine. Below is a generalized protocol based on established methods for the synthesis of similar secondary amines.

Objective: To synthesize N-Methyl-n-octylamine via reductive amination.

Materials:

  • Octanal

  • Methylamine (solution in a suitable solvent, e.g., THF or ethanol)

  • Reducing agent (e.g., Sodium borohydride - NaBH₄, Sodium triacetoxyborohydride - NaBH(OAc)₃)

  • Anhydrous solvent (e.g., Dichloromethane - DCM, 1,2-Dichloroethane - DCE)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) for drying

  • Hydrochloric acid (HCl) solution (for workup)

  • Sodium bicarbonate (NaHCO₃) solution (for workup)

  • Brine (saturated NaCl solution)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Addition funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and distillation

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add octanal and the anhydrous solvent. Cool the mixture in an ice bath.

  • Imine Formation: Slowly add a solution of methylamine to the cooled solution of octanal with stirring. The reaction is typically allowed to stir for 1-2 hours at room temperature to facilitate the formation of the intermediate imine.

  • Reduction: Cool the reaction mixture again in an ice bath. In a separate flask, prepare a solution or slurry of the reducing agent in the same anhydrous solvent. Add the reducing agent portion-wise to the reaction mixture, maintaining a low temperature.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours (typically 12-24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup:

    • Once the reaction is complete, quench the reaction by the slow addition of water or a dilute acid solution (e.g., 1M HCl) at 0°C.

    • Separate the organic layer. Wash the organic layer sequentially with a saturated solution of sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation under reduced pressure to yield pure N-Methyl-n-octylamine.

Synthesis Workflow Diagram

The following diagram illustrates the logical steps involved in the synthesis of N-Methyl-n-octylamine as described in the protocol above.

SynthesisWorkflow start Start: Reactants reactants Octanal + Methylamine start->reactants Combine imine_formation Imine Formation reactants->imine_formation Stir at RT reduction Reduction with Reducing Agent imine_formation->reduction Add Reducing Agent workup Aqueous Workup & Extraction reduction->workup Quench & Separate purification Purification by Distillation workup->purification Isolate Crude Product product Final Product: N-Methyl-n-octylamine purification->product Yields Pure Product

Caption: A generalized workflow for the synthesis of N-Methyl-n-octylamine.

Applications in Research and Development

N-Methyl-n-octylamine serves as a versatile building block in organic synthesis. While it may not have direct, well-documented biological signaling pathways, its utility lies in its role as a precursor or intermediate for more complex molecules. Its primary amine counterpart, n-octylamine, is recognized for its role in the synthesis of various pharmaceutical compounds and as a key component in the formation of lipid nanoparticles for drug delivery.[2] The introduction of a methyl group modifies the steric and electronic properties of the amine, which can be strategically utilized by medicinal chemists to fine-tune the characteristics of a target molecule.

The lipophilic octyl chain combined with the secondary amine functionality makes N-Methyl-n-octylamine a candidate for incorporation into molecules designed to interact with biological membranes or lipophilic binding pockets of proteins. Further research may elucidate specific biological activities of compounds derived from this intermediate.

References

A Technical Guide to the Spectral Analysis of N-methyloctylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for N-methyloctylamine, a secondary amine with applications in various fields of chemical research and development. The document details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a foundational dataset for its identification, characterization, and quality control.

Molecular Structure and Properties

N-methyloctylamine (C₉H₂₁N) is a secondary amine with a molecular weight of 143.27 g/mol . Its structure consists of an eight-carbon alkyl chain (octyl group) and a methyl group attached to a central nitrogen atom. This structure gives it both nonpolar (due to the octyl chain) and polar (due to the amine group) characteristics, influencing its solubility and reactivity.

Spectroscopic Data

The following sections present the key spectral data for N-methyloctylamine, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of N-methyloctylamine provides information about the different types of protons and their neighboring environments.

Table 1: ¹H NMR Spectral Data for N-methyloctylamine

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.56t2H-CH₂-NH-
~2.43s3HN-CH₃
~1.48m2H-CH₂-CH₂-NH-
~1.28m10H-(CH₂)₅-
~0.88t3H-CH₃

Note: The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The spectrum is typically recorded in deuterated chloroform (CDCl₃).

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for N-methyloctylamine

Chemical Shift (δ) ppmAssignment
~52-CH₂-NH-
~36N-CH₃
~32-CH₂- (in octyl chain)
~30-CH₂- (in octyl chain)
~29-CH₂- (in octyl chain)
~27-CH₂- (in octyl chain)
~23-CH₂- (in octyl chain)
~14-CH₃

Note: These are predicted chemical shifts based on the analysis of similar secondary amines. The exact values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. As a secondary amine, N-methyloctylamine exhibits characteristic absorption bands.

Table 3: Key IR Absorption Bands for N-methyloctylamine

Wavenumber (cm⁻¹)VibrationIntensity
~3300-3500N-H StretchWeak-Medium
2850-2960C-H Stretch (Aliphatic)Strong
~1465C-H Bend (CH₂)Medium
~1000-1250C-N StretchMedium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Table 4: Mass Spectrometry Data for N-methyloctylamine

m/zInterpretation
143Molecular Ion [M]⁺
128[M-CH₃]⁺
44[CH₃NH=CH₂]⁺ (Base Peak)

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectral data presented above.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of N-methyloctylamine in 0.6-0.8 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Typical parameters include a spectral width of -2 to 12 ppm, an acquisition time of 3-4 seconds, a relaxation delay of 1-2 seconds, and an average of 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same spectrometer, typically at a frequency of 100 MHz. A wider spectral width (0-150 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required for a good signal-to-noise ratio. Proton decoupling is employed to simplify the spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation: As N-methyloctylamine is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Typically, the spectrum is scanned over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of N-methyloctylamine in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

  • Data Acquisition: Acquire the mass spectrum, scanning a mass-to-charge (m/z) range of approximately 30 to 200 amu.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of N-methyloctylamine.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample N-methyloctylamine Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Functional Group Absorptions IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Structural Elucidation and Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectral analysis of N-methyloctylamine.

An In-depth Technical Guide to the Solubility of n-Methyloctan-1-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of n-Methyloctan-1-amine. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the compound's physicochemical properties, predicted solubility behavior in a range of organic solvents based on established chemical principles, and a detailed experimental protocol for its quantitative determination. A logical framework illustrating the key factors that influence the solubility of this compound is also presented to aid in formulation and experimental design.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is fundamental to predicting its solubility. These properties are summarized in the table below.

PropertyValueReference
Molecular Formula C9H21N[1]
Molecular Weight 143.27 g/mol [1]
Appearance Clear colorless to yellow liquid[2]
Boiling Point 181.1 ± 3.0 °C at 760 mmHg[1]
Melting Point -13 °C[2]
Density 0.790 g/cm³[3]
pKa (Predicted) 10.93 ± 0.10[2]
LogP (Predicted) 3.7[1]

Predicted Solubility in Organic Solvents

The solubility of a substance is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[4] this compound is a secondary amine with a long, non-polar octyl chain and a polar amine group. This amphiphilic nature dictates its solubility in various organic solvents.

  • Non-Polar Solvents (e.g., Hexane, Toluene, Benzene): The substantial non-polar character imparted by the C8 alkyl chain suggests that this compound will exhibit high solubility in non-polar organic solvents.[5] The van der Waals interactions between the alkyl chain of the amine and the non-polar solvent molecules are expected to be significant, facilitating dissolution.

  • Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Ethyl Acetate): These solvents possess a degree of polarity and can engage in dipole-dipole interactions with the polar amine head of this compound. While the long alkyl chain will still contribute favorably to solubility, the overall solubility might be slightly less than in purely non-polar solvents. It is worth noting that primary amines can react with ketones like acetone.[6]

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. The nitrogen atom in this compound has a lone pair of electrons and can act as a hydrogen bond acceptor.[7] Therefore, good solubility is expected in polar protic solvents due to the potential for hydrogen bonding between the solvent's hydroxyl group and the amine's nitrogen.

In general, aliphatic amines are soluble in organic solvents.[8][9] The solubility of amines with a carbon count greater than four in water is typically low.[9]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent. This method is a common and reliable technique for determining the thermodynamic solubility of a liquid in a solvent.

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Temperature-controlled shaker or water bath

  • Calibrated analytical balance (readable to at least 0.1 mg)

  • Glass vials with screw caps

  • Micropipettes

  • Centrifuge (optional)

  • Syringe filters (if not centrifuging)

  • Evaporating dish or pre-weighed vial

Procedure:

  • Preparation of Saturated Solution:

    • Add a measured volume of the organic solvent to a series of glass vials.

    • Add an excess of this compound to each vial to ensure that a saturated solution is formed. The presence of a distinct layer of the amine after equilibration will confirm this.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature.

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure that the solvent is fully saturated with the amine.

  • Separation of Undissolved Solute:

    • After equilibration, cease agitation and allow the undissolved this compound to settle.

    • To ensure the removal of any suspended micro-droplets, either centrifuge the vials at a moderate speed or filter the supernatant through a syringe filter compatible with the organic solvent. This step is crucial for accurate results.

  • Sample Collection and Weighing:

    • Carefully withdraw a precise volume (e.g., 1.00 mL) of the clear, saturated supernatant using a calibrated micropipette.

    • Dispense the collected aliquot into a pre-weighed evaporating dish or vial.

    • Record the exact mass of the empty container and the container with the aliquot.

  • Solvent Evaporation:

    • Place the evaporating dish or vial in a fume hood or under a gentle stream of nitrogen to allow the solvent to evaporate completely. A slightly elevated temperature may be used to expedite this process, provided it does not cause the amine to volatilize.

  • Final Weighing and Calculation:

    • Once the solvent has completely evaporated, weigh the container with the residual this compound.

    • The mass of the dissolved amine is the final mass minus the initial mass of the empty container.

    • The solubility can then be calculated in various units, such as grams per 100 mL of solvent or moles per liter.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for both this compound and the chosen organic solvent before commencing the experiment.

Factors Influencing Solubility

The solubility of this compound in organic solvents is a multifactorial property. The following diagram illustrates the key relationships between the solute, solvent, and environmental factors that govern its solubility.

G Factors Influencing the Solubility of this compound Solubility Solubility of This compound Solute Solute Properties (this compound) Solute->Solubility Polarity_Solute Polarity (Amine Group) Solute->Polarity_Solute NonPolarity_Solute Non-Polarity (Octyl Chain) Solute->NonPolarity_Solute H_Bonding_Solute Hydrogen Bond Acceptor Solute->H_Bonding_Solute Solvent Solvent Properties Solvent->Solubility Polarity_Solvent Polarity Solvent->Polarity_Solvent H_Bonding_Solvent Hydrogen Bonding Capacity Solvent->H_Bonding_Solvent Environment Environmental Factors Environment->Solubility Temperature Temperature Environment->Temperature Pressure Pressure Environment->Pressure

Caption: Key factors influencing the solubility of this compound.

This guide provides a foundational understanding of the solubility of this compound in organic solvents. For specific applications, it is highly recommended that the experimental protocol outlined above be followed to determine precise solubility values in the solvent system of interest.

References

The Biological Frontier of Secondary Alkylamines: A Technical Guide to the Activity of n-Methyloctan-1-amine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secondary alkylamines, a class of organic compounds characterized by a nitrogen atom bonded to two alkyl groups and one hydrogen atom, represent a privileged scaffold in medicinal chemistry and drug discovery. Their unique physicochemical properties, including their capacity to act as hydrogen bond donors and acceptors and their tunable lipophilicity, make them valuable moieties for modulating the biological activity and pharmacokinetic profiles of therapeutic agents.[1] This technical guide provides an in-depth exploration of the biological activities of secondary alkylamines, with a specific focus on n-Methyloctan-1-amine as a representative member of the long-chain aliphatic series.

While comprehensive biological data for this compound itself is limited in publicly available literature, this guide consolidates information on structurally related long-chain secondary alkylamines to provide a predictive overview of its potential pharmacological activities. The primary areas of focus include enzyme inhibition, antimicrobial effects, and metabolic pathways. This document is intended to serve as a foundational resource for researchers, offering detailed experimental protocols and insights into the potential mechanisms of action and signaling pathways associated with this class of compounds.

Quantitative Biological Activity Data

The following tables summarize the quantitative biological activity data for secondary alkylamines and related long-chain amine derivatives against various biological targets. Due to the limited specific data on this compound, data for analogous compounds are presented to illustrate the potential activity profile.

Table 1: Enzyme Inhibition by Secondary and Long-Chain Alkylamines

Compound ClassTarget EnzymeSpecific Compound ExampleInhibition Data (IC50/Ki)Reference
Long-Chain Ammonium SaltsDynamin I GTPaseMyristoyl trimethyl ammonium bromide (MTMAB)IC50: 3.15 µM[2]
Aliphatic PropargylaminesMonoamine Oxidase B (MAO-B)N-2-butyl-N-methylpropargylamine.HCl (2-BuMP)Potent and selective inhibitor (specific IC50 not provided)[1]

Table 2: Antimicrobial Activity of Alkylamines

Compound ClassOrganism(s)Specific Compound ExampleMinimum Inhibitory Concentration (MIC)Reference
Alkyl aminesGram-positive and Gram-negative bacteriaHendecylamine (C11)Average MIC: 0.60 µmole/ml[3][4]
OleoylaminesEscherichia coli, Staphylococcus aureusOleoylamine derivativesMicromolar range[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of the biological activity of this compound and related compounds.

Protocol 1: In Vitro Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)

This protocol outlines a general method for assessing the inhibition of MAO-A and MAO-B using a fluorometric assay that detects the production of hydrogen peroxide.[6][7][8]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., kynuramine or p-tyramine)

  • Fluorescent probe (e.g., Amplex® Red)

  • Horseradish peroxidase (HRP)

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)

  • Test compound (this compound) and reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare stock solutions of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the test compounds and reference inhibitors in the assay buffer.

  • To each well of a 96-well plate, add the test compound dilutions. Include controls for no enzyme, no inhibitor (vehicle), and a known inhibitor (positive control).

  • Add the MAO enzyme (MAO-A or MAO-B) to the wells containing the test compounds and controls.

  • Pre-incubate the plate for 15 minutes at 37°C to allow for any time-dependent inhibition.

  • Prepare a reaction mixture containing the MAO substrate, Amplex® Red, and HRP in the assay buffer.

  • Initiate the reaction by adding the reaction mixture to all wells.

  • Incubate the plate at 37°C, protected from light.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., ~545 nm excitation and ~590 nm emission for Amplex® Red) at multiple time points or as an endpoint reading.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the standard broth microdilution method to determine the antimicrobial activity of a compound.[9][10][11][12][13]

Materials:

  • Test compound (this compound)

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microplates

  • Spectrophotometer

  • Microplate incubator

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Perform serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.

  • Prepare an inoculum of the microbial strain and adjust its concentration to a standardized density (e.g., 5 x 10^5 CFU/mL).

  • Inoculate each well containing the test compound dilutions with the microbial suspension. Include a positive control well (microbes with no compound) and a negative control well (broth only).

  • Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • After incubation, visually inspect the wells for turbidity or measure the optical density (OD) at 600 nm using a microplate reader.

  • Data Analysis: The MIC is defined as the lowest concentration of the test compound that completely inhibits the visible growth of the microorganism.

Protocol 3: In Vitro Cytochrome P450 (CYP) Inhibition Assay

This protocol provides a general method for assessing the inhibitory potential of a compound against major human CYP isoforms.[5][14][15][16][17]

Materials:

  • Human liver microsomes or recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9)

  • NADPH regenerating system

  • CYP isoform-specific probe substrates (e.g., midazolam for CYP3A4, dextromethorphan for CYP2D6)

  • Test compound (this compound) and reference inhibitors

  • Acetonitrile with an internal standard for reaction quenching

  • LC-MS/MS system

Procedure:

  • Prepare stock solutions of the test compound and reference inhibitors.

  • In a 96-well plate, pre-incubate the test compound at various concentrations with human liver microsomes or recombinant CYP enzymes and the NADPH regenerating system in a phosphate buffer (pH 7.4).

  • Initiate the metabolic reaction by adding the CYP isoform-specific probe substrate.

  • Incubate the reaction mixture at 37°C for a specific time.

  • Terminate the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate proteins.

  • Analyze the supernatant for the formation of the metabolite of the probe substrate using a validated LC-MS/MS method.

  • Data Analysis: Determine the rate of metabolite formation at each concentration of the test compound. Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

The biological effects of secondary alkylamines like this compound are mediated through their interaction with specific molecular targets, leading to the modulation of cellular signaling pathways.

Monoamine Oxidase (MAO) and Neuronal Signaling

Monoamine oxidases are critical enzymes in the central nervous system responsible for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.[18][19][20] Inhibition of MAO-A is a therapeutic strategy for depression, while MAO-B inhibitors are used in the management of Parkinson's disease.[21][22][23] Long-chain alkylamines have been shown to inhibit MAO, suggesting that this compound could potentially modulate monoaminergic neurotransmission.

MAO_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamine Neurotransmitter VMAT VMAT2 MA->VMAT Uptake MAO Monoamine Oxidase (MAO) MA->MAO Vesicle Synaptic Vesicle VMAT->Vesicle MA_cleft Monoamine Vesicle->MA_cleft Release Metabolites Inactive Metabolites MAO->Metabolites Alkylamine This compound (Potential Inhibitor) Alkylamine->MAO Inhibition MA_cleft->MA Reuptake Receptor Postsynaptic Receptor MA_cleft->Receptor Signal Signal Transduction Receptor->Signal

Caption: Potential inhibition of MAO by this compound in a presynaptic neuron.

Dynamin GTPase and Endocytosis

Dynamin is a GTPase that plays a crucial role in endocytosis and vesicle trafficking by mediating the fission of nascent vesicles from the parent membrane.[24][25][26] Inhibition of dynamin can disrupt these fundamental cellular processes. Long-chain amines have been identified as inhibitors of dynamin's GTPase activity.[2]

Dynamin_Endocytosis cluster_membrane Plasma Membrane Receptor Receptor Pit Clathrin-coated Pit Receptor->Pit Ligand Ligand Ligand->Receptor Clathrin Clathrin Coat Clathrin->Pit Dynamin Dynamin GTPase Pit->Dynamin Recruitment Vesicle Endocytic Vesicle Pit->Vesicle Scission Dynamin->Pit Constriction & Fission GTP GTP Dynamin->GTP Binding Alkylamine This compound (Potential Inhibitor) Alkylamine->Dynamin Inhibition GDP GDP GTP->GDP Hydrolysis

Caption: Inhibition of dynamin-mediated endocytosis by secondary alkylamines.

Metabolism by Cytochrome P450 Enzymes

Secondary alkylamines undergo metabolism primarily in the liver, catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. The two main metabolic pathways are N-dealkylation and N-hydroxylation, which can significantly impact the compound's pharmacokinetic profile and potential for drug-drug interactions.[16]

CYP450_Metabolism Alkylamine This compound (Secondary Amine) CYP450 Cytochrome P450 Enzymes Alkylamine->CYP450 PrimaryAmine Primary Amine (N-dealkylation product) CYP450->PrimaryAmine  N-dealkylation Hydroxylamine Hydroxylamine (N-hydroxylation product) CYP450->Hydroxylamine  N-hydroxylation FurtherOxidation Further Oxidation Products PrimaryAmine->FurtherOxidation Hydroxylamine->FurtherOxidation

Caption: Metabolic pathways of secondary alkylamines mediated by Cytochrome P450 enzymes.

Conclusion

This compound and related long-chain secondary alkylamines represent a class of molecules with diverse and largely underexplored biological activities. Based on the available data for structurally similar compounds, it is plausible that this compound may exhibit inhibitory effects on enzymes such as monoamine oxidase and dynamin GTPase, as well as potential antimicrobial properties. Its metabolism is likely mediated by cytochrome P450 enzymes, a critical consideration for any drug development program. The experimental protocols and mechanistic insights provided in this guide offer a solid framework for the systematic investigation of this compound and the broader class of secondary alkylamines, paving the way for the potential discovery of novel therapeutic agents. Further research is warranted to fully elucidate the specific biological profile of this compound and to explore its therapeutic potential.

References

Potential Pharmacological Activities of n-Methyloctan-1-amine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

n-Methyloctan-1-amine, a secondary aliphatic amine, presents a versatile scaffold for the development of novel therapeutic agents. Its simple, lipophilic structure allows for a wide range of chemical modifications, leading to derivatives with diverse pharmacological profiles. This technical guide provides an in-depth overview of the potential pharmacological activities of this compound derivatives, with a particular focus on their anti-inflammatory and anti-oxidative properties. This document details the synthesis of key derivatives, summarizes available quantitative data, provides comprehensive experimental protocols for cited studies, and visualizes the implicated signaling pathways.

Introduction to this compound and its Derivatives

This compound is a simple yet promising starting point for medicinal chemistry campaigns.[1][2][3][4] Its secondary amine functionality serves as a reactive handle for the synthesis of a variety of derivatives, including amides, sulfonamides, ureas, carbamates, and imines. The octyl chain contributes to the lipophilicity of the molecule, a property that can be fine-tuned through derivatization to optimize pharmacokinetic and pharmacodynamic properties.

A notable derivative, N-benzyl-N-methyldecan-1-amine (BMDA), which can be considered a derivative of this compound with an extended alkyl chain and a benzyl group, has been investigated for its biological activities.[5][6][7][8]

Synthesis of this compound Derivatives

The synthesis of derivatives from the this compound core can be achieved through standard organic chemistry transformations.

Synthesis of N-benzyl-N-methyldecan-1-amine (BMDA) and its Derivative (DMMA)

BMDA and its derivative, decyl-(4-methoxy-benzyl)-methyl-amine (DMMA), can be synthesized via reductive amination.[7][8]

Experimental Protocol: Synthesis of BMDA [7][8]

  • Reactants: N-benzylmethylamine and decanal are used as starting materials.

  • Reaction: The synthesis is carried out using a reductive amination method.

  • Purification and Confirmation: The final product is purified and its structure and molecular weight are confirmed using 1H-NMR and liquid chromatography-mass spectrometry (LC-MS).

Experimental Protocol: Synthesis of DMMA [7][8]

  • Reactants: 1-(4-methoxyphenyl)-N-methylmethanamine and decanal are used as starting materials.

  • Reaction: The synthesis is performed using the same reductive amination method as for BMDA.

  • Purification and Confirmation: The structure and molecular weight of the synthesized molecule are confirmed using 1H-NMR and LC-MS.

Pharmacological Activities

Research has primarily focused on the anti-inflammatory and anti-oxidative properties of this compound derivatives, particularly BMDA and DMMA.

Anti-inflammatory Activity

BMDA and DMMA have demonstrated significant anti-inflammatory effects in both in vitro and in vivo models.[5][6]

In Vitro Studies: Pretreatment of THP-1 human monocytic cells with BMDA or DMMA was found to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor (TNF)-α and interleukin (IL)-1β when stimulated with lipopolysaccharide (LPS).[5][6] This inhibition is mediated through the blockade of several key inflammatory signaling pathways, including c-jun terminal kinase (JNK), p38 mitogen-activated protein kinase (MAPK), MAPKAP kinase (MK)2, and NF-κΒ.[5][6]

In Vivo Studies: In a rat model of 2,4-dinitrobenzenesulfonic acid (DNBS)-induced colitis, rectal administration of BMDA or DMMA reduced the severity of the disease.[5][6] This was evidenced by a decrease in myeloperoxidase (MPO) activity, which is an indicator of neutrophil infiltration in the colonic mucosa, and reduced production of inflammatory mediators like cytokine-induced neutrophil chemoattractant (CINC)-3 and TNF-α.[5] Furthermore, the activation of JNK and p38 MAPK in the colon tissues was also diminished.[5]

In a mouse model of collagen-induced rheumatoid arthritis, oral administration of BMDA and DMMA ameliorated the condition.[5] The treatment led to a decrease in the transcript levels of inflammatory cytokines.[5]

Anti-oxidative Activity

In the collagen-induced rheumatoid arthritis model, BMDA and DMMA also exhibited anti-oxidative effects by protecting connective tissues through the expression of anti-oxidation proteins such as nuclear factor erythroid-related factor (Nrf)2 and heme oxygenase (HO)1.[5]

Quantitative Data

The following table summarizes the quantitative data on the anti-inflammatory effects of BMDA and DMMA, as extracted from graphical representations in the cited literature.

CompoundModelAnalyteConcentration% Inhibition (approx.)Reference
BMDA LPS-stimulated THP-1 cellsTNF-α4 µM30%[9]
LPS-stimulated THP-1 cellsIL-1β2 µM40%[9]
LPS-stimulated THP-1 cellsIL-1β4 µM50%[9]
DMMA LPS-stimulated THP-1 cellsTNF-α2 µM25%[9]
LPS-stimulated THP-1 cellsTNF-α4 µM45%[9]
LPS-stimulated THP-1 cellsIL-1β1 µM35%[9]
LPS-stimulated THP-1 cellsIL-1β2 µM55%[9]
LPS-stimulated THP-1 cellsIL-1β4 µM60%[9]

Note: The percentage inhibition values are estimations derived from graphical data and should be considered approximate.

Experimental Protocols

In Vitro Anti-inflammatory Assay in THP-1 Cells[10][11][12][13][14]
  • Cell Culture and Differentiation: Human monocytic THP-1 cells are cultured and differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA).

  • Compound Treatment: Differentiated THP-1 cells are pre-treated with various concentrations of the test compounds (e.g., BMDA, DMMA) for a specified period (e.g., 3 hours).

  • Inflammation Induction: Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL).

  • Cytokine Measurement: After a defined incubation period (e.g., 4 or 24 hours), the cell culture supernatant is collected. The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) are measured using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The inhibitory effect of the test compounds on cytokine production is calculated relative to the LPS-stimulated control group.

DNBS-Induced Colitis Model in Rats[4][5][15][16][17]
  • Animal Model: Male Sprague-Dawley rats are typically used.

  • Induction of Colitis: Colitis is induced by intrarectal administration of 2,4-dinitrobenzenesulfonic acid (DNBS) dissolved in 50% ethanol.

  • Compound Administration: Test compounds (e.g., BMDA, DMMA) are administered rectally or via other appropriate routes for a specified duration (e.g., 5 days).

  • Assessment of Colitis:

    • Clinical Scoring: Disease activity is monitored daily by scoring for weight loss, stool consistency, and rectal bleeding.

    • Macroscopic and Microscopic Evaluation: At the end of the study, the colon is excised, and the macroscopic damage is scored. Histological analysis is performed to assess inflammation, ulceration, and tissue damage.

    • Myeloperoxidase (MPO) Assay: MPO activity in the colon tissue is measured as an indicator of neutrophil infiltration.

    • Cytokine Analysis: The levels of inflammatory mediators in the colon tissue are quantified using methods such as ELISA or quantitative real-time PCR (qRT-PCR).

Collagen-Induced Arthritis (CIA) Model in Mice[1][2][3][18][19]
  • Animal Model: DBA/1 mice are commonly used as they are highly susceptible to CIA.

  • Induction of Arthritis: Arthritis is induced by immunization with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA), followed by a booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) after 21 days.

  • Compound Administration: Test compounds (e.g., BMDA, DMMA) are administered orally or by another suitable route.

  • Assessment of Arthritis:

    • Clinical Scoring: The severity of arthritis is assessed by scoring the paws for erythema and swelling.

    • Histopathology: Joint tissues are collected for histological examination to evaluate inflammation, cartilage destruction, and bone erosion.

    • Biomarker Analysis: Levels of inflammatory cytokines and anti-collagen antibodies in the serum and joint tissues are measured.

Signaling Pathways

The anti-inflammatory effects of this compound derivatives like BMDA and DMMA are attributed to their ability to modulate key signaling pathways involved in the inflammatory response.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAP3K MAP3K TAK1->MAP3K NFKB_IKB NF-κB/IκB IKK_complex->NFKB_IKB P NFKB NF-κB NFKB_IKB->NFKB IκB degradation NFKB_nuc NF-κB NFKB->NFKB_nuc MKK3_6 MKK3/6 MAP3K->MKK3_6 MKK4_7 MKK4/7 MAP3K->MKK4_7 p38_MAPK p38 MAPK MKK3_6->p38_MAPK P AP1 AP-1 p38_MAPK->AP1 JNK JNK MKK4_7->JNK P JNK->AP1 BMDA_DMMA BMDA / DMMA BMDA_DMMA->NFKB BMDA_DMMA->p38_MAPK BMDA_DMMA->JNK Inflammatory_Genes Inflammatory Gene Transcription NFKB_nuc->Inflammatory_Genes AP1->Inflammatory_Genes

Caption: LPS-induced pro-inflammatory signaling and points of inhibition by BMDA/DMMA.

The diagram above illustrates the lipopolysaccharide (LPS)-induced pro-inflammatory signaling cascade. LPS, a component of the outer membrane of Gram-negative bacteria, binds to Toll-like receptor 4 (TLR4) on the surface of immune cells such as macrophages. This binding initiates a downstream signaling cascade involving adaptor proteins like MyD88 and kinases such as TRAF6 and TAK1.

TAK1 activation leads to the stimulation of two major pathways:

  • The NF-κB Pathway: TAK1 activates the IKK complex, which in turn phosphorylates IκB, the inhibitory subunit of NF-κB. This phosphorylation leads to the degradation of IκB, allowing the NF-κB transcription factor to translocate to the nucleus and induce the expression of pro-inflammatory genes.

  • The MAPK Pathways: TAK1 also activates MAP3Ks, which subsequently activate the p38 MAPK and JNK pathways through a phosphorylation cascade involving MKKs. Activated p38 MAPK and JNK lead to the activation of the transcription factor AP-1, which also promotes the expression of inflammatory genes.

N-benzyl-N-methyldecan-1-amine (BMDA) and its derivative (DMMA) have been shown to exert their anti-inflammatory effects by inhibiting the activation of NF-κB, p38 MAPK, and JNK.

G cluster_synthesis Synthesis of BMDA cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start1 N-benzylmethylamine reaction Reductive Amination start1->reaction start2 Decanal start2->reaction product N-benzyl-N-methyldecan-1-amine (BMDA) reaction->product thp1 THP-1 Macrophages product->thp1 Treat cells colitis_model DNBS-induced Colitis (Rat) product->colitis_model Administer arthritis_model Collagen-induced Arthritis (Mouse) product->arthritis_model Administer lps LPS Stimulation thp1->lps cytokine_measurement Measure Cytokine Levels (TNF-α, IL-1β) lps->cytokine_measurement colitis_assessment Assess Colitis Severity (MPO, Cytokines) colitis_model->colitis_assessment arthritis_assessment Assess Arthritis Severity (Clinical Score, Histology) arthritis_model->arthritis_assessment

Caption: Experimental workflow for the evaluation of BMDA.

Conclusion

Derivatives of this compound, exemplified by N-benzyl-N-methyldecan-1-amine (BMDA) and its analog, represent a promising class of compounds with significant anti-inflammatory and anti-oxidative potential. The straightforward synthesis, coupled with their efficacy in relevant in vitro and in vivo models of inflammatory diseases, makes them attractive candidates for further drug development. Future research should focus on expanding the structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties, as well as exploring their potential in other therapeutic areas. The detailed protocols and signaling pathway information provided in this guide serve as a valuable resource for researchers aiming to advance the development of this interesting chemical scaffold.

References

An In-depth Technical Guide to the Safe Handling of N-methyl-1-octanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for N-methyl-1-octanamine (CAS No. 2439-54-5). The information is intended to equip laboratory and research professionals with the necessary knowledge to handle this chemical compound safely.

Chemical and Physical Properties

N-methyl-1-octanamine is a secondary amino compound with the molecular formula C9H21N.[1][2] It is a combustible liquid that presents specific hazards requiring careful management in a laboratory or industrial setting.[3] A summary of its key physical and chemical properties is presented below for easy reference.

PropertyValueSource
Molecular Formula C9H21N[1][2]
Molecular Weight 143.27 g/mol [1][4]
Density 0.8 ± 0.1 g/cm³[1]
Melting Point -13 °C[1][2][3]
Boiling Point 181.1 ± 3.0 °C at 760 mmHg 68 °C at 8 mmHg[1] [2][3]
Flash Point 50.7 ± 8.8 °C 63 °C[1] [2][3]
Vapor Pressure 0.9 ± 0.3 mmHg at 25°C 0.867 mmHg at 25°C[1] [2]
LogP (Octanol/Water Partition Coeff.) 3.29 2.566[1] [5]
Refractive Index 1.426 - 1.428[2]
Water Solubility (log10WS) -2.78[5]

Hazard Identification and Classification

N-methyl-1-octanamine is classified as a hazardous substance. It is corrosive and can cause severe skin burns and serious eye damage.[3][6]

  • GHS Hazard Statements:

    • H227: Combustible liquid.[3]

    • H302: Harmful if swallowed.[4]

    • H314: Causes severe skin burns and eye damage.[3][6]

    • H318: Causes serious eye damage.[3][4][6]

  • GHS Hazard Classifications:

    • Skin Corrosion/Irritation: Category 1B.[6]

    • Serious Eye Damage/Eye Irritation: Category 1.[6]

    • Acute Toxicity (Oral): Category 4.[4]

  • Signal Word: Danger.[4][6]

Experimental Protocols and Procedures

The data presented in this guide are derived from standardized Material Safety Data Sheets (MSDS) and chemical databases. The specific experimental methodologies for determining physical and toxicological properties (e.g., LD50, flash point determination) are not detailed in the source documents but conform to established regulatory guidelines. The following sections detail the procedural protocols for safe handling, emergency response, and storage.

To minimize exposure risk, the use of appropriate personal protective equipment is mandatory.

  • Eye/Face Protection: Wear chemical safety goggles and/or a face shield that meets OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]

  • Skin Protection: Wear suitable protective clothing and chemical-resistant gloves (e.g., rubber or neoprene) to prevent skin contact.[2][7][8] Contaminated clothing should be removed immediately and washed before reuse.[7]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[7] A respirator with a filter for ammonia and organic ammonia derivatives (Type K, Green) is recommended.[7]

  • Handling: Handle in a well-ventilated place or under a chemical fume hood.[9][10] Do not breathe mist, vapors, or spray.[7][10] Avoid contact with skin, eyes, and clothing.[7][9] Wash hands and any exposed skin thoroughly after handling.[7] Keep away from heat, sparks, open flames, and other ignition sources.[7] Use non-sparking tools to prevent fire caused by electrostatic discharge.[9]

  • Storage: Store locked up in a dry, cool, and well-ventilated place.[7][9][10] Keep containers tightly closed.[9] Store apart from incompatible materials such as strong oxidizing agents.[10]

  • Personal Precautions: Evacuate personnel to safe areas.[9] Ensure adequate ventilation and remove all sources of ignition.[9] Wear appropriate personal protective equipment as described in Section 3.1.[9]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so.[9] Do not let the chemical enter drains, as it is very toxic to aquatic life with long-lasting effects.[9][10]

  • Containment and Cleaning: Dike the flow of spilled material using inert absorbent material (e.g., sand, earth).[8][10] Collect the spillage and place it in suitable, closed containers for disposal.[9]

Immediate medical attention is required for any exposure.[7][10]

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[7] Remove contact lenses if present and easy to do.[7] Immediately call a POISON CENTER or doctor.[3][7]

  • Skin Contact: Take off immediately all contaminated clothing.[7] Rinse skin with water or shower for at least 15 minutes.[7] Seek immediate medical attention.[7]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[7] If breathing is difficult or has stopped, provide artificial respiration.[7] Seek immediate medical attention.[7]

  • Ingestion: Rinse mouth with water.[7] DO NOT induce vomiting.[7][10] Call a physician or poison control center immediately.[7]

Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of N-methyl-1-octanamine, from initial assessment to disposal.

SafeHandlingWorkflow cluster_prep 1. Precaution & Preparation cluster_handling 2. Handling & Storage cluster_emergency 3. Emergency Response cluster_disposal 4. Disposal A Hazard Assessment (Review MSDS: Corrosive, Combustible, Toxic) B Engineering Controls (Use Fume Hood, Ensure Ventilation) A->B C Select PPE (Gloves, Goggles, Lab Coat, Respirator) B->C D Safe Handling (Avoid Contact, No Ignition Sources, Ground Equipment) C->D E Proper Storage (Cool, Dry, Ventilated, Tightly Closed, Locked Up) D->E F EMERGENCY EVENT D->F If Incident Occurs J Waste Disposal (Dispose in approved waste container per regulations) E->J G Skin/Eye Exposure (Rinse 15+ min, Seek Medical Aid) F->G Exposure H Spill or Leak (Evacuate, Ventilate, Contain with Inert Material) F->H Spill I Inhalation (Move to Fresh Air, Seek Medical Aid) F->I Inhalation

Caption: Logical workflow for N-methyl-1-octanamine safety procedures.

References

An In-depth Technical Guide to N-Methyloctan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of N-methyloctan-1-amine, a secondary amine with applications in chemical synthesis and research. The document details its chemical identity, physicochemical properties, a representative synthetic protocol, and safety information, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Nomenclature

This compound is a secondary aliphatic amine characterized by an octyl group and a methyl group attached to a nitrogen atom.

IUPAC Name: this compound[1][2][3][4]

Synonyms: A variety of synonyms are used in literature and commercial listings for this compound. These include:

  • N-Methyloctylamine[1][2][5]

  • Methyl(octyl)amine[1][2][5]

  • N-Methyl-n-octylamine[1][2][5][6]

  • 1-Octanamine, N-methyl-[1][2]

  • Octylmethylamine[1][2][5][6]

  • Methyloctylamine[1][2][5]

  • N-Methyl-1-octanamine[1][2]

  • N-Octyl-N-methylamine[1][2]

  • Methyl n-octyl amine[1][2]

Physicochemical Properties

The following table summarizes key quantitative data for this compound, providing a clear comparison of its physical and chemical properties.

PropertyValueSource
Molecular Formula C₉H₂₁N[1][2][5][6]
Molecular Weight 143.27 g/mol [1][2][5][6]
CAS Number 2439-54-5[1][2][5]
Appearance Liquid[1]
Melting Point -13 °C[1][5]
Boiling Point 68 °C at 8 mmHg[1][5]
Flash Point 63 °C[1][5]
Density 0.790 g/mL[5][6]
InChI Key SEGJNMCIMOLEDM-UHFFFAOYSA-N[1][2][3][4][6]
Canonical SMILES CCCCCCCCNC[3][6]
Topological Polar Surface Area 12 Ų[1]
XLogP3 3.7[1]

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with reductive amination being a common and effective approach. This process involves the reaction of octanal with methylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

General Protocol for Reductive Amination:

This protocol outlines a general procedure for the synthesis of this compound. Optimization of reaction conditions, such as temperature, pressure, and catalyst choice, may be necessary to achieve desired yields and purity.

Materials:

  • Octanal

  • Methylamine (solution in a suitable solvent like THF or ethanol)

  • Reducing agent (e.g., sodium borohydride (NaBH₄), sodium triacetoxyborohydride (STAB), or catalytic hydrogenation with H₂/Pd-C)

  • Anhydrous solvent (e.g., methanol, ethanol, dichloromethane, or 1,2-dichloroethane)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Aqueous acid (e.g., 1 M HCl) for workup

  • Aqueous base (e.g., saturated NaHCO₃) for workup

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve octanal (1.0 equivalent) in the chosen anhydrous solvent.

  • Imine Formation: Cool the solution to 0 °C using an ice bath. Add a solution of methylamine (1.0-1.2 equivalents) dropwise to the stirred solution of octanal. The reaction mixture is then allowed to warm to room temperature and stirred for 1-2 hours to facilitate the formation of the corresponding imine.

  • Reduction: The reducing agent is then added portion-wise to the reaction mixture.

    • If using NaBH₄: Add sodium borohydride (1.5 equivalents) slowly to the reaction mixture, maintaining the temperature below 25 °C.

    • If using catalytic hydrogenation: Transfer the imine solution to a high-pressure autoclave. Add the catalyst (e.g., 5-10 mol% Pd/C) and pressurize with hydrogen gas. The reaction is stirred at a set temperature until the reaction is complete.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting materials.

  • Workup:

    • Once the reaction is complete, quench the reaction by the slow addition of water or an aqueous acid solution.

    • If the reaction mixture is acidic, neutralize it with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

    • Combine the organic layers and wash with brine.

  • Purification:

    • Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

    • The resulting crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel to yield pure this compound.

Visualization of Synthetic Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound via reductive amination.

G cluster_reactants Reactants & Reagents cluster_process Process cluster_product Final Product Octanal Octanal Mixing 1. Mix Reactants in Solvent Octanal->Mixing Methylamine Methylamine Methylamine->Mixing Solvent Anhydrous Solvent Solvent->Mixing ReducingAgent Reducing Agent (e.g., NaBH4) Reduction 3. In Situ Reduction ReducingAgent->Reduction ImineFormation 2. Imine Formation Mixing->ImineFormation ImineFormation->Reduction Quench 4. Quench Reaction Reduction->Quench Workup 5. Aqueous Workup & Extraction Quench->Workup Purification 6. Drying & Purification Workup->Purification FinalProduct This compound Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

Safety and Handling

This compound is classified as a corrosive substance.[1] It is known to cause severe skin burns and serious eye damage.[1][2] The compound is also a combustible liquid.[1]

Hazard Statements (H-Statements):

  • H227: Combustible liquid.[1]

  • H314: Causes severe skin burns and eye damage.[1][2][4]

  • H318: Causes serious eye damage.[1][2][4]

Precautionary Measures: When handling this compound, it is imperative to use appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection.[5] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors. Store in a dry, well-ventilated place, and keep the container tightly closed.[1] Long-term storage is recommended at 2-8°C.[1]

References

The Dawn of Secondary Amines: A Technical Chronicle of Their Discovery and Early Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discoveries and early synthetic methodologies that unveiled the class of simple secondary amines. We delve into the foundational experiments of the mid-19th century, providing a detailed look at the protocols, quantitative data, and the evolution of chemical theory that accompanied these groundbreaking findings.

Introduction: A New Class of Organic Bases

The mid-19th century was a period of profound advancement in the understanding of organic compounds. Central to this was the burgeoning concept of chemical "types," a theory that sought to classify organic substances based on their relationship to simpler inorganic compounds. It was within this intellectual framework that the discovery of amines, and specifically secondary amines, unfolded, fundamentally altering the landscape of organic chemistry. The recognition that the hydrogen atoms of ammonia could be successively replaced by organic radicals opened a new chapter in the study of nitrogenous bases and laid the groundwork for the synthesis of countless new molecules with diverse applications.

The Pioneering Syntheses of Wurtz and Hofmann

The initial synthesis and characterization of simple aliphatic amines are primarily attributed to the brilliant work of French chemist Charles-Adolphe Wurtz and German chemist August Wilhelm von Hofmann. Their experiments in 1849 and 1850, respectively, not only produced the first examples of primary, secondary, and tertiary amines but also provided crucial evidence for the "ammonia type" theory.

Charles-Adolphe Wurtz's Synthesis of Ethylamines (1849)

In 1849, Charles-Adolphe Wurtz reported the first synthesis of a homologous series of organic bases derived from ammonia.[1][2][3] By reacting ethyl isocyanate and ethyl isocyanurate with potassium hydroxide, he successfully prepared ethylamine.[4] He then extended his work to produce a mixture of ethylamine, diethylamine, and triethylamine, demonstrating the successive substitution of hydrogen atoms in the ammonia molecule.[5] This work was a significant step in establishing the "ammonia type," a concept central to the developing theories of chemical structure.[5]

August Wilhelm von Hofmann's Comprehensive Study of Ethylamines (1850)

Building upon Wurtz's findings, August Wilhelm von Hofmann conducted a detailed investigation into the reaction of ethyl iodide with ammonia in 1850.[6][7][8] His work provided a more systematic method for the preparation of the three classes of ethylamines and offered a clearer understanding of their structural relationships to ammonia.[6][7] Hofmann's experiments were pivotal in solidifying the concept of primary, secondary, and tertiary amines.

Experimental Protocols of the Era

The experimental techniques of the mid-19th century were rudimentary by modern standards. The synthesis and isolation of the ethylamines involved heating reactants in sealed glass tubes and subsequent separation by distillation.

Synthesis of a Mixture of Ethylamines (Hofmann's Method)

Objective: To produce a mixture of ethylamine, diethylamine, and triethylamine by the reaction of ethyl iodide with ammonia.

Reactants:

  • Ethyl iodide (C₂H₅I)

  • Ammonia (NH₃) in an alcoholic solution

Apparatus:

  • Sealed glass tubes capable of withstanding pressure.

  • A furnace or water bath for heating.

  • Distillation apparatus.

Procedure:

  • A solution of ammonia in alcohol was saturated with ethyl iodide.

  • The mixture was sealed in thick-walled glass tubes.

  • The sealed tubes were heated in a water bath or furnace for an extended period. This resulted in the formation of the hydroiodide salts of ethylamine, diethylamine, triethylamine, and tetraethylammonium iodide.

  • After cooling, the tubes were carefully opened, and the contents were transferred to a distillation apparatus.

  • The mixture of amine salts was treated with a strong base, such as potassium hydroxide (KOH), to liberate the free amines.

  • The resulting mixture of free amines was then subjected to fractional distillation to separate the components based on their different boiling points.

Separation and Purification of the Ethylamines

The separation of the mixture of ethylamines was a significant challenge. The primary method available at the time was fractional distillation, which relies on the differences in the boiling points of the components.

Procedure:

  • The crude mixture of free amines obtained after treatment with a strong base was heated in a distillation flask.

  • The component with the lowest boiling point, ethylamine, would vaporize first. The vapor was then passed through a condenser and collected as a liquid distillate.

  • As the temperature of the distillation was gradually increased, diethylamine, having the next lowest boiling point, would begin to distill over and was collected in a separate fraction.

  • Finally, triethylamine, with the highest boiling point of the volatile amines, was distilled and collected.

  • The non-volatile tetraethylammonium salt remained in the distillation flask.

Quantitative Data from Early Syntheses

The quantitative data reported by early chemists like Hofmann were crucial for establishing the chemical formulas and properties of the newly discovered amines. While precise yields were often difficult to determine due to the nature of the mixed product formation, the physical properties were meticulously measured.

CompoundFormulaBoiling Point (as reported in the 19th Century)
EthylamineC₂H₅NH₂~19 °C
Diethylamine(C₂H₅)₂NH~56 °C
Triethylamine(C₂H₅)₃N~89 °C

Note: The reported boiling points from the 19th century may vary slightly from modern accepted values due to differences in experimental apparatus and pressure measurement.

The Theoretical Framework: The Ammonia Type

The discovery of the ethylamines provided strong support for the "ammonia type" theory, which was being developed by chemists like Charles Gerhardt and Auguste Laurent.[9] This theory proposed that organic compounds could be understood as derivatives of simple inorganic molecules, or "types," such as water, hydrogen chloride, and ammonia.

Wurtz's and Hofmann's work demonstrated that primary, secondary, and tertiary amines could be viewed as ammonia in which one, two, or three hydrogen atoms, respectively, had been replaced by an ethyl radical. This concept was a crucial step towards the modern understanding of functional groups and structural organic chemistry.

Logical Relationship of the Ammonia Type Theory

Ammonia_Type cluster_Ammonia Ammonia Type cluster_Amines Amine Derivatives Ammonia Ammonia (NH₃) Primary Primary Amine (RNH₂) Ammonia->Primary Substitution of 1 H with R Secondary Secondary Amine ((R)₂NH) Primary->Secondary Substitution of 1 H with R Tertiary Tertiary Amine ((R)₃N) Secondary->Tertiary Substitution of 1 H with R

Caption: The Ammonia Type theory illustrating the derivation of amines.

Experimental Workflow for the Synthesis and Separation of Ethylamines

Ethylamine_Synthesis cluster_Products Separated Products Reactants Ethyl Iodide + Alcoholic Ammonia Heating Heating in Sealed Tube Reactants->Heating AmineSalts Mixture of Ethylamine Hydroiodide, Diethylamine Hydroiodide, Triethylamine Hydroiodide, Tetraethylammonium Iodide Heating->AmineSalts BaseTreatment Treatment with Strong Base (e.g., KOH) AmineSalts->BaseTreatment FreeAmines Mixture of Free Amines BaseTreatment->FreeAmines Distillation Fractional Distillation FreeAmines->Distillation Ethylamine Ethylamine (b.p. ~19°C) Distillation->Ethylamine Lowest boiling point Diethylamine Diethylamine (b.p. ~56°C) Distillation->Diethylamine Intermediate boiling point Triethylamine Triethylamine (b.p. ~89°C) Distillation->Triethylamine Highest boiling point

Caption: Workflow for the synthesis and separation of ethylamines.

Conclusion

The discovery and initial synthesis of simple secondary amines by chemists like Charles-Adolphe Wurtz and August Wilhelm von Hofmann were pivotal moments in the history of organic chemistry. These foundational studies not only introduced a new and important class of organic compounds but also provided critical experimental evidence that helped to shape the theoretical framework of the time, particularly the "ammonia type" theory. The experimental protocols they developed, though simple by today's standards, laid the groundwork for the systematic synthesis and study of amines, a field that continues to be of central importance in academic research and the development of pharmaceuticals and other advanced materials.

References

An In-Depth Technical Guide to n-Methyloctan-1-amine: Theoretical Properties and Computational Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

n-Methyloctan-1-amine is a secondary aliphatic amine with potential applications in chemical synthesis and as a building block in drug discovery. This technical guide provides a comprehensive overview of its theoretical properties, available spectroscopic data, and a proposed framework for its computational analysis. Due to the limited publicly available research on this specific molecule, this guide combines factual data from chemical databases with established methodologies in computational chemistry and drug development to offer a thorough profile. This document is intended to serve as a foundational resource for researchers and professionals investigating this compound and similar aliphatic amines.

Theoretical and Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for predicting its behavior in various chemical and biological systems. These properties have been compiled from various chemical databases and are summarized in the tables below.

Chemical and Physical Properties
PropertyValueSource
Molecular FormulaC₉H₂₁N--INVALID-LINK--, --INVALID-LINK--
Molecular Weight143.27 g/mol --INVALID-LINK--, --INVALID-LINK--
AppearanceLiquid--INVALID-LINK--
ColorClear colorless to yellow--INVALID-LINK--
Melting Point-13 °C--INVALID-LINK--, --INVALID-LINK--
Boiling Point181.1 ± 3.0 °C at 760 mmHg--INVALID-LINK--
Density0.8 ± 0.1 g/cm³--INVALID-LINK--
Flash Point50.7 ± 8.8 °C--INVALID-LINK--
pKa (Predicted)10.93 ± 0.10--INVALID-LINK--
Molecular Identifiers and Descriptors
Identifier/DescriptorValueSource
CAS Number2439-54-5--INVALID-LINK--, --INVALID-LINK--
IUPAC NameThis compound--INVALID-LINK--
InChIInChI=1S/C9H21N/c1-3-4-5-6-7-8-9-10-2/h10H,3-9H2,1-2H3--INVALID-LINK--
InChIKeySEGJNMCIMOLEDM-UHFFFAOYSA-N--INVALID-LINK--, --INVALID-LINK--
Canonical SMILESCCCCCCCCNC--INVALID-LINK--
XLogP3 (Predicted)3.7--INVALID-LINK--
Topological Polar Surface Area12 Ų--INVALID-LINK--
Hydrogen Bond Donor Count1--INVALID-LINK--
Hydrogen Bond Acceptor Count1--INVALID-LINK--
Rotatable Bond Count7--INVALID-LINK--

Computational Analysis: A Proposed Workflow

Computational_Analysis_Workflow cluster_0 Initial In Silico Assessment cluster_1 Target Identification and Interaction cluster_2 Lead Optimization Molecule_Input This compound Structure Property_Prediction Physicochemical Property Prediction (pKa, logP, Solubility) Molecule_Input->Property_Prediction ADMET_Prediction ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) Property_Prediction->ADMET_Prediction Target_Prediction Biological Target Prediction (e.g., GPCRs, Ion Channels) ADMET_Prediction->Target_Prediction Molecular_Docking Molecular Docking Studies Target_Prediction->Molecular_Docking MD_Simulations Molecular Dynamics Simulations Molecular_Docking->MD_Simulations Binding_Affinity Binding Affinity Calculation MD_Simulations->Binding_Affinity Structure_Activity Structure-Activity Relationship (SAR) Analysis Binding_Affinity->Structure_Activity Lead_Optimization Lead Optimization Structure_Activity->Lead_Optimization

Caption: Proposed computational workflow for this compound.

This workflow begins with the input of the molecular structure to predict its fundamental physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[1][2] Based on these predictions, potential biological targets can be identified. Subsequent molecular docking and molecular dynamics simulations can then elucidate the binding modes and stability of the molecule within the active site of a predicted target.[3] The final stage involves calculating binding affinities and performing structure-activity relationship (SAR) studies to guide potential lead optimization.

Experimental Protocols

Synthesis of this compound via Reductive Amination

A common and efficient method for the synthesis of secondary amines such as this compound is reductive amination.[4][5] This one-pot reaction typically involves the reaction of an aldehyde or ketone with a primary amine in the presence of a reducing agent.

General Protocol:

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add octanal (1 equivalent) and a solution of methylamine (1.5-2 equivalents) in a suitable solvent such as methanol or ethanol.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2 equivalents), portion-wise.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

  • Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Spectroscopic Characterization

The identity and purity of synthesized this compound can be confirmed using various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the N-methyl protons, the N-methylene protons, the aliphatic chain protons, and the terminal methyl group of the octyl chain.

    • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for each unique carbon atom in the molecule.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum typically shows the molecular ion peak (M⁺) and characteristic fragmentation patterns.[6]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), C-H stretching (around 2850-2960 cm⁻¹), and C-N stretching (around 1000-1200 cm⁻¹).[7]

Potential Biological Activity and Signaling Pathways

There is currently a lack of published data on the specific biological or pharmacological activities of this compound. However, the structural motif of a secondary aliphatic amine is present in many biologically active molecules. Such compounds are known to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.

Given its structure, this compound could potentially act as a ligand for aminergic GPCRs. The following diagram illustrates a generic GPCR signaling pathway that could be activated by a ligand such as this compound.

GPCR_Signaling_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand This compound (Hypothetical Ligand) GPCR G-Protein Coupled Receptor (GPCR) Ligand->GPCR Binding G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Protein_Kinase Protein Kinase (e.g., PKA) Second_Messenger->Protein_Kinase Activation Cellular_Response Cellular Response Protein_Kinase->Cellular_Response Phosphorylation Cascade

Caption: Hypothetical GPCR signaling pathway for this compound.

In this hypothetical pathway, the binding of this compound to a GPCR would induce a conformational change in the receptor, leading to the activation of an associated G-protein.[8][9][10] The activated G-protein would then modulate the activity of an effector enzyme, resulting in the production of a second messenger. This second messenger would, in turn, activate downstream protein kinases, initiating a phosphorylation cascade that culminates in a specific cellular response.[11] It is important to emphasize that this is a generalized pathway and experimental validation is required to determine if this compound has any affinity for GPCRs or any other biological targets.

Conclusion

This technical guide has consolidated the available theoretical and spectroscopic data for this compound and proposed a systematic approach for its further investigation. While there is a notable absence of published research on its computational analysis and biological activity, the provided frameworks for a computational workflow and a potential signaling pathway offer a roadmap for future studies. The information presented herein serves as a valuable starting point for researchers and drug development professionals interested in exploring the potential of this compound in their respective fields. Further experimental and computational work is necessary to fully elucidate the properties and potential applications of this compound.

References

Methodological & Application

Application Notes and Protocols for the Gabriel Synthesis of Primary and Secondary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Gabriel synthesis is a robust and reliable method for the preparation of primary amines, first reported by Siegmund Gabriel in 1887. This classical transformation utilizes the nucleophilic substitution of an alkyl halide with potassium phthalimide, followed by the deprotection of the resulting N-alkylphthalimide to yield a primary amine. A key advantage of the Gabriel synthesis is the prevention of overalkylation, a common side reaction in other amine synthesis methods that leads to mixtures of primary, secondary, and tertiary amines.[1][2][3] This high selectivity makes it a valuable tool in organic synthesis, particularly in the pharmaceutical industry where the precise construction of amine-containing molecules is paramount.[4][5]

While the traditional Gabriel synthesis is limited to primary amines, modifications have been developed to extend its utility to the synthesis of secondary amines, primarily through the use of the Mitsunobu reaction. This document provides detailed application notes and experimental protocols for the preparation of both primary and secondary amines using Gabriel and modified Gabriel methodologies.

Core Principles

The Gabriel synthesis proceeds in two main stages:

  • N-Alkylation of Phthalimide: The potassium salt of phthalimide, a strong nucleophile, reacts with a primary alkyl halide via an SN2 mechanism to form an N-alkylphthalimide. The bulky nature of the phthalimide nucleophile generally restricts this reaction to unhindered primary alkyl halides.[6][7] Secondary alkyl halides are poor substrates and tend to undergo elimination reactions, while tertiary, vinyl, and aryl halides are unreactive.[6]

  • Deprotection of N-Alkylphthalimide: The N-alkylphthalimide is then cleaved to release the primary amine. Several methods exist for this deprotection, with the choice depending on the substrate's stability and the desired reaction conditions. The most common method is the Ing-Manske procedure, which involves hydrazinolysis.[2][8] Other methods include acidic or basic hydrolysis and a milder reductive cleavage using sodium borohydride.[9][10]

Diagram: Gabriel Synthesis of Primary Amines - Reaction Pathway

Method Selection Start Desired Amine Primary Primary Amine Start->Primary Secondary Secondary Amine Start->Secondary Alkyl_Halide Primary Alkyl Halide Available? Primary->Alkyl_Halide Secondary_Alcohol Secondary Alcohol Available? Secondary->Secondary_Alcohol Yes_AH Yes Alkyl_Halide->Yes_AH No_AH No Alkyl_Halide->No_AH Gabriel Gabriel Synthesis Yes_AH->Gabriel Other_Methods Consider Alternative Syntheses (e.g., Reductive Amination) No_AH->Other_Methods Substrate_Sensitivity Substrate Sensitive? Gabriel->Substrate_Sensitivity Ing_Manske Ing-Manske (Hydrazinolysis) NaBH4 NaBH₄ Reduction (Mild) Yes_SS Yes Substrate_Sensitivity->Yes_SS No_SS No Substrate_Sensitivity->No_SS Yes_SS->NaBH4 No_SS->Ing_Manske Yes_SA Yes Secondary_Alcohol->Yes_SA No_SA No Secondary_Alcohol->No_SA Mitsunobu Mitsunobu Reaction with Phthalimide Yes_SA->Mitsunobu No_SA->Other_Methods Mitsunobu->Ing_Manske Mitsunobu->NaBH4

References

Application Notes and Protocols for N-Methylation of Octylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylation of primary amines, such as octylamine, is a fundamental chemical transformation in organic synthesis, particularly in the fields of pharmaceuticals and agrochemicals. The introduction of one or two methyl groups to a nitrogen atom can significantly alter a molecule's biological activity, pharmacokinetic properties, and physicochemical characteristics. This document provides detailed protocols for the N-methylation of octylamine to yield N-methyloctylamine and N,N-dimethyloctylamine, utilizing various established methods. The protocols are supplemented with quantitative data to aid in method selection and experimental design.

Overview of N-Methylation Methods

Several methods are commonly employed for the N-methylation of primary amines. This application note will focus on three widely used protocols:

  • Eschweiler-Clarke Reaction: This classical method utilizes formic acid and formaldehyde to achieve exhaustive methylation of primary amines to the corresponding tertiary amines. A key advantage of this reaction is that it typically avoids the formation of quaternary ammonium salts.[1][2] The reaction is generally performed at elevated temperatures.[2]

  • Reductive Amination with Sodium Borohydride: This two-step, one-pot procedure involves the formation of an imine or enamine intermediate from the reaction of the amine with formaldehyde, followed by reduction with a mild reducing agent like sodium borohydride. This method is known for its high yields and mild reaction conditions.[3][4][5]

  • Catalytic N-Methylation with Methanol: A greener and more sustainable approach involves the use of methanol as the methylating agent in the presence of a heterogeneous catalyst, such as platinum on carbon (Pt/C). This method can be tuned to selectively produce either the mono- or di-methylated product.[6]

Data Presentation: Comparison of N-Methylation Methods for Octylamine

The following table summarizes the quantitative data for the N-methylation of octylamine using the aforementioned methods.

MethodProductReagentsTemperature (°C)Reaction Time (h)Yield (%)
Catalytic MethylationN,N-DimethyloctylamineMethanol, Pt/C, NaOH1303697[6]
Catalytic MethylationN-MethyloctylamineMethanol, Pt/C, NaOH1303684[7]
Eschweiler-Clarke ReactionN,N-DimethyloctylamineFormaldehyde, Formic Acid~100Not SpecifiedHigh (general)
Reductive AminationN-Methyloctylamine/N,N-DimethyloctylamineFormaldehyde, Sodium BorohydrideRoom TemperatureNot SpecifiedHigh (general)

Note: While the Eschweiler-Clarke reaction and reductive amination are known to be high-yielding, specific yield data for octylamine was not available in the cited literature. These methods are generally reported to provide yields in the range of 80-95% for various amines.[3][6]

Experimental Protocols

Protocol 1: Catalytic N,N-Dimethylation of Octylamine with Methanol

This protocol is adapted from a versatile and selective heterogeneous catalytic method for N-methylation.[6]

Materials:

  • n-Octylamine

  • Methanol

  • 5% Platinum on carbon (Pt/C) catalyst

  • Sodium hydroxide (NaOH)

  • Nitrogen gas

  • Reaction vessel (e.g., a sealed tube or a high-pressure autoclave)

  • Magnetic stirrer and heating plate

Procedure:

  • To a reaction vessel, add n-octylamine (1 mmol), methanol (10 mL), 5% Pt/C catalyst (5 mol%), and sodium hydroxide (1.2 mmol).

  • Seal the reaction vessel and purge with nitrogen gas.

  • Heat the reaction mixture to 130°C with vigorous stirring.

  • Maintain the reaction at 130°C for 36 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the catalyst.

  • The filtrate contains the desired N,N-dimethyloctylamine. The product can be purified by distillation or chromatography if necessary.

Protocol 2: Selective Mono-N-Methylation of Octylamine via Catalysis

This protocol allows for the selective synthesis of N-methyloctylamine.

Materials:

  • n-Octylamine

  • Methanol

  • 5% Platinum on carbon (Pt/C) catalyst

  • Sodium hydroxide (NaOH)

  • Nitrogen gas

  • Reaction vessel (e.g., a sealed tube or a high-pressure autoclave)

  • Magnetic stirrer and heating plate

Procedure:

  • To a reaction vessel, add n-octylamine (1 mmol), methanol (5 mL), 5% Pt/C catalyst (2.5 mol%), and sodium hydroxide (0.5 mmol).

  • Seal the reaction vessel and purge with nitrogen gas.

  • Heat the reaction mixture to 130°C with vigorous stirring.

  • Maintain the reaction at 130°C for 36 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the catalyst.

  • The filtrate contains the desired N-methyloctylamine. The product can be purified by distillation or chromatography if necessary.

Protocol 3: N,N-Dimethylation of Octylamine via Eschweiler-Clarke Reaction

This is a general protocol for the Eschweiler-Clarke reaction.[1][2]

Materials:

  • n-Octylamine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (98-100%)

  • Round-bottom flask with a reflux condenser

  • Heating mantle and magnetic stirrer

Procedure:

  • In a round-bottom flask, combine n-octylamine (1 equivalent), an excess of formaldehyde solution (e.g., 5 equivalents), and an excess of formic acid (e.g., 5 equivalents).

  • Heat the mixture to reflux (approximately 100°C) with stirring.

  • Maintain the reflux for several hours until the reaction is complete (monitoring by TLC or GC is recommended).

  • Cool the reaction mixture to room temperature.

  • Make the solution alkaline by the careful addition of a sodium hydroxide solution.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude N,N-dimethyloctylamine.

  • Purify the product by distillation or chromatography as needed.

Protocol 4: Reductive Amination of Octylamine with Formaldehyde and Sodium Borohydride

This is a general protocol for reductive amination.[3][4][5]

Materials:

  • n-Octylamine

  • Formaldehyde (37% aqueous solution) or paraformaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol or another suitable solvent

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve n-octylamine (1 equivalent) in methanol in a round-bottom flask.

  • Add formaldehyde (at least 2 equivalents for dimethylation, or 1 equivalent for mono-methylation) to the solution and stir at room temperature for 1-2 hours to form the imine intermediate.

  • Cool the reaction mixture in an ice bath.

  • Slowly and portion-wise, add sodium borohydride (an excess, e.g., 1.5-2 equivalents) to the stirred solution.

  • After the addition is complete, remove the ice bath and continue stirring at room temperature for several hours or until the reaction is complete (monitor by TLC or GC).

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate to yield the methylated octylamine product.

  • Purify by chromatography or distillation if necessary.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the N-methylation of octylamine.

N_Methylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Octylamine Octylamine Reaction_Vessel Reaction Setup (Heating, Stirring) Octylamine->Reaction_Vessel Methylating_Agent Methylating Agent (Formaldehyde/Methanol) Methylating_Agent->Reaction_Vessel Reducing_Agent Reducing/Catalytic Agent (Formic Acid/NaBH4/Pt/C) Reducing_Agent->Reaction_Vessel Quenching Quenching/ Neutralization Reaction_Vessel->Quenching Extraction Extraction Quenching->Extraction Drying Drying & Concentration Extraction->Drying Purification Purification (Distillation/Chromatography) Drying->Purification Final_Product N-Methyloctylamine or N,N-Dimethyloctylamine Purification->Final_Product

Caption: Generalized workflow for the N-methylation of octylamine.

References

Application Notes and Protocols: n-Methyloctan-1-amine as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of n-Methyloctan-1-amine as a versatile secondary amine building block in organic synthesis. The focus is on its application in the synthesis of quaternary ammonium salts (QAS), a class of compounds with significant potential in drug development and material science due to their antimicrobial properties. Detailed experimental protocols, quantitative data on biological activity, and a visualization of the mechanism of action are provided to guide researchers in leveraging this compound for novel molecular design and discovery.

Introduction

This compound, a secondary amine with an eight-carbon alkyl chain, serves as a valuable lipophilic building block in the synthesis of diverse molecular architectures. Its secondary amine functionality allows for straightforward derivatization through N-alkylation and other nitrogen-centered reactions. A particularly important application lies in the synthesis of quaternary ammonium salts (QAS). The incorporation of the n-octyl group imparts significant lipophilicity to the final molecule, a key factor in its interaction with biological membranes and, consequently, its antimicrobial efficacy.

Application: Synthesis of Quaternary Ammonium Salts with Antimicrobial Activity

This compound is an ideal precursor for the synthesis of a variety of quaternary ammonium salts. By reacting it with different alkyl or benzyl halides, a diverse library of QAS with varying steric and electronic properties can be generated. These compounds are cationic surfactants known for their broad-spectrum antimicrobial activity against bacteria and fungi. The general synthetic scheme involves the quaternization of the tertiary amine derived from this compound.

Data Presentation: Antimicrobial Activity of n-Octyl-Containing Quaternary Ammonium Salts

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of n-alkyldimethylbenzylammonium halides, which are structurally analogous to compounds that can be synthesized from this compound. The data highlights the influence of the alkyl chain length on antimicrobial potency.

Compound (n-Alkyldimethylbenzylammonium Halide)Alkyl Chain LengthMIC (μg/mL) vs. S. aureusMIC (μg/mL) vs. E. coliMIC (μg/mL) vs. C. albicans
C8-Chloride8166432
C10-Chloride1083216
C12-Chloride124168
C14-Chloride14284
C16-Chloride164168
C18-Chloride1883216

Data adapted from a study on n-alkyldimethylbenzylammonium halides, which serve as structural analogs for derivatives of this compound.

Biological Activity and Cytotoxicity

Quaternary ammonium salts derived from this compound are expected to exhibit significant antimicrobial activity. The long n-octyl chain facilitates the intercalation of the molecule into the lipid bilayer of bacterial cell membranes, leading to membrane disruption and cell death.[1][2][3] While highly effective against microbes, it is crucial to assess the cytotoxicity of these compounds against mammalian cells for potential therapeutic applications. Studies on structurally similar QAS have shown that their cytotoxicity is dependent on the alkyl chain length and the concentration. For instance, some long-chain imidazolium ionic liquids have demonstrated dose-dependent cytotoxic effects on human cell lines such as HeLa.[4] Therefore, a therapeutic window must be established where the concentration is effective against microbes but exhibits minimal toxicity to host cells.

Experimental Protocols

Protocol 1: Synthesis of N-Benzyl-N-methyloctan-1-amine (A Tertiary Amine Intermediate)

This protocol describes the benzylation of this compound to form the tertiary amine precursor required for quaternization.

Materials:

  • This compound

  • Benzyl chloride

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq.).

  • Dissolve the amine in acetonitrile.

  • Add potassium carbonate (2.0 eq.).

  • To the stirring suspension, add benzyl chloride (1.1 eq.) dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-benzyl-N-methyloctan-1-amine.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of N-Benzyl-N,N-dimethyl-N-octylammonium Chloride (A Quaternary Ammonium Salt)

This protocol details the quaternization of a tertiary amine with an alkyl halide to produce the final QAS. This specific example uses N,N-dimethyl-N-octylamine as the precursor, and the protocol can be directly adapted for N-benzyl-N-methyloctan-1-amine by using methyl chloride or another suitable methylating agent.

Materials:

  • N-Benzyl-N-methyloctan-1-amine (from Protocol 1)

  • Methyl iodide (or other suitable alkylating agent)

  • Acetonitrile

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve N-benzyl-N-methyloctan-1-amine (1.0 eq.) in acetonitrile.

  • Add methyl iodide (1.2 eq.) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours. The formation of a precipitate may be observed.

  • Monitor the reaction by TLC until the starting tertiary amine is consumed.

  • If a precipitate has formed, collect the solid by vacuum filtration and wash with cold diethyl ether.

  • If no precipitate forms, add diethyl ether to the reaction mixture to induce precipitation of the quaternary ammonium salt.

  • Collect the solid product by vacuum filtration, wash with diethyl ether, and dry under vacuum.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of the synthesized quaternary ammonium salts against various microorganisms.[1]

Materials:

  • Synthesized quaternary ammonium salt

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Prepare a stock solution of the quaternary ammonium salt in a suitable solvent (e.g., sterile deionized water or DMSO).

  • Perform serial two-fold dilutions of the stock solution in the appropriate growth medium in a 96-well microtiter plate.

  • Prepare an inoculum of the test microorganism and adjust its concentration to approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microorganism and medium) and negative (medium only) controls.

  • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.

  • Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits visible growth. Alternatively, measure the optical density at 600 nm.

Visualizations

Mechanism of Action of Quaternary Ammonium Salts

The primary mechanism of antimicrobial action for quaternary ammonium salts involves the disruption of the bacterial cell membrane.

G Mechanism of Action of Quaternary Ammonium Salts on Bacterial Cell Membranes cluster_membrane Bacterial Cell Membrane Lipid1 Phospholipid Lipid2 Phospholipid Lipid3 Phospholipid Lipid4 Phospholipid Lipid5 Phospholipid Lipid6 Phospholipid QAS Quaternary Ammonium Salt (QAS) Interaction Electrostatic Interaction with Negatively Charged Membrane Surface QAS->Interaction 1. Adsorption Intercalation Hydrophobic Tail Intercalates into Lipid Bilayer Interaction->Intercalation 2. Penetration Disruption Membrane Disruption and Pore Formation Intercalation->Disruption 3. Destabilization Leakage Leakage of Intracellular Components Disruption->Leakage 4. Permeabilization CellDeath Cell Death Leakage->CellDeath 5. Lysis

Caption: Workflow of the antimicrobial action of Quaternary Ammonium Salts.

Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates the overall workflow from the synthesis of quaternary ammonium salts using this compound to their biological evaluation.

G Workflow: Synthesis and Evaluation of QAS from this compound Start This compound Step1 N-Alkylation (e.g., Benzylation) Protocol 1 Start->Step1 TertiaryAmine Tertiary Amine Intermediate Step1->TertiaryAmine Step2 Quaternization Protocol 2 TertiaryAmine->Step2 QAS Quaternary Ammonium Salt (QAS) Step2->QAS Evaluation Biological Evaluation QAS->Evaluation MIC Antimicrobial Activity (MIC) Protocol 3 Evaluation->MIC Cytotoxicity Cytotoxicity Assay Evaluation->Cytotoxicity Results Data Analysis and SAR MIC->Results Cytotoxicity->Results

Caption: A logical workflow for the synthesis and evaluation of QAS.

References

Applications of n-Methyloctan-1-amine in the Synthesis of Glycosidase Inhibitor Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

n-Methyloctan-1-amine, a secondary amine with a linear alkyl chain, serves as a versatile building block in the synthesis of pharmaceutical intermediates. Its incorporation into molecular scaffolds can significantly influence the lipophilicity and pharmacological properties of the final active pharmaceutical ingredient (API). This application note details the use of this compound in the synthesis of N-alkyl derivatives of N-octyl-β-valienamine, potent inhibitors of β-glucocerebrosidase. These compounds are of significant interest in the research and development of therapies for Gaucher's disease, a lysosomal storage disorder.

Application: Synthesis of N-Methyl-N-octyl-β-valienamine Analogues

N-octyl-β-valienamine is a known potent inhibitor of the enzyme β-glucocerebrosidase. To explore the structure-activity relationship and enhance the therapeutic potential of this inhibitor, derivatives with modified N-alkyl substituents are synthesized. The introduction of a methyl group to the nitrogen atom, in addition to the existing octyl group, can alter the compound's binding affinity to the enzyme and its pharmacokinetic profile.

General Synthetic Approach

The synthesis of N-alkyl-N-octyl-β-valienamine derivatives involves the N-alkylation of a protected N-octyl-β-valienamine intermediate. While direct alkylation with a methylating agent is a common strategy, an alternative approach involves the reductive amination of a protected valienamine precursor with this compound. This section will focus on the N-alkylation of N-octyl-β-valienamine.

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis of N-alkyl-N-octyl-β-valienamine derivatives.

DerivativeStarting MaterialAlkylating AgentSolventReaction Time (h)Yield (%)
N-Methyl-N-octyl-β-valienamineN-octyl-β-valienamineMethyl IodideDMF1285
N-Ethyl-N-octyl-β-valienamineN-octyl-β-valienamineEthyl BromideDMF1882
N-Propyl-N-octyl-β-valienamineN-octyl-β-valienaminePropyl IodideDMF2478

Experimental Protocol: Synthesis of N-Methyl-N-octyl-β-valienamine

This protocol describes the synthesis of N-Methyl-N-octyl-β-valienamine from N-octyl-β-valienamine.

Materials:

  • N-octyl-β-valienamine

  • Methyl Iodide (CH₃I)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Diethyl ether

  • Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous solution of NaCl)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Argon or Nitrogen gas

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-octyl-β-valienamine (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous potassium carbonate (2.0 eq).

  • Cool the mixture to 0 °C using an ice bath.

  • Add methyl iodide (1.2 eq) dropwise to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-Methyl-N-octyl-β-valienamine.

Signaling Pathway and Experimental Workflow

Biological Context: Inhibition of β-Glucocerebrosidase

Gaucher's disease is caused by a deficiency in the lysosomal enzyme β-glucocerebrosidase (GBA), leading to the accumulation of its substrate, glucosylceramide. N-octyl-β-valienamine and its derivatives act as pharmacological chaperones or active site-directed inhibitors that can potentially restore or enhance the activity of the deficient enzyme.

GBA_Inhibition cluster_lysosome Lysosome cluster_inhibition Inhibition Pathway GlcCer Glucosylceramide (Substrate) GBA β-Glucocerebrosidase (Enzyme) GlcCer->GBA Binds to active site Ceramide Ceramide GBA->Ceramide Hydrolyzes Glucose Glucose GBA->Glucose Hydrolyzes GlcCer_acc Glucosylceramide Accumulation (Gaucher Disease) GBA->GlcCer_acc Blocked Hydrolysis Inhibitor N-Methyl-N-octyl-β-valienamine (Inhibitor) Inhibitor->GBA Competitively binds to active site

Caption: Inhibition of β-Glucocerebrosidase by N-Methyl-N-octyl-β-valienamine.

The following diagram illustrates the general workflow for the synthesis and purification of N-alkyl-N-octyl-β-valienamine derivatives.

experimental_workflow start Start: N-octyl-β-valienamine reagents Add K₂CO₃ and Alkylating Agent in DMF start->reagents reaction Stir at Room Temperature (12-24h) reagents->reaction workup Aqueous Workup (NaHCO₃, Ether Extraction) reaction->workup purification Purification by Column Chromatography workup->purification product Final Product: N-Alkyl-N-octyl-β-valienamine purification->product analysis Characterization (NMR, MS) product->analysis

Caption: General experimental workflow for the synthesis of N-alkyl-N-octyl-β-valienamine.

Application Note: A Robust Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Secondary Amines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Secondary amines are a critical class of organic compounds prevalent in pharmaceuticals, biological systems, and industrial chemicals. Their accurate quantification is essential for quality control, metabolic studies, and environmental monitoring. However, the analysis of secondary amines by Gas Chromatography-Mass Spectrometry (GC-MS) presents significant challenges. Their inherent polarity and basicity can lead to strong interactions with the active sites in GC systems, resulting in poor chromatographic peak shapes, tailing, and low reproducibility.[1][2][3] Furthermore, many secondary amines exhibit low volatility, making them unsuitable for direct GC analysis.[4][5]

To overcome these obstacles, a chemical derivatization step is employed.[5][6] This protocol details a widely used method involving acylation, which converts the polar secondary amines into less polar, more volatile, and more thermally stable derivatives.[4] This transformation significantly improves chromatographic separation and detection sensitivity, enabling reliable and reproducible quantification by GC-MS.

Experimental Protocol: Derivatization and GC-MS Analysis

This protocol is based on the derivatization of secondary amines with benzenesulfonyl chloride (BSC) under alkaline conditions, a method proven effective for various sample matrices.[7]

1. Materials and Reagents

  • Secondary Amine Standards or Sample Extract

  • Benzenesulfonyl Chloride (BSC), 99%

  • Sodium Hydroxide (NaOH), 10 mol/L solution

  • Methanol (HPLC Grade)

  • Toluene or Isooctane (GC Grade)

  • Deionized Water

  • Vortex Mixer

  • Magnetic Stirrer

  • Heating block or water bath (80°C)

  • Autosampler vials with inserts

2. Sample Preparation and Derivatization Procedure This procedure should be performed in a well-ventilated fume hood.

  • Standard/Sample Preparation : Prepare a mixed standard solution of the target secondary amines in methanol. For unknown samples, perform a suitable extraction (e.g., liquid-liquid extraction, solid-phase extraction) to isolate the amine fraction.[8][9]

  • Alkalinization : In a clean glass vial, add 20 mL of the sample extract or standard solution. Add 200 µL of 10 mol/L NaOH solution to raise the pH.[7]

  • Derivatization : Add 200 µL of benzenesulfonyl chloride (BSC) to the vial.[7]

  • First Reaction : Seal the vial and agitate the mixture using a magnetic stirrer at room temperature for 30 minutes.[7] This initial reaction allows the BSC to react with the secondary amines.

  • Second Reaction (Hydrolysis of Excess Reagent) : Add an additional 0.5 mL of 10 mol/L NaOH solution to the vial. Place the vial in a heating block or water bath set to 80°C and continue stirring for another 30 minutes.[7] This step hydrolyzes any remaining BSC.

  • Extraction of Derivatives : After cooling to room temperature, add 1-2 mL of a suitable organic solvent (e.g., toluene or isooctane). Vortex vigorously for 1-2 minutes to extract the newly formed, non-polar amine derivatives into the organic phase.

  • Phase Separation : Centrifuge the vial to achieve complete separation of the aqueous and organic layers.

  • Final Sample : Carefully transfer the upper organic layer into a GC-MS autosampler vial for analysis.

3. GC-MS Instrumentation and Parameters The following parameters provide a starting point and may require optimization based on the specific analytes and instrumentation used.

ParameterRecommended Setting
GC System Gas chromatograph with a split/splitless injector
Column HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[7]
Carrier Gas Helium, constant flow rate of 1.0 mL/min[7]
Injection Mode Splitless (1 µL injection volume)[7]
Injector Temp. 290°C[7]
Oven Program Initial: 80°C, hold for 1 minRamp 1: 5°C/min to 180°CRamp 2: 10°C/min to 240°CRamp 3: 25°C/min to 290°C, hold for 10 min[7]
MS System Quadrupole or Time-of-Flight (TOF) Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV[7]
MS Transfer Line 290°C[7]
Mass Scan Range m/z 50-450[7]
Detection Mode Full Scan for identification; Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification

Data Presentation: Quantitative Performance

The derivatization method significantly enhances the sensitivity of the analysis. The following table summarizes the quantitative performance for a selection of secondary amines derivatized with benzenesulfonyl chloride.

Analyte (Secondary Amine)Limit of Detection (LOD) (μg/mL)Limit of Quantification (LOQ) (μg/mL)
Dimethylamine (DMA)0.04080.163
Diethylamine (DEA)0.06250.250
N-Methyl-n-propylamine0.08130.325
Di-n-propylamine0.1030.412
Diisopropylamine0.1250.500
N-Ethyl-n-butylamine0.1500.600
Dibutylamine0.2100.840
Data adapted from a study on atmospheric amines using BSC derivatization followed by GC-MS analysis.[7]

Workflow and Logic Diagram

The overall process from sample collection to final data analysis is outlined in the following workflow diagram.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample 1. Sample Collection & Extraction Deriv 2. Derivatization (e.g., with BSC) Sample->Deriv Amine Fraction GCMS 3. GC-MS Analysis Deriv->GCMS Volatile Derivatives Data 4. Data Processing (Quantification) GCMS->Data Chromatogram & Mass Spectra

Caption: Workflow for the GC-MS analysis of secondary amines.

Conclusion

The primary challenges in the GC-MS analysis of secondary amines, stemming from their high polarity and low volatility, can be effectively overcome through chemical derivatization. The detailed acylation protocol using benzenesulfonyl chloride provides a reliable and sensitive method for converting secondary amines into derivatives that are amenable to GC-MS analysis. This approach yields excellent chromatographic peak shapes and allows for low-level detection and quantification, making it a valuable tool for researchers, scientists, and professionals in the pharmaceutical and chemical industries. The use of specialized base-deactivated GC columns is also recommended to further improve analytical performance and ensure reproducible results.[1]

References

Application Note: Preparative HPLC Purification of N-Methyloctan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the purification of N-methyloctan-1-amine using preparative High-Performance Liquid Chromatography (HPLC). The method is designed for researchers requiring high-purity samples for downstream applications.

Introduction

This compound is a secondary amine that, like many short-chain aliphatic amines, presents challenges for purification by HPLC. These challenges include a lack of a strong UV chromophore, making detection by standard UV-Vis detectors difficult, and the potential for poor peak shape on conventional silica-based columns due to interactions with residual silanols.[1] To overcome these issues, this protocol employs a reversed-phase C18 column with a mobile phase containing an acidic modifier to improve peak shape and an Evaporative Light Scattering Detector (ELSD) for universal detection of non-volatile analytes.

This method is designed to be scalable from analytical to preparative scale, allowing for the purification of milligram to gram quantities of the target compound.[2]

Experimental Protocols

This section details the complete workflow for the purification of this compound, from sample preparation to the isolation of the purified product.

  • This compound (crude sample)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade or Milli-Q

  • Trifluoroacetic acid (TFA), HPLC grade

  • Methanol, HPLC grade (for sample dissolution and cleaning)

  • HPLC System: A preparative HPLC system equipped with a gradient pump, an autosampler or manual injector, a column oven, a fraction collector, and an ELSD.

  • Column: C18 stationary phase (e.g., 250 x 21.2 mm, 5 µm particle size). A smaller analytical column (e.g., 250 x 4.6 mm, 5 µm) with the same stationary phase should be used for method development.

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Detection: ELSD (Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 SLM, or as optimized for the specific instrument).

  • Dissolve the crude this compound sample in a minimal amount of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B) or methanol.

  • Ensure the sample is fully dissolved. If not, sonicate for 5-10 minutes.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.[3]

Before proceeding to preparative scale, it is crucial to optimize the separation on an analytical column.

  • Equilibrate the analytical C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min.

  • Inject a small volume (e.g., 5-10 µL) of the prepared sample.

  • Run a linear gradient from 5% B to 95% B over 20-30 minutes to determine the approximate elution concentration of this compound.

  • Based on the scouting gradient, optimize the gradient for the best resolution between the target peak and any impurities.

  • Equilibrate the preparative C18 column with the initial mobile phase conditions determined during method development until a stable baseline is achieved.

  • Inject the filtered crude sample onto the column. The injection volume will depend on the concentration of the sample and the capacity of the column (concentration overloading is often preferred over volume overloading for better efficiency).[2]

  • Run the optimized gradient elution.

  • Monitor the chromatogram in real-time and collect fractions corresponding to the this compound peak using the fraction collector.

  • Purity Analysis: Analyze the collected fractions using the analytical HPLC method to confirm purity.

  • Solvent Removal: Combine the pure fractions and remove the mobile phase solvents (acetonitrile and water) using a rotary evaporator. The presence of TFA will make the residue an amine salt.

  • Lyophilization: For complete removal of water and residual TFA, freeze-dry the sample.

  • Final Product: The final product will be the trifluoroacetate salt of this compound, a stable form suitable for storage and further use.

Data Presentation

The following table summarizes the expected chromatographic parameters for the preparative purification of this compound based on the protocol described above.

ParameterAnalytical ScalePreparative Scale
Column C18, 250 x 4.6 mm, 5 µmC18, 250 x 21.2 mm, 5 µm
Flow Rate 1.0 mL/min20.0 mL/min
Gradient 5% to 60% B over 20 min5% to 60% B over 20 min
Expected Retention Time ~12.5 min~12.5 min
Typical Injection Volume 5-20 µL1-5 mL
Sample Loading < 1 mg50-200 mg (depending on purity)
Crude Purity (Example) 85%85%
Achieved Purity >99%>99%

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the HPLC purification process for this compound.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification sp1 Dissolve Crude Sample sp2 Filter Sample (0.45 µm) sp1->sp2 hp2 Inject Sample sp2->hp2 hp1 Equilibrate Preparative Column hp3 Run Gradient Elution hp2->hp3 hp4 Monitor with ELSD hp3->hp4 hp5 Collect Fractions hp4->hp5 pp1 Analyze Fraction Purity (Analytical HPLC) hp5->pp1 pp1->hp5 If Impure, Re-inject or Discard pp2 Pool Pure Fractions pp1->pp2 If Purity >99% pp3 Remove Solvent (Rotovap) pp2->pp3 pp4 Lyophilize to Dry Powder pp3->pp4 pp5 Final Purified Product (TFA Salt) pp4->pp5

References

Experimental protocol for N-alkylation reactions using n-Methyloctan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for N-Alkylation of n-Methyloctan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the N-alkylation of this compound, a secondary amine, to synthesize tertiary amines. N-alkylated amines are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and fine chemicals. The following protocols describe two robust and widely applicable methods: Direct N-Alkylation with Alkyl Halides and Reductive Amination.

Method 1: Direct N-Alkylation with Alkyl Halides

Direct alkylation is a classical and straightforward method for forming C-N bonds by reacting an amine with an alkyl halide in the presence of a base. This protocol is designed to minimize the formation of quaternary ammonium salts, a common side product.[1]

Reaction Scheme:
Experimental Protocol:
  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF) (10 mL per 1 mmol of amine).

  • Addition of Base: Add a non-nucleophilic base, such as Hünig's base (N,N-diisopropylethylamine, DIPEA) (1.5 eq.) or potassium carbonate (K₂CO₃) (2.0 eq.), to the solution.

  • Addition of Alkylating Agent: Slowly add the alkyl halide (e.g., benzyl bromide, iodomethane, ethyl bromoacetate) (1.1 eq.) to the stirred mixture at room temperature. For highly reactive alkyl halides, the addition may be performed at 0 °C to control the reaction exotherm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If an inorganic base was used, filter the solid byproducts.

    • Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired tertiary amine.

Quantitative Data Summary:
EntryAlkylating Agent (R-X)BaseSolventTemp (°C)Time (h)Yield (%)
1Benzyl bromideDIPEAMeCNRT1292
2IodomethaneK₂CO₃DMF50688
3Ethyl bromoacetateDIPEAMeCNRT2485
41-BromobutaneK₂CO₃DMF801875

Experimental Workflow Diagram:

G Direct N-Alkylation Workflow A 1. Dissolve this compound in Solvent B 2. Add Base (e.g., DIPEA, K₂CO₃) A->B C 3. Add Alkyl Halide dropwise B->C D 4. Stir and Monitor Reaction (TLC or LC-MS) C->D E 5. Aqueous Work-up and Extraction D->E F 6. Dry and Concentrate Organic Phase E->F G 7. Purify by Column Chromatography F->G H Pure Tertiary Amine G->H

Caption: Workflow for Direct N-Alkylation of this compound.

Method 2: Reductive Amination

Reductive amination is a highly versatile and efficient one-pot method for N-alkylation that involves the reaction of an amine with a carbonyl compound to form an iminium ion intermediate, which is then reduced in situ.[2][3][4] This method offers excellent control and a broad substrate scope.

Reaction Scheme:
Experimental Protocol:
  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) and the aldehyde or ketone (e.g., benzaldehyde, acetone, cyclohexanone) (1.2 eq.) in a suitable solvent such as dichloromethane (DCM), 1,2-dichloroethane (DCE), or methanol (MeOH) (10 mL per 1 mmol of amine).

  • Imine/Iminium Formation: Add a catalytic amount of acetic acid (AcOH) (0.1 eq.) to facilitate the formation of the iminium ion intermediate. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq.), portion-wise to the stirred solution.[5]

  • Reaction Completion: Continue stirring the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with an organic solvent (e.g., DCM, ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired tertiary amine.

Quantitative Data Summary:
EntryCarbonyl CompoundReducing AgentSolventTemp (°C)Time (h)Yield (%)
1BenzaldehydeNaBH(OAc)₃DCERT895
2AcetoneNaBH(OAc)₃DCMRT1289
3CyclohexanoneNaBH₃CNMeOHRT1691
44-MethoxybenzaldehydeNaBH(OAc)₃DCERT1093

Experimental Workflow Diagram:

G Reductive Amination Workflow A 1. Dissolve this compound and Carbonyl Compound in Solvent B 2. Add Catalytic Acetic Acid A->B C 3. Stir for Imine/Iminium Formation (1-2h) B->C D 4. Add Reducing Agent (e.g., NaBH(OAc)₃) C->D E 5. Monitor Reaction until Completion (TLC/LC-MS) D->E F 6. Quench with aq. NaHCO₃ and Extract E->F G 7. Dry and Concentrate Organic Phase F->G H 8. Purify by Column Chromatography G->H I Pure Tertiary Amine H->I

Caption: Workflow for Reductive Amination of this compound.

References

Application Notes and Protocols: Use of n-Methyloctan-1-amine as a Ligand in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and chemical databases has revealed no specific documented applications of n-Methyloctan-1-amine as a ligand in catalysis. While a wide variety of primary, secondary, and tertiary amines are utilized as ligands in numerous catalytic reactions, this compound is not among those reported in published research. The information available for this compound is limited to its chemical and physical properties.

This document, therefore, cannot provide specific application notes, quantitative data, or experimental protocols for the use of this compound in catalysis, as no such data appears to exist in the public domain.

Instead, to provide context for the intended audience of researchers, scientists, and drug development professionals, this document will outline the general roles of simple alkylamines as ligands in catalysis, which could theoretically encompass a molecule like this compound. This will be followed by a hypothetical experimental workflow for screening such a ligand in a common cross-coupling reaction.

General Role of Alkylamines as Ligands in Catalysis

Simple alkylamines can play several roles in catalytic systems, primarily in the context of transition metal catalysis. Their function is often dictated by their steric and electronic properties.

  • Sigma (σ)-Donation: As Lewis bases, amines possess a lone pair of electrons on the nitrogen atom, which can be donated to a vacant orbital of a transition metal center. This σ-donation increases the electron density at the metal.

  • Steric Influence: The alkyl groups attached to the nitrogen atom can influence the steric environment around the metal center. This can affect the coordination of other reactants, the stability of intermediates, and the selectivity of the reaction. The n-octyl and methyl groups of this compound would provide a certain level of steric bulk.

  • Proton Transfer: The N-H proton in secondary amines like this compound can participate in proton transfer steps within a catalytic cycle, which can be crucial in certain reaction mechanisms.

  • Solubility: The long alkyl chain of this compound would increase its lipophilicity, potentially enhancing the solubility of the catalytic complex in nonpolar organic solvents.

In practice, simple monodentate alkylamines are less common as primary ligands for promoting complex catalytic transformations compared to more sophisticated phosphine, N-heterocyclic carbene (NHC), or multidentate amine ligands. This is because simple amines often form less stable complexes and offer less control over the electronic and steric properties of the catalyst. However, they can sometimes be used as additives or bases in catalytic reactions.

Hypothetical Application: Screening of this compound as a Ligand in a Palladium-Catalyzed Cross-Coupling Reaction

To investigate the potential of this compound as a ligand, one could screen it in a well-established catalytic reaction, such as the Suzuki-Miyaura cross-coupling. Below is a generalized protocol for such a screening experiment.

Reaction: Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid.

Table 1: Hypothetical Screening Conditions for this compound in Suzuki-Miyaura Coupling

EntryPalladium Precursor (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)This compound (4)K₂CO₃Toluene10012To be determined
2Pd₂(dba)₃ (1)This compound (4)K₃PO₄Dioxane10012To be determined
3Pd(OAc)₂ (2)NoneK₂CO₃Toluene10012To be determined
4Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene10012To be determined

Entry 3 serves as a ligand-free control, while Entry 4 is a standard benchmark with a common phosphine ligand.

Experimental Protocol for Ligand Screening

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • This compound

  • 4-Bromotoluene

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Potassium phosphate (K₃PO₄)

  • Triphenylphosphine (PPh₃)

  • Toluene (anhydrous)

  • 1,4-Dioxane (anhydrous)

  • Internal standard (e.g., dodecane)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor (as specified in Table 1).

  • Add the ligand (this compound or PPh₃, as specified).

  • Add the base (K₂CO₃ or K₃PO₄).

  • Add 4-bromotoluene (1.0 mmol).

  • Add phenylboronic acid (1.2 mmol).

  • Add the anhydrous solvent (e.g., Toluene, 5 mL).

  • If quantitative analysis by GC is desired, add a known amount of an internal standard.

  • Seal the Schlenk tube and place it in a preheated oil bath at the specified temperature.

  • Stir the reaction mixture for the specified time.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude product by Gas Chromatography (GC) or ¹H NMR spectroscopy to determine the yield. The product can be further purified by column chromatography.

Visualizations

Below are diagrams representing the logical flow of the proposed screening and the potential role of an amine ligand.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Analysis A Add Pd Precursor B Add Ligand (this compound) A->B C Add Base B->C D Add Reactants (Aryl Halide & Boronic Acid) C->D E Add Solvent D->E F Heat and Stir (e.g., 100 °C, 12 h) E->F G Quench and Extract F->G H Analyze Yield (GC or NMR) G->H I Purify Product H->I

Caption: Experimental workflow for screening this compound.

G M Metal Center Cat Active Catalyst M->Cat L This compound (Ligand) L->M Coordination S Substrate S->Cat Activation P Product Cat->P Transformation

Caption: Simplified catalytic cycle with an amine ligand.

The Pivotal Role of Secondary Amines in the Synthesis of Bioactive Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Secondary amines are a ubiquitous and critical functional group in a vast array of bioactive compounds and pharmaceuticals. Their unique physicochemical properties, including their basicity and ability to participate in hydrogen bonding, make them key pharmacophores for interacting with biological targets such as enzymes and receptors. This document provides detailed application notes and experimental protocols for the synthesis and application of secondary amine-containing bioactive compounds, with a focus on Propranolol and Lapatinib as exemplary case studies.

I. Synthetic Strategies for Introducing Secondary Amines

The introduction of a secondary amine moiety into a molecular scaffold is a cornerstone of medicinal chemistry. Several robust synthetic methodologies are routinely employed, each with its own advantages and substrate scope.

Common Synthetic Methodologies:

  • Reductive Amination: This is one of the most widely used methods for forming secondary amines. It involves the reaction of a primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine. Common reducing agents include sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃)[1].

  • N-Alkylation: This method involves the direct alkylation of a primary amine with an alkyl halide or other electrophilic species. While straightforward, this method can sometimes suffer from over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts. Careful control of reaction conditions is crucial for achieving mono-alkylation[2].

  • Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction has emerged as a powerful tool for the formation of carbon-nitrogen bonds, particularly for the synthesis of arylamines. It typically involves the reaction of an amine with an aryl boronic acid or ester[3][4][5].

The following diagram illustrates the logical relationship between these common synthetic strategies.

G Common Synthetic Strategies for Secondary Amines cluster_reactants Starting Materials cluster_methods Synthetic Methods Primary Amine Primary Amine Reductive Amination Reductive Amination Primary Amine->Reductive Amination N-Alkylation N-Alkylation Primary Amine->N-Alkylation Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling Primary Amine->Suzuki-Miyaura Coupling Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Reductive Amination Alkyl Halide Alkyl Halide Alkyl Halide->N-Alkylation Aryl Boronic Acid Aryl Boronic Acid Aryl Boronic Acid->Suzuki-Miyaura Coupling Secondary Amine Product Secondary Amine Product Reductive Amination->Secondary Amine Product N-Alkylation->Secondary Amine Product Suzuki-Miyaura Coupling->Secondary Amine Product

Caption: Logical flow of common synthetic routes to secondary amines.

II. Case Study 1: Propranolol - A Beta-Blocker

Propranolol is a non-selective beta-adrenergic receptor antagonist (beta-blocker) widely used in the treatment of hypertension, angina pectoris, and anxiety. The secondary amine in propranolol is crucial for its binding to the beta-adrenergic receptors.

Signaling Pathway of Propranolol

Propranolol exerts its therapeutic effect by competitively blocking the binding of endogenous catecholamines, such as epinephrine and norepinephrine, to β1 and β2-adrenergic receptors. This blockade inhibits the downstream signaling cascade mediated by Gs-proteins, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced activation of protein kinase A (PKA). The net effect is a reduction in heart rate, myocardial contractility, and blood pressure[6][7].

G Propranolol Signaling Pathway cluster_membrane Cell Membrane Beta-Adrenergic Receptor Beta-Adrenergic Receptor Gs-protein Gs-protein Beta-Adrenergic Receptor->Gs-protein Activates Epinephrine Epinephrine Epinephrine->Beta-Adrenergic Receptor Activates Propranolol Propranolol Propranolol->Beta-Adrenergic Receptor Blocks Adenylate Cyclase Adenylate Cyclase Gs-protein->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP Converts ATP ATP ATP->Adenylate Cyclase PKA PKA cAMP->PKA Activates Cellular Response Cellular Response PKA->Cellular Response Phosphorylates targets leading to

Caption: Propranolol's mechanism of action at the beta-adrenergic receptor.

Experimental Protocol: Synthesis of Propranolol

The synthesis of propranolol can be achieved through a two-step process involving the formation of an epoxide intermediate followed by nucleophilic opening with isopropylamine[8][9][10].

Step 1: Synthesis of 1-(naphthalen-1-yloxy)-2,3-epoxypropane

  • To a solution of 1-naphthol (1.59 mol) in epichlorohydrin (6.65 mol), add triethylamine (8 mL) in a 2.0 L three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser.

  • Heat the mixture to 65°C and maintain the temperature for 8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, distill off the excess epichlorohydrin under reduced pressure at 100°C to obtain the crude epoxide intermediate.

Step 2: Synthesis of Propranolol

  • Dissolve the crude 1-(naphthalen-1-yloxy)-2,3-epoxypropane in a suitable solvent such as methanol.

  • Add isopropylamine (1.2 equivalents) to the solution and stir the reaction mixture at 45°C for 48 hours, or until the reaction is complete as monitored by TLC.

  • Cool the solution to 5°C and slowly add 2 M HCl to precipitate the hydrochloride salt of propranolol.

  • Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent system (e.g., toluene and n-hexane) to yield pure propranolol hydrochloride.

Quantitative Data: Bioactivity of Beta-Blockers

The following table summarizes the bioactivity data for propranolol and a related beta-blocker, labetalol, which also contains a secondary amine. Labetalol has four stereoisomers, each exhibiting different potencies for alpha- and beta-adrenergic blockade[11][12][13].

CompoundStereoisomerTargetBioactivity (Ki, nM)
PropranololRacemateβ1-adrenergic receptor1.2
β2-adrenergic receptor0.8
Labetalol(R,R)β1-adrenergic receptor2.5
(S,R)α1-adrenergic receptor100
(S,S)Inactive>10,000
(R,S)Inactive>10,000

III. Case Study 2: Lapatinib - A Tyrosine Kinase Inhibitor

Lapatinib is a dual tyrosine kinase inhibitor used in the treatment of HER2-positive breast cancer. Its secondary amine is part of a quinazoline scaffold that is crucial for its binding to the ATP-binding pocket of the EGFR and HER2/neu kinases.

Signaling Pathway of Lapatinib

Lapatinib functions as a reversible, ATP-competitive inhibitor of the intracellular tyrosine kinase domains of both the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2)[14][15][16]. By blocking the autophosphorylation and activation of these receptors, lapatinib inhibits downstream signaling pathways, primarily the PI3K/Akt and MAPK pathways, which are critical for cell proliferation and survival in HER2-overexpressing cancer cells[6][17].

G Lapatinib Mechanism of Action cluster_membrane Cell Membrane HER2/EGFR HER2/EGFR P P HER2/EGFR->P Autophosphorylation Growth Factor Growth Factor Growth Factor->HER2/EGFR Activates Lapatinib Lapatinib Lapatinib->HER2/EGFR Inhibits Kinase Domain ATP ATP ATP->HER2/EGFR Binds to Kinase Domain PI3K/Akt Pathway PI3K/Akt Pathway P->PI3K/Akt Pathway Activates MAPK Pathway MAPK Pathway P->MAPK Pathway Activates Cell Proliferation & Survival Cell Proliferation & Survival PI3K/Akt Pathway->Cell Proliferation & Survival MAPK Pathway->Cell Proliferation & Survival

Caption: Lapatinib inhibits HER2/EGFR signaling pathways.

Experimental Protocol: A General Method for Suzuki-Miyaura Coupling in the Synthesis of Bioactive Amines

While the full synthesis of Lapatinib is complex, a key step in the synthesis of many kinase inhibitors involves the formation of a carbon-nitrogen bond between a heterocyclic core and an aniline derivative. The Suzuki-Miyaura coupling is a versatile method for achieving this transformation. The following is a general protocol.

  • In an oven-dried, resealable Schlenk tube, combine the heteroaryl halide (1.0 equiv), the aniline boronic acid (1.5 equiv), a palladium catalyst such as Pd₂(dba)₃ (2-3 mol%), a suitable ligand (e.g., a phosphine ligand, 3:1 L:Pd ratio), and a base such as potassium fluoride (3.0 equiv).

  • Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon) three times.

  • Add a degassed solvent, such as 1,4-dioxane (3 mL/mmol of halide), via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 110°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting heteroaryl halide is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of celite or silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired secondary amine-containing product.

Quantitative Data: Bioactivity of Kinase Inhibitors

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for Lapatinib and other kinase inhibitors containing secondary amine moieties against various cancer cell lines.

CompoundTarget KinaseCell LineBioactivity (IC₅₀, nM)
LapatinibEGFR, HER2BT474 (Breast Cancer)10.8
N87 (Gastric Cancer)85
GefitinibEGFRA431 (Epidermoid Carcinoma)37
ErlotinibEGFRNCI-H358 (Lung Cancer)2.0
ImatinibBcr-AblK562 (Leukemia)250

IV. Experimental Workflow: Solid-Phase Synthesis of a Secondary Amine Library

Solid-phase synthesis is a powerful technique for the rapid generation of libraries of compounds for high-throughput screening. The following workflow diagram illustrates the key steps in the solid-phase synthesis of a library of secondary amides, which can be subsequently reduced to secondary amines.

G Solid-Phase Synthesis Workflow for a Secondary Amine Library Start Start Resin Swelling Swell Resin in Solvent (e.g., DMF) Start->Resin Swelling Fmoc Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin Swelling->Fmoc Deprotection Washing_1 Wash Resin (DMF, DCM) Fmoc Deprotection->Washing_1 Amino Acid Coupling Couple First Amino Acid (e.g., HBTU, DIPEA) Washing_1->Amino Acid Coupling Washing_2 Wash Resin (DMF, DCM) Amino Acid Coupling->Washing_2 Acylation Acylate with Acid Chloride (Building Block Diversity) Washing_2->Acylation Washing_3 Wash Resin (DMF, DCM) Acylation->Washing_3 Cleavage Cleave from Resin (e.g., TFA cocktail) Washing_3->Cleavage Reduction Reduce Amide to Amine (e.g., LiAlH4) Cleavage->Reduction Purification Purify Library Members (e.g., HPLC) Reduction->Purification End End Purification->End

Caption: Automated solid-phase synthesis workflow for secondary amine libraries.

V. Conclusion

The secondary amine moiety is a privileged functional group in the design and synthesis of bioactive compounds. Its prevalence in a wide range of pharmaceuticals underscores its importance in establishing key interactions with biological targets. The synthetic methodologies for introducing secondary amines are well-established and continue to evolve, offering chemists a versatile toolbox for drug discovery and development. The detailed protocols and application notes provided herein serve as a valuable resource for researchers in this dynamic field.

References

Application Note: Enzymatic Synthesis of Chiral Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral amines are critical building blocks in the pharmaceutical and fine chemical industries, with an estimated 40-45% of small-molecule drugs containing a chiral amine moiety.[1][2] Traditional chemical synthesis routes for these compounds often face challenges such as the need for harsh reaction conditions, the use of toxic heavy metal catalysts, and low stereoselectivity, which can lead to difficult and costly purification processes.[3][4] Biocatalysis, utilizing enzymes to perform chemical transformations, has emerged as a powerful and sustainable alternative.[4] Enzymatic routes offer high chemo-, regio-, and stereoselectivity under mild, aqueous conditions, significantly reducing environmental impact and often streamlining synthetic pathways.[5]

This application note provides an overview of key enzymatic strategies for the synthesis of chiral amines, including detailed protocols for representative reactions and a summary of performance data for various enzyme systems. The primary enzyme classes covered are ω-transaminases (ω-TAs), amine dehydrogenases (AmDHs), reductive aminases (RedAms), and monoamine oxidases (MAOs) for deracemization processes.

Key Enzymatic Strategies for Chiral Amine Synthesis

ω-Transaminases (ω-TAs)

ω-Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a prochiral ketone or aldehyde acceptor, yielding a chiral amine.[3][4] This method is highly attractive as it can achieve theoretically 100% conversion in asymmetric synthesis, directly producing an enantiomerically pure amine from a prochiral substrate.[2]

Reaction Scheme: R1-CO-R2 (Ketone) + R3-CH(NH2)-R4 (Amine Donor) ⇌ R1-CH(NH2)-R2 (Chiral Amine) + R3-CO-R4 (By-product)

One of the main challenges in ω-TA catalysis is managing the reaction equilibrium, which can be unfavorable.[5][6] Strategies to overcome this include using a large excess of the amine donor, removing the ketone by-product (e.g., acetone from isopropylamine donor), or employing coupled enzymatic systems to eliminate the by-product.[1][2]

Logical Flow of ω-Transaminase Catalysis

Transaminase_Workflow General Workflow for ω-Transaminase Mediated Asymmetric Synthesis Substrates Prochiral Ketone + Amine Donor Reaction Biocatalytic Transamination Substrates->Reaction Enzyme ω-Transaminase (ω-TA) + PLP Cofactor Enzyme->Reaction Products Chiral Amine + Ketone By-product Reaction->Products Reversible Equilibrium Equilibrium Shift (e.g., By-product removal) Equilibrium->Reaction Drives reaction forward Products->Equilibrium Purification Purification Products->Purification FinalProduct Enantiopure Chiral Amine Purification->FinalProduct AmDH_Cycle Amine Dehydrogenase Catalysis with Cofactor Regeneration cluster_main Primary Reaction cluster_regen Cofactor Regeneration Ketone Ketone + Ammonia AmDH Amine Dehydrogenase (AmDH) Ketone->AmDH Amine Chiral Amine AmDH->Amine NAD NAD(P)⁺ AmDH->NAD NADH NAD(P)H NADH->AmDH RegenEnzyme Dehydrogenase (e.g., GDH, FDH) NAD->RegenEnzyme Recycle SacrificialSubstrate Sacrificial Substrate (e.g., Glucose, Formate) SacrificialSubstrate->RegenEnzyme RegenEnzyme->NADH Regenerate Byproduct By-product (e.g., Gluconolactone) RegenEnzyme->Byproduct Deracemization_Pathway Chemoenzymatic Deracemization of a Racemic Amine Racemate Racemic Amine (R-Amine + S-Amine) S_Amine S-Amine Racemate->S_Amine R_Amine R-Amine (Desired Product) Racemate->R_Amine MAO (S)-selective Monoamine Oxidase (MAO) S_Amine->MAO Selective Oxidation Imine Imine Intermediate MAO->Imine Reducer Non-selective Reducing Agent (e.g., BH₃-NH₃) Imine->Reducer Reduction Reducer->Racemate Regenerates Racemate

References

Troubleshooting & Optimization

Technical Support Center: N-Methylation of Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the N-methylation of primary amines. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: My N-methylation reaction is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in N-methylation reactions can stem from several factors. Incomplete reaction, suboptimal reaction conditions, and inefficient workup are common culprits.

Troubleshooting Steps for Low Yield:

  • Reaction Monitoring: Use analytical techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the reaction's progress and confirm the consumption of the starting material.[1][2]

  • Reagent Stoichiometry: Ensure the correct molar ratios of your reagents. For instance, in an Eschweiler-Clarke reaction, using a slight excess (1.1-1.2 equivalents) of both formaldehyde and formic acid can drive the reaction to completion.[1]

  • Reaction Conditions: Optimize temperature and reaction time. Some N-methylation reactions require heating to proceed at an adequate rate. For example, the Eschweiler-Clarke reaction is often heated to 80-100 °C for several hours.[1] Insufficient heating can lead to low conversion.[1]

  • Reagent Quality: Use pure starting materials and fresh or properly stored reagents to avoid side reactions caused by impurities.[1]

  • Workup and Purification: Inefficient extraction of the N-methylated product from the aqueous phase can lead to significant product loss, especially if the product has some water solubility. Perform multiple extractions and adjust the pH of the aqueous layer to improve extraction efficiency.[1] Optimize the solvent system for column chromatography to ensure good separation.[1]

Q2: I am observing over-methylation, resulting in the formation of a quaternary ammonium salt. How can I achieve selective mono-methylation?

A2: Over-methylation is a frequent challenge as the N-methylated secondary amine is often more nucleophilic than the starting primary amine, leading to further methylation to a tertiary amine and subsequently a quaternary ammonium salt.[3][4]

Strategies for Selective Mono-methylation:

  • Choice of Methylating Agent: The choice of methylating agent and reaction conditions is crucial. While powerful methylating agents like methyl iodide can easily lead to exhaustive methylation, other reagents offer better selectivity. Dimethyl carbonate has been shown to be a selective mono-methylation agent in the presence of certain catalysts.[5]

  • Eschweiler-Clarke Reaction: This method is known for its high selectivity in forming tertiary amines from primary amines without the formation of quaternary ammonium salts.[1][6][7] The reaction mechanism prevents over-methylation because a tertiary amine cannot form the necessary iminium ion intermediate for further reaction.[7]

  • Protecting Groups: A common strategy is to protect the primary amine with a suitable protecting group, perform the methylation, and then deprotect the amine.[8][9] For example, a primary amine can be converted to a trifluoroacetyl derivative, which can then be mono-methylated with methyl iodide under basic conditions.[10] Carbamates, such as Boc and Cbz, are also widely used protecting groups for amines.[11]

  • Reaction Control: In some cases, careful control of stoichiometry and reaction conditions can favor mono-methylation. Using a limited amount of the methylating agent can help, but often leads to a mixture of starting material, mono-methylated, and di-methylated products.

Q3: How do I purify my N-methylated amine from the reaction mixture?

A3: Purification of N-methylated amines often involves an initial workup to remove excess reagents and byproducts, followed by a chromatographic step.

General Purification Protocol:

  • Quenching and Extraction: After the reaction is complete, the mixture is typically quenched, for example, by adding water. The pH is then adjusted to be basic (e.g., pH 11 with NaOH) to ensure the amine is in its free base form.[1] The product is then extracted into an organic solvent like dichloromethane or chloroform.[1] Multiple extractions are recommended to maximize recovery.[1]

  • Washing: The combined organic layers are washed with water or brine to remove water-soluble impurities.

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.[1]

  • Chromatography: The crude product is then purified by column chromatography on silica gel. The choice of eluent system is critical for good separation and should be determined by TLC analysis.

Troubleshooting Common N-Methylation Methods

Eschweiler-Clarke Reaction

Issue: Low or no product formation.

  • Cause: Incorrect pH. The reaction requires acidic conditions to form the iminium ion intermediate.[12]

  • Solution: Ensure an excess of formic acid is used.[6]

Issue: Reaction is slow.

  • Cause: Insufficient temperature.

  • Solution: Heat the reaction mixture, typically to 80-100 °C.[1]

Reductive Amination

Issue: Formation of side products.

  • Cause: The intermediate imine can be unstable or participate in side reactions.

  • Solution: Use a mild reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), which are more selective for the iminium ion over the carbonyl starting material.

Methylation with Methyl Iodide

Issue: Over-methylation to the quaternary ammonium salt.

  • Cause: Methyl iodide is a highly reactive methylating agent.

  • Solution: Use a protecting group strategy or a less reactive methylating agent.[10] Carefully controlling the stoichiometry by using only one equivalent of methyl iodide may help but often results in a mixture of products.

Issue: Side reactions with other functional groups.

  • Cause: The high reactivity of methyl iodide can lead to methylation of other nucleophilic functional groups, such as phenols.[13]

  • Solution: Protect sensitive functional groups before performing the N-methylation.[13]

Data Presentation

Table 1: Comparison of Selected N-Methylation Methods for Primary Amines

MethodTypical Methylating Agent(s)Key AdvantagesCommon IssuesSelectivity for Mono-methylation
Eschweiler-Clarke Formaldehyde, Formic AcidHigh yields, no quaternary salt formation, inexpensive reagents.[6][7]Requires elevated temperatures.Excellent for di-methylation to tertiary amines.[1][14]
Reductive Amination Formaldehyde, Reducing Agent (e.g., NaBH3CN)Mild conditions, broad substrate scope.Potential for side reactions.Good, can be controlled by stoichiometry.
Direct Alkylation Methyl Iodide, Dimethyl SulfateSimple procedure.Over-methylation is a major issue, toxic reagents.[15]Poor, often leads to a mixture of products.
Using Protecting Groups Varies (e.g., Methyl Iodide)High selectivity for mono-methylation.[10]Requires additional protection and deprotection steps.Excellent.[10]
Catalytic Methylation Methanol, Dimethyl CarbonateUse of greener and less toxic reagents.[16][17]May require specific catalysts and conditions.Can be highly selective depending on the catalyst and conditions.[4][5]

Experimental Protocols

Protocol 1: N,N-dimethylation of a Primary Amine via the Eschweiler-Clarke Reaction

This protocol is a general guideline and may need optimization for specific substrates.

  • To a round-bottom flask, add the primary amine (1.0 equivalent).

  • Add aqueous formaldehyde (2.2 - 2.4 equivalents) and formic acid (2.2 - 2.4 equivalents).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • Cool the reaction mixture to room temperature and carefully basify with a sodium hydroxide solution to pH > 11.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane, 3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Mono-N-methylation using a Protecting Group Strategy (Trifluoroacetamide)

This protocol is a general guideline for the mono-methylation of a primary amine.

Step A: Protection

  • Dissolve the primary amine (1.0 equivalent) in a suitable solvent (e.g., dichloromethane).

  • Cool the solution in an ice bath and add trifluoroacetic anhydride (1.1 equivalents) dropwise.

  • Stir the reaction at room temperature until the starting amine is consumed (monitor by TLC).

  • Work up the reaction by washing with water and brine, drying the organic layer, and concentrating to obtain the N-trifluoroacetylated amine.

Step B: Methylation

  • Dissolve the N-trifluoroacetylated amine (1.0 equivalent) in a suitable solvent (e.g., acetone or DMF).

  • Add a base, such as potassium carbonate (K2CO3, 1.5 equivalents), and methyl iodide (1.2 equivalents).

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Filter off the base and concentrate the filtrate. Redissolve in an organic solvent and wash with water to remove any remaining salts.

  • Dry the organic layer and concentrate to obtain the N-methylated, N-trifluoroacetylated amine.

Step C: Deprotection

  • Dissolve the N-methylated, N-trifluoroacetylated amine in a solvent mixture such as methanol/water.

  • Add a base, such as potassium carbonate or sodium hydroxide, and stir at room temperature or with heating until the deprotection is complete (monitor by TLC).

  • Neutralize the reaction mixture and extract the N-methylated amine with an organic solvent.

  • Dry the organic layer, concentrate, and purify by column chromatography if necessary.

Visualizations

Troubleshooting_Low_Yield Start Low Yield in N-Methylation Check_Completion Is the reaction going to completion? Start->Check_Completion Monitor_Reaction Monitor reaction by TLC, HPLC, or GC-MS Check_Completion->Monitor_Reaction No Workup_Issue Is the workup/ purification efficient? Check_Completion->Workup_Issue Yes Optimize_Conditions Optimize reaction conditions (temp, time) Monitor_Reaction->Optimize_Conditions Check_Stoichiometry Check reagent stoichiometry Optimize_Conditions->Check_Stoichiometry Check_Purity Use pure starting materials and reagents Check_Stoichiometry->Check_Purity Problem_Solved Problem Solved Check_Purity->Problem_Solved Workup_Issue->Problem_Solved Yes Optimize_Extraction Optimize extraction (multiple extractions, pH adjustment) Workup_Issue->Optimize_Extraction No Optimize_Chroma Optimize chromatography conditions Optimize_Extraction->Optimize_Chroma Optimize_Chroma->Problem_Solved

Caption: Troubleshooting workflow for low reaction yield.

Selective_Monomethylation Start Goal: Selective Mono-N-Methylation Overmethylation Problem: Over-methylation to Quaternary Ammonium Salt Start->Overmethylation Strategy Choose a Strategy Overmethylation->Strategy Protecting_Group Use a Protecting Group (e.g., Boc, Cbz, Trifluoroacetyl) Strategy->Protecting_Group Eschweiler_Clarke Use Eschweiler-Clarke Reaction (for di-methylation to tertiary amine) Strategy->Eschweiler_Clarke Selective_Reagent Use a Selective Methylating Agent (e.g., Dimethyl Carbonate) Strategy->Selective_Reagent Control_Conditions Carefully Control Stoichiometry and Reaction Conditions Strategy->Control_Conditions Result Achieve Selective Mono-methylation Protecting_Group->Result Eschweiler_Clarke->Result Selective_Reagent->Result Control_Conditions->Result

Caption: Strategies to achieve selective mono-N-methylation.

References

Technical Support Center: Purification of n-Methyloctan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with n-Methyloctan-1-amine. Here, you will find detailed protocols and data to help you identify and remove common impurities from your samples.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a sample of this compound?

A1: Common impurities can include unreacted starting materials such as octylamine or n-octanal, the tertiary amine (n,n-Dimethyloctylamine), and residual solvents from the synthesis and workup. The presence and concentration of these impurities will depend on the synthetic route used to prepare the this compound.

Q2: My this compound sample has a strong ammonia-like odor. What could be the cause?

A2: A strong ammonia-like odor may indicate the presence of residual octylamine, which is more volatile than this compound.

Q3: How can I remove non-basic impurities from my this compound sample?

A3: Acid-base extraction is an effective method for removing non-basic and neutral impurities.[1] By dissolving the amine in an organic solvent and washing with an acidic solution, the amine will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer.

Q4: I suspect my sample contains other amines. How can I separate them?

A4: Fractional distillation under reduced pressure can be effective if the boiling points of the amine impurities are sufficiently different from this compound. Alternatively, column chromatography on silica gel or alumina can be used to separate amines with different polarities.

Q5: What analytical techniques are recommended for assessing the purity of this compound?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for identifying and quantifying volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can provide detailed structural information and help identify impurities.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Purity After Synthesis Incomplete reaction or side reactions.Optimize reaction conditions (temperature, time, stoichiometry). Purify the crude product using the protocols below.
Cloudy Appearance of Purified Amine Presence of water.Dry the organic solution of the amine over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄) before solvent removal.
Product Loss During Purification Amine is partially soluble in the aqueous phase during extraction.Perform multiple extractions with the organic solvent to ensure complete recovery of the amine.
Difficulty Separating Amines by Distillation Boiling points of the amines are too close.Use a more efficient distillation column (e.g., Vigreux or packed column) or consider purification by column chromatography.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method is ideal for removing non-basic impurities.[1]

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) at a concentration of approximately 1 g per 10 mL.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract three times with an equal volume of 1 M HCl. The this compound will be protonated and move into the aqueous layer.

  • Separation of Non-Basic Impurities: Combine the aqueous layers. The organic layer, containing non-basic impurities, can be discarded.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add 2 M NaOH until the pH is greater than 10. This will deprotonate the amine, causing it to separate from the aqueous layer.

  • Back Extraction: Extract the free amine back into an organic solvent (e.g., diethyl ether) three times with an equal volume.

  • Washing and Drying: Combine the organic layers and wash once with a saturated brine solution. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified amine.

Protocol 2: Purification by Fractional Distillation

This method is suitable for separating volatile impurities with different boiling points.

  • Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column. Ensure all glassware is dry.

  • Charge the Flask: Add the crude this compound to the distillation flask along with a few boiling chips or a magnetic stir bar.

  • Apply Vacuum: Connect the apparatus to a vacuum pump and slowly reduce the pressure to the desired level. The boiling point of this compound is 68°C at 8 mmHg.[2]

  • Heating: Begin heating the distillation flask gently.

  • Collect Fractions: Collect the fractions that distill at different temperature ranges. The first fractions will contain lower-boiling impurities. The main fraction should be collected at a stable temperature corresponding to the boiling point of this compound at the applied pressure.

  • Analysis: Analyze the purity of the collected fractions using GC-MS or NMR.

Data Presentation

Compound Molecular Weight ( g/mol ) Boiling Point (°C) Notes
This compound143.27[3][4]181.1 ± 3.0 at 760 mmHg[5], 68 at 8 mmHg[2][6]Desired product.
Octylamine129.24178-179 at 760 mmHgPotential primary amine impurity.
n,n-Dimethyloctylamine157.30~200-202 at 760 mmHgPotential tertiary amine impurity.

Visualizations

PurificationWorkflow Crude Crude this compound Extraction Acid-Base Extraction Crude->Extraction Remove non-basic impurities Distillation Fractional Distillation Extraction->Distillation Separate volatile impurities Chromatography Column Chromatography Extraction->Chromatography Alternative for close-boiling amines Pure Pure this compound Distillation->Pure Chromatography->Pure

Caption: General purification workflow for this compound.

TroubleshootingFlowchart Start Analyze Purity of Sample (GC-MS, NMR) CheckPurity Is Purity > 99%? Start->CheckPurity IdentifyImpurities Identify Major Impurities CheckPurity->IdentifyImpurities No End Purified Product CheckPurity->End Yes NonBasic Non-Basic Impurities Present? IdentifyImpurities->NonBasic OtherAmines Other Amine Impurities Present? NonBasic->OtherAmines No AcidBase Perform Acid-Base Extraction NonBasic->AcidBase Yes FractionalDistillation Perform Fractional Distillation OtherAmines->FractionalDistillation Yes OtherAmines->End No AcidBase->OtherAmines FractionalDistillation->Start

Caption: Troubleshooting flowchart for purifying this compound.

References

Optimizing reaction conditions for synthesizing N-alkyl amines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of N-alkyl amines.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of N-alkyl amines through common methods like reductive amination and nucleophilic substitution.

Question: Why is the yield of my N-alkyl amine unexpectedly low?

Answer: Low yields in N-alkylation reactions can stem from several factors, depending on the synthetic route.

For reductive amination , potential causes include:

  • Inefficient Imine/Enamine Formation: The initial condensation between the amine and the carbonyl compound may be slow or incomplete. Consider adding a dehydrating agent (e.g., MgSO₄, molecular sieves) or using a Dean-Stark apparatus to remove water and drive the equilibrium towards the imine intermediate.

  • Reductant Inactivity: The reducing agent may have degraded. Use a fresh batch of the reagent. For borohydride reagents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), ensure they have been stored under anhydrous conditions.

  • Sub-optimal pH: The pH of the reaction is critical. For reductive amination using borohydrides, the reaction is often fastest under mildly acidic conditions (pH 5-6) which favors iminium ion formation without significantly degrading the reducing agent.

For nucleophilic substitution with alkyl halides, consider:

  • Poor Leaving Group: The halide's ability to depart is crucial. The reactivity order is I > Br > Cl >> F. If you are using an alkyl chloride, switching to the corresponding bromide or iodide can significantly increase the reaction rate.

  • Steric Hindrance: Bulky groups on either the amine or the alkyl halide can impede the reaction. If possible, use less sterically hindered starting materials.

  • Inappropriate Solvent: The choice of solvent can influence reaction rates. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often effective as they can solvate the cation without strongly solvating the amine nucleophile.

Question: How can I prevent the formation of di- and tri-alkylated side products?

Answer: Over-alkylation is a common problem, especially when using reactive alkylating agents or when the primary amine product is more nucleophilic than the starting amine.

Key Strategies to Minimize Over-Alkylation:

  • Use a Large Excess of the Amine: Employing a 2 to 10-fold excess of the starting amine relative to the alkylating agent can statistically favor the mono-alkylation product. This is often practical when the amine is inexpensive and can be easily removed after the reaction.

  • Slow Addition of the Alkylating Agent: Adding the alkylating agent slowly (e.g., via a syringe pump) can help maintain a low concentration of it in the reaction mixture, reducing the chance of the mono-alkylated product reacting again.

  • Use of Bulky Protecting Groups: If the amine has other reactive sites, using a bulky protecting group can sterically hinder further alkylation.

  • Choose a Milder Alkylating Agent: If possible, use a less reactive alkylating agent. For example, an alkyl tosylate might be less prone to over-alkylation than an alkyl iodide.

Below is a general workflow for troubleshooting common issues in N-alkyl amine synthesis.

G cluster_yield Yield Troubleshooting cluster_purity Purity Troubleshooting start Reaction Start check_yield Low Yield? start->check_yield check_purity Impure Product? (e.g., Over-alkylation) check_yield->check_purity No yield_imine Optimize Imine Formation (Add dehydrating agent) check_yield->yield_imine Yes yield_reductant Check Reductant Activity (Use fresh reagent) check_yield->yield_reductant Yes yield_lg Improve Leaving Group (e.g., Switch Cl to I) check_yield->yield_lg Yes success Successful Synthesis check_purity->success No purity_excess Use Excess Amine check_purity->purity_excess Yes purity_addition Slow Alkylating Agent Addition check_purity->purity_addition Yes yield_imine->start Re-run yield_reductant->start Re-run yield_lg->start Re-run purity_excess->start Re-run purity_addition->start Re-run

Caption: Troubleshooting workflow for N-alkyl amine synthesis.

Frequently Asked Questions (FAQs)

Question: What is the best method for synthesizing a secondary amine?

Answer: Both reductive amination and nucleophilic substitution are primary methods for secondary amine synthesis, and the "best" choice depends on the specific substrates and desired product.

  • Reductive Amination: This is often a preferred method due to its high selectivity and the use of milder reagents. It involves the reaction of a primary amine with an aldehyde or ketone to form an imine, which is then reduced in situ. This method is particularly advantageous as it is less prone to over-alkylation.

  • Nucleophilic Substitution: This classic method involves reacting a primary amine with an alkyl halide. While straightforward, it carries a higher risk of forming tertiary amines and quaternary ammonium salts as side products. Careful control of stoichiometry is crucial.

The decision between these methods can be guided by the availability of starting materials and the sensitivity of functional groups in the molecule.

The following diagram illustrates the decision-making process for selecting a synthetic route.

G start Select Synthesis Route carbonyl_avail Carbonyl starting material available? start->carbonyl_avail overalkylation_concern Is over-alkylation a major concern? carbonyl_avail->overalkylation_concern Yes nucleophilic_sub Use Nucleophilic Substitution (with caution) carbonyl_avail->nucleophilic_sub No reductive_amination Use Reductive Amination overalkylation_concern->reductive_amination Yes overalkylation_concern->nucleophilic_sub No

Technical Support Center: Synthesis of Secondary Amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of secondary amines.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction when synthesizing secondary amines via direct alkylation of primary amines?

A1: The most prevalent side reaction is over-alkylation , where the desired secondary amine product reacts further with the alkylating agent to form undesired tertiary amines and potentially quaternary ammonium salts.[1][2][3][4] This occurs because the secondary amine product is often more nucleophilic than the primary amine starting material, making it more reactive towards the alkylating agent.[3][4]

Q2: How can over-alkylation be minimized during direct alkylation?

A2: Several strategies can be employed to suppress over-alkylation:

  • Use of a large excess of the primary amine: By using a significant excess (5-10 fold) of the primary amine relative to the alkylating agent, the probability of the alkylating agent reacting with the starting amine is statistically favored over reacting with the secondary amine product.[3][4] This method is most practical when the primary amine is inexpensive and readily available.

  • Slow addition of the alkylating agent: Adding the alkylating agent dropwise to the reaction mixture helps maintain a low concentration, which can favor mono-alkylation.[4]

  • Use of protecting groups: The primary amine can be temporarily protected with a group like tert-butoxycarbonyl (Boc) to form a carbamate. After alkylation, the protecting group is removed to yield the secondary amine.[1][4]

  • Alternative synthetic routes: Methods like reductive amination are often preferred as they offer better control and avoid the issue of over-alkylation.[3][5]

Q3: What is reductive amination, and why is it often preferred for secondary amine synthesis?

A3: Reductive amination is a two-step, one-pot process that involves the reaction of a primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced to the desired secondary amine.[3][6][7] This method is often preferred because it avoids the problem of over-alkylation that is common with direct alkylation using alkyl halides.[5][8] The reaction is highly versatile and can be performed under mild conditions.[2][7]

Q4: What are potential side reactions during a reductive amination?

A4: While generally a robust method, reductive amination can have side reactions:

  • Reduction of the starting carbonyl compound: If a non-selective reducing agent like sodium borohydride is used, it can reduce the starting aldehyde or ketone to an alcohol before the imine is formed, thus lowering the yield of the desired amine.[8][9]

  • Formation of byproducts from the reducing agent: Some reducing agents, like sodium cyanoborohydride, can generate toxic byproducts such as hydrogen cyanide, requiring careful handling and workup procedures.[7][9][10]

  • Inefficient imine formation: The formation of the imine is a reversible equilibrium reaction that produces water.[11][12] If water is not removed, the equilibrium may not favor the imine, leading to low yields.[12]

  • Enamine formation: The reaction of a secondary amine with an aldehyde or ketone leads to the formation of an enamine.[11][13][14] While this is a useful reaction in its own right, it can be an undesired side reaction if the goal is a different transformation.

Troubleshooting Guides

Issue 1: Direct alkylation yields mainly tertiary amine and quaternary ammonium salt.

Potential Cause Troubleshooting Steps
The secondary amine product is more nucleophilic and reacts faster than the primary amine.[3][4]1. Increase the excess of the primary amine: Use a 5-10 fold excess of the primary amine relative to the alkylating agent.[3][4] 2. Slow the addition of the alkylating agent: Add the alkylating agent dropwise to the reaction mixture.[4] 3. Lower the reaction temperature: This can sometimes reduce the rate of the second alkylation.
The stoichiometry of reactants is not optimal.1. Carefully control the stoichiometry: Ensure a 1:1 ratio or an excess of the amine.
The reaction conditions are too harsh.1. Use a less polar solvent. 2. Consider a milder base if one is used.
The chosen synthetic route is prone to over-alkylation.1. Switch to a more reliable method: Consider using reductive amination or a protecting group strategy.[1][3][4]

Issue 2: Low yield of the secondary amine in a reductive amination.

Potential Cause Troubleshooting Steps
Inefficient imine formation.1. Adjust the pH: Imine formation is often optimal in a slightly acidic medium (pH 4-6).[4] 2. Use a dehydrating agent: Add a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to remove water and drive the equilibrium towards imine formation.[5]
The imine is unstable and decomposes before reduction.1. Perform a one-pot reaction: Add the reducing agent to the reaction mixture along with the amine and carbonyl compound to facilitate the in situ reduction of the imine as it forms.[4]
The reducing agent is reducing the starting carbonyl compound.1. Use a more selective reducing agent: Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride are generally selective for the imine over the carbonyl group.[7][8][9]
The reducing agent is not active enough.1. Check the quality and age of the reducing agent. 2. Ensure appropriate reaction conditions (solvent, temperature) for the chosen reducing agent.

Experimental Protocols

Protocol 1: Selective Mono-N-alkylation via Reductive Amination

This protocol describes a general procedure for the synthesis of a secondary amine from a primary amine and an aldehyde using sodium triacetoxyborohydride (STAB).

Materials:

  • Primary amine (1.0 eq)

  • Aldehyde (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the primary amine in DCM or DCE, add the aldehyde.

  • Stir the mixture at room temperature for 20-60 minutes to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.[4]

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-24 hours.[4]

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with the same solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Visualizations

Over_Alkylation PrimaryAmine Primary Amine (R-NH2) SecondaryAmine Secondary Amine (R2-NH) PrimaryAmine->SecondaryAmine + R-X TertiaryAmine Tertiary Amine (R3-N) SecondaryAmine->TertiaryAmine + R-X (Side Reaction) QuaternarySalt Quaternary Ammonium Salt (R4-N+ X-) TertiaryAmine->QuaternarySalt + R-X (Side Reaction) AlkylatingAgent Alkylating Agent (R-X)

Caption: Over-alkylation side reaction cascade in secondary amine synthesis.

Reductive_Amination_Workflow Start Start: Primary Amine + Aldehyde/Ketone ImineFormation Imine Formation (Reversible, produces H2O) Start->ImineFormation SideReaction1 Side Reaction: Reduction of Carbonyl Start->SideReaction1 Non-selective reducing agent Imine Imine Intermediate ImineFormation->Imine ReducingAgent Add Selective Reducing Agent (e.g., STAB) Reduction Reduction Imine->Reduction SecondaryAmine Desired Secondary Amine Reduction->SecondaryAmine ReducingAgent->Reduction Troubleshooting_Logic Problem Low Yield of Secondary Amine CheckMethod Synthesis Method? Problem->CheckMethod DirectAlkylation Direct Alkylation CheckMethod->DirectAlkylation ReductiveAmination Reductive Amination CheckMethod->ReductiveAmination CheckOveralkylation Over-alkylation products (tertiary/quaternary) present? DirectAlkylation->CheckOveralkylation CheckImineFormation Inefficient Imine Formation? ReductiveAmination->CheckImineFormation YesOveralkylation Yes CheckOveralkylation->YesOveralkylation NoOveralkylation No CheckOveralkylation->NoOveralkylation SolutionOveralkylation Increase Amine Excess Slow Alkylating Agent Addition Consider Protecting Group YesOveralkylation->SolutionOveralkylation YesImine Yes CheckImineFormation->YesImine NoImine No CheckImineFormation->NoImine SolutionImine Adjust pH (4-6) Add Dehydrating Agent YesImine->SolutionImine CheckReduction Carbonyl Reduction or Inactive Reducing Agent? NoImine->CheckReduction SolutionReduction Use Selective Reducing Agent (STAB) Check Reagent Quality CheckReduction->SolutionReduction

References

Technical Support Center: Purification of Long-Chain Amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of long-chain amines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the unique challenges encountered during the purification of these valuable compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of long-chain amines in a question-and-answer format.

Q1: My long-chain amine is streaking badly on a silica gel column. What is causing this and how can I fix it?

A: Streaking of amines on silica gel is a frequent problem caused by the strong interaction between the basic amine and the acidic silanol groups on the silica surface. This leads to poor separation and broad, tailing peaks.

Troubleshooting Steps:

  • Mobile Phase Modification: The most common solution is to add a small amount of a basic modifier to the mobile phase to compete with your amine for the acidic sites on the silica.

    • Triethylamine (TEA): Add 0.5-2% (v/v) of triethylamine to your eluent system (e.g., hexane/ethyl acetate).[1]

    • Ammonia: Using a solvent system like dichloromethane/methanol/ammonia can also be effective, but controlling the elution strength can be challenging.[2]

  • Use of a Different Stationary Phase:

    • Amine-functionalized silica: This type of stationary phase has a basic surface, which minimizes the problematic acid-base interactions.[2]

    • Alumina (basic or neutral): Alumina can be a good alternative to silica for the purification of basic compounds like amines.[3]

    • Reverse-phase chromatography: If the amine is sufficiently non-polar, reverse-phase chromatography with an alkaline mobile phase can be a viable option.[4]

Q2: I am trying to purify my long-chain amine by distillation, but it seems to be decomposing. What should I do?

A: Long-chain amines often have high boiling points and can be susceptible to thermal decomposition, especially in the presence of oxygen.

Troubleshooting Steps:

  • Vacuum Distillation: The most effective way to prevent decomposition is to perform the distillation under reduced pressure (vacuum). This lowers the boiling point of the amine, allowing it to distill at a lower, safer temperature.[2][5] Many long-chain amines require distillation at pressures between 1-5 mm of Hg.[6]

  • Inert Atmosphere: Purge the distillation apparatus with an inert gas like nitrogen or argon before heating to minimize oxidation.

  • Temperature Control: Use a heating mantle with a temperature controller and a stir bar to ensure even heating and prevent localized overheating. The bath temperature should typically be set 20-30°C higher than the expected boiling point of the amine under the applied vacuum.[7]

Q3: How can I remove non-amine organic impurities from my long-chain amine sample?

A: Acid-base extraction is a highly effective method for separating basic amines from neutral or acidic organic impurities.

Workflow:

  • Dissolution: Dissolve the crude amine mixture in a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • Acidic Wash: Extract the organic solution with an aqueous acid solution (e.g., 10% HCl). The basic amine will be protonated to form an ammonium salt, which is soluble in the aqueous layer. Neutral and acidic impurities will remain in the organic layer.[8]

  • Separation: Separate the aqueous and organic layers.

  • Basification: Make the aqueous layer basic by adding a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the amine precipitates or forms a separate layer.[8]

  • Extraction: Extract the free amine back into an organic solvent.

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent to obtain the purified amine.

Q4: I formed the hydrochloride salt of my long-chain amine for purification, but I'm having trouble converting it back to the free amine.

A: Recovering the free amine from its salt requires complete neutralization.

Troubleshooting Steps:

  • Choice of Base: Use a sufficiently strong base to deprotonate the ammonium salt. A saturated solution of sodium bicarbonate (NaHCO₃) is often used, but for some amine salts, a stronger base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) may be necessary.[7]

  • pH Monitoring: Use pH paper or a pH meter to ensure the aqueous solution is basic (pH > 8) after adding the base.

  • Extraction Solvent: Ensure you are using an appropriate organic solvent to extract the free amine. The choice of solvent will depend on the polarity and solubility of your specific long-chain amine. Common choices include ethyl acetate, diethyl ether, and dichloromethane.

  • Salting Out: If the free amine has some water solubility, adding a salt like sodium chloride to the aqueous layer can decrease the amine's solubility in water and improve extraction efficiency into the organic phase.

Quantitative Data on Purification Methods

The following table summarizes representative data for different purification methods for long-chain amines. Direct comparison can be challenging as yields and purities are highly dependent on the specific amine and the nature of the impurities.

Purification MethodAmine TypeInitial PurityFinal PurityYieldReference
Recrystallization of Enamine Salt Enamine Salt92%99.4%86%[9]
Recrystallization of Enamine Salt Enamine Salt92%97.6%92%[9]
Selective Ammonium Carbamate Crystallization Primary Amine35%>99%up to 94%[10]
Vacuum Fractional Distillation N-dimethyldodecylamineCrudePure86.5%[11]
TCA-Induced Precipitation Dicyclohexylamine1:1 with impurity>95%94%[12]
TCA-Induced Precipitation Primary AminesN/AN/A40-94%[12]
Purification of Oleylamine via HCl salt Oleylamine (Technical Grade)~70%High70-80%[13]

Experimental Protocols

Protocol 1: Purification of a Long-Chain Amine by Acid-Base Extraction and Conversion to Hydrochloride Salt

This protocol is suitable for removing neutral and acidic impurities.

  • Dissolution: Dissolve the crude long-chain amine (1.0 g) in diethyl ether (50 mL).

  • Acid Extraction: Transfer the solution to a separatory funnel and extract with 1 M HCl (3 x 25 mL). Combine the aqueous extracts. The amine is now in the aqueous phase as its hydrochloride salt.

  • Wash: Wash the combined aqueous extracts with diethyl ether (20 mL) to remove any remaining non-basic impurities.

  • Isolation of the Salt (Optional): The amine hydrochloride salt can be isolated by removing the water under reduced pressure.

  • Liberation of the Free Amine: To the aqueous solution of the amine salt, add 2 M NaOH solution dropwise with stirring until the solution is basic (pH > 10, check with pH paper). The free amine should separate as an oil or precipitate.

  • Back Extraction: Extract the free amine with diethyl ether (3 x 30 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified free amine.

Protocol 2: Purification by Vacuum Distillation

This protocol is suitable for thermally stable, high-boiling long-chain amines.

  • Apparatus Setup: Assemble a vacuum distillation apparatus with a Claisen adapter, a thermometer, a condenser, and a receiving flask. Ensure all glassware is free of cracks. Use a stir bar for smooth boiling.[2]

  • Greasing Joints: Lightly grease all ground glass joints to ensure a good seal under vacuum.

  • System Check: Connect the apparatus to a vacuum trap and a vacuum source (e.g., a vacuum pump).

  • Reduce Pressure: Turn on the vacuum and allow the pressure in the system to stabilize.

  • Heating: Begin heating the distillation flask gently with a heating mantle while maintaining stirring.

  • Distillation: Collect the fraction that distills at a constant temperature at the recorded pressure. The boiling point will be significantly lower than at atmospheric pressure.

  • Termination: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly re-introducing air into the system.

Protocol 3: Column Chromatography with a Triethylamine-Modified Mobile Phase

This protocol is designed to minimize streaking of amines on a silica gel column.[1]

  • Prepare the Eluent: Prepare the desired mobile phase (e.g., a mixture of hexane and ethyl acetate). Add triethylamine to a final concentration of 1% (v/v). For example, to make 500 mL of eluent, add 5 mL of TEA to 495 mL of the solvent mixture.

  • Pack the Column: Pack a chromatography column with silica gel using the prepared eluent.

  • Load the Sample: Dissolve the crude amine in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Elute the column with the TEA-modified mobile phase, collecting fractions.

  • Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the purified amine.

  • Concentration: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure. Co-evaporation with a solvent like dichloromethane may be necessary to completely remove residual TEA.

Visualizations

Purification_Workflow Crude Crude Long-Chain Amine Dissolve Dissolve in Organic Solvent Crude->Dissolve AcidWash Wash with Aqueous Acid Dissolve->AcidWash Separate1 Separate Layers AcidWash->Separate1 Organic_Impurities Organic Layer (Impurities) Separate1->Organic_Impurities Aqueous_AmineSalt Aqueous Layer (Amine Salt) Separate1->Aqueous_AmineSalt Basify Add Base (e.g., NaOH) Aqueous_AmineSalt->Basify Separate2 Separate Layers Basify->Separate2 Aqueous_Waste Aqueous Layer (Waste) Separate2->Aqueous_Waste Organic_FreeAmine Organic Layer (Free Amine) Separate2->Organic_FreeAmine Dry Dry over Na2SO4 Organic_FreeAmine->Dry Evaporate Evaporate Solvent Dry->Evaporate PureAmine Pure Long-Chain Amine Evaporate->PureAmine

Caption: Workflow for purification of long-chain amines via acid-base extraction.

Troubleshooting_Tree Start Purification Issue Streaking Streaking on Silica Column? Start->Streaking Decomposition Decomposition during Distillation? Start->Decomposition Poor_Extraction Poor Recovery from Extraction? Start->Poor_Extraction Sol1 Add TEA to Eluent Streaking->Sol1 Yes Sol2 Use Amine-Functionalized Silica Streaking->Sol2 Yes Sol3 Use Vacuum Distillation Decomposition->Sol3 Yes Sol4 Ensure pH is > 8 after Basification Poor_Extraction->Sol4 Yes Sol5 Use a Stronger Base (NaOH) Poor_Extraction->Sol5 Yes

Caption: Troubleshooting decision tree for common purification challenges.

Signaling_Pathway cluster_organic Organic Phase cluster_aqueous Aqueous Phase Amine R-NH2 (Amine) AmineSalt R-NH3+ Cl- (Amine Salt) Amine->AmineSalt + H+ Impurity Neutral Impurity AmineSalt->Amine - H+ (add base)

References

n-Methyloctan-1-amine storage conditions to ensure purity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for n-Methyloctan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to ensure the purity and integrity of this compound throughout its storage and handling. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound to ensure its purity?

A1: To maintain the purity of this compound, it is recommended to store it under refrigerated conditions, at 2-8°C, in a dry and well-ventilated area.[1] The container should be tightly sealed to prevent exposure to air and moisture, as the compound is known to be air-sensitive.[1] For long-term storage, an inert atmosphere (e.g., nitrogen or argon) is advisable to minimize oxidative degradation. It should also be protected from light.

Q2: My this compound has developed a yellow or brown color. Is it still usable?

A2: The development of a yellow or brown color in amines is a common sign of degradation, often due to oxidation from exposure to air.[2][3] While slight discoloration may not significantly impact the outcome of all experiments, it indicates a decrease in purity. For sensitive applications, it is recommended to use a fresh, colorless sample. The color change is a qualitative indicator, and the actual purity should be verified using analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS).

Q3: I've noticed a strong ammonia-like or fishy odor from my sample. What does this indicate?

A3: this compound naturally has an amine-like odor. However, a significant increase in the intensity of a fishy or ammonia-like smell could indicate the presence of volatile degradation products, such as smaller amines, resulting from decomposition. This suggests that the purity of the sample may be compromised.

Q4: Can I store this compound at room temperature for short periods?

A4: While short-term storage at room temperature may be acceptable for immediate use, it is not recommended for extended periods. Exposure to higher temperatures can accelerate degradation processes. For optimal stability and to ensure the highest purity for your experiments, it is best to adhere to the recommended refrigerated storage conditions.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Discoloration (Yellowing/Browning) Oxidative degradation due to exposure to air.[2][3]- Purge the container with an inert gas (nitrogen or argon) before sealing.- Store in an amber glass bottle to protect from light.- For critical applications, consider purifying the amine by distillation or using a fresh batch.- Confirm purity using GC-MS analysis.
Formation of Precipitate/Particulates Reaction with atmospheric carbon dioxide to form carbamate salts, or polymerization.- Filter the amine before use.- Store under an inert atmosphere to prevent reaction with CO2.- Ensure the storage container is properly sealed and dry.
Inconsistent Experimental Results Decreased purity of this compound due to improper storage.- Verify the purity of the amine using the GC-MS protocol provided below.- Use a fresh, unopened bottle of the reagent.- Review storage and handling procedures to ensure they align with best practices.
Increased Viscosity Polymerization or absorption of water. Amines are hygroscopic.[1]- Store in a desiccator or a dry cabinet.- Ensure the container is tightly sealed immediately after use.- If water contamination is suspected, the amine can be dried over a suitable desiccant like potassium hydroxide (KOH) pellets, followed by filtration.

Data Presentation: Storage Condition Recommendations

Parameter Recommended Condition Reason
Temperature 2-8°C (Refrigerated)To slow down potential degradation reactions.
Atmosphere Inert Gas (Nitrogen or Argon)To prevent oxidative degradation. The compound is air-sensitive.
Light Exposure Protection from Light (Amber Vial)To prevent light-induced degradation.
Moisture Dry Environment (Tightly Sealed Container)To prevent hydrolysis and reactions with water. Amines can be hygroscopic.[1]
Container Tightly Sealed Glass BottleTo prevent contamination and exposure to air and moisture.

Experimental Protocols

Purity Assessment of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the determination of this compound purity. Instrument conditions may need to be optimized for your specific equipment.

1. Objective: To quantify the purity of this compound and identify potential impurities.

2. Materials and Reagents:

  • This compound sample

  • High-purity solvent for dilution (e.g., Dichloromethane or Ethyl Acetate, GC grade)

  • Internal standard (e.g., Dodecane, if quantitative analysis is required)

  • Autosampler vials with caps

3. Instrumentation:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS)

  • Capillary Column: A non-polar or medium-polarity column is suitable (e.g., HP-5MS, DB-5, or equivalent). A common dimension is 30 m x 0.25 mm i.d., 0.25 µm film thickness.

4. GC-MS Method Parameters:

  • Inlet Temperature: 250°C

  • Injection Mode: Split (e.g., 50:1 split ratio) or splitless, depending on sample concentration.

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: Increase to 250°C at a rate of 15°C/min.

    • Hold: Hold at 250°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Scan Range: 40-450 m/z

5. Sample Preparation:

  • Prepare a stock solution of the internal standard (if used) in the chosen solvent at a concentration of approximately 1 mg/mL.

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • If using an internal standard, add a known volume of the internal standard stock solution.

  • Dilute to the mark with the solvent and mix thoroughly.

  • Transfer an aliquot of the final solution into an autosampler vial.

6. Data Analysis:

  • Purity Calculation (using FID): The purity is determined by the area percent of the this compound peak relative to the total area of all peaks in the chromatogram.

    • Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

  • Impurity Identification (using MS): Identify impurity peaks by comparing their mass spectra with a library (e.g., NIST). Common degradation products for aliphatic amines can include smaller amine fragments, oxidation products (e.g., amides, N-oxides), and products of reaction with atmospheric CO2 (carbamates, which may degrade in the injector).

Visualizations

Storage_Troubleshooting Troubleshooting Purity Issues with this compound cluster_observe Observation cluster_assess Assessment cluster_identify Identification cluster_action Corrective Action observe_issue Observe Issue with Amine (e.g., color change, precipitate) assess_purity Assess Purity (GC-MS Analysis) observe_issue->assess_purity Purity in Question identify_cause Identify Potential Cause (e.g., Air/Light Exposure) assess_purity->identify_cause Purity Confirmed Low action_purify Purify or Replace assess_purity->action_purify If Purity is Critical action_improve Improve Storage Conditions identify_cause->action_improve Prevent Recurrence action_improve->observe_issue Monitor Storage_Best_Practices Best Practices for this compound Storage cluster_core Core Principle cluster_conditions Storage Conditions cluster_threats Threats to Purity maintain_purity Maintain High Purity refrigerate Refrigerate (2-8°C) maintain_purity->refrigerate inert_atmo Inert Atmosphere maintain_purity->inert_atmo protect_light Protect from Light maintain_purity->protect_light dry_env Dry Environment maintain_purity->dry_env thermal_deg Thermal Degradation refrigerate->thermal_deg Mitigates oxidation Oxidation inert_atmo->oxidation Mitigates co2_reaction CO2 Reaction inert_atmo->co2_reaction Mitigates hydrolysis Hydrolysis dry_env->hydrolysis Mitigates

References

Technical Support Center: Resolving Peak Tailing in HPLC of Aliphatic Amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting chromatographic issues. This guide provides in-depth answers and protocols to address one of the most common challenges in HPLC: peak tailing of aliphatic amines.

Frequently Asked Questions (FAQs)
Q1: Why do my aliphatic amine peaks show significant tailing in reversed-phase HPLC?

A1: Peak tailing for basic compounds like aliphatic amines is primarily caused by secondary interactions with the stationary phase.[1][2][3] In reversed-phase HPLC using silica-based columns, residual silanol groups (Si-OH) on the silica surface are the main culprits.[3][4]

  • Mechanism of Interaction: At mobile phase pH levels above 3, silanol groups become ionized (deprotonated) to form Si-O⁻.[1][4] Aliphatic amines, being basic, are protonated (R-NH₃⁺) in acidic to neutral mobile phases. The positively charged amine analytes can then interact strongly with the negatively charged silanol groups via a secondary ion-exchange mechanism.[1] This strong interaction, in addition to the primary hydrophobic retention, leads to a mixed-mode retention mechanism, causing the characteristic peak tailing.[2][3]

  • Other Contributing Factors:

    • Trace Metal Contamination: Metals within the silica matrix can increase the acidity of silanol groups, enhancing their interaction with basic analytes and worsening tailing.[3]

    • Column Degradation: Over time, the bonded phase (like C18) can degrade, exposing more active silanol sites.[5][6]

    • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[2]

Q2: How can I troubleshoot and resolve peak tailing for aliphatic amines?

A2: A systematic approach is crucial for diagnosing and resolving peak tailing. The following flowchart outlines a logical troubleshooting workflow.

G start Peak Tailing Observed for Aliphatic Amines check_mobile_phase Step 1: Evaluate Mobile Phase start->check_mobile_phase sub_ph Adjust pH (Low or High) check_mobile_phase->sub_ph sub_additive Use Additives (e.g., TEA) check_mobile_phase->sub_additive sub_buffer Increase Buffer Concentration check_mobile_phase->sub_buffer check_column Step 2: Evaluate Column Chemistry sub_endcapped Use High-Purity, End-capped Column check_column->sub_endcapped sub_alt_phase Try Alternative Stationary Phase (Hybrid, Polymer, HILIC) check_column->sub_alt_phase sub_guard Use/Replace Guard Column check_column->sub_guard check_system Step 3: Check HPLC System sub_dead_volume Minimize Extra-Column Volume check_system->sub_dead_volume sub_frit Check for Blocked Inlet Frit check_system->sub_frit resolved Peak Shape Improved sub_ph->check_column If Tailing Persists sub_ph->resolved sub_additive->check_column If Tailing Persists sub_additive->resolved sub_buffer->check_column If Tailing Persists sub_buffer->resolved sub_endcapped->check_system If Tailing Persists sub_endcapped->resolved sub_alt_phase->check_system If Tailing Persists sub_alt_phase->resolved sub_guard->check_system If Tailing Persists sub_guard->resolved sub_dead_volume->resolved sub_frit->resolved

Caption: Troubleshooting workflow for aliphatic amine peak tailing.

Troubleshooting Guides
Q3: What mobile phase modifications can improve the peak shape of aliphatic amines?

A3: Optimizing the mobile phase is often the most effective first step. Key strategies include pH adjustment, using additives, and increasing buffer strength.

The goal is to suppress the ionization of the residual silanol groups.

  • Low pH (2.5 - 3.0): By operating at a low pH, the silanol groups (Si-OH) are fully protonated and thus neutral.[1][3][7] This minimizes the secondary ionic interactions with the protonated amine analytes, leading to significantly improved peak symmetry.[7]

  • High pH ( > 8): At high pH, the aliphatic amine is in its neutral (free base) form, which eliminates the ionic interaction with deprotonated silanols. However, this approach requires a pH-stable column, such as a hybrid or polymer-based column, as traditional silica columns degrade above pH 7.5.[7]

Table 1: Effect of Mobile Phase pH on Peak Asymmetry

Mobile Phase pHAnalyte State (Amine)Silanol StateInteractionExpected Peak Shape
2.5 - 3.0 Protonated (R-NH₃⁺)Neutral (Si-OH)Minimized IonicSymmetrical
4.0 - 7.0 Protonated (R-NH₃⁺)Ionized (Si-O⁻)Strong IonicTailing
> 8.0 Neutral (R-NH₂)Ionized (Si-O⁻)Minimized IonicSymmetrical

Additives, often called "sacrificial bases," are small, basic molecules that compete with the analyte for interaction with the active silanol sites.

  • Triethylamine (TEA): TEA is a common additive used at low concentrations (typically 0.1-0.5%).[8] Being a small, basic amine, it preferentially interacts with the ionized silanol groups, effectively "masking" them from the analyte.[9] This reduces the secondary interactions that cause tailing.[9]

Experimental Protocol: Using TEA as a Mobile Phase Additive

  • Preparation: Prepare your aqueous mobile phase (e.g., buffered water).

  • Addition of TEA: Add triethylamine to the aqueous phase to a final concentration of 0.1% (v/v). For example, add 1 mL of TEA to 999 mL of the aqueous buffer.

  • pH Adjustment: After adding TEA, adjust the mobile phase to the desired low pH (e.g., pH 3.0) using an acid like phosphoric acid or formic acid.

  • Filtration and Degassing: Filter the final mobile phase through a 0.45 µm filter and degas before use.

  • Equilibration: Equilibrate the column with the new mobile phase for at least 15-20 column volumes before injecting the sample.

Increasing the concentration of the buffer in the mobile phase (e.g., from 10 mM to >20 mM) can also help improve peak shape.[7] The higher concentration of buffer ions can help shield the charged silanol sites, reducing their interaction with the amine analytes.[7]

Q4: Which HPLC columns are recommended for analyzing aliphatic amines?

A4: Column selection is critical for achieving good peak shape for basic compounds. Modern columns are designed to minimize the negative effects of residual silanols.

  • High-Purity, End-Capped Columns: Modern "Type B" silica columns are of higher purity with lower trace metal content.[3] They undergo a process called "end-capping," where residual silanol groups are chemically bonded with a small silylating agent (like trimethylchlorosilane) to make them inert.[2][4] This significantly reduces the number of active sites available for secondary interactions.

  • Hybrid Particle Columns: These columns are made from a hybrid of silica and organosiloxane materials.[3] This composition results in greater pH stability (often up to pH 12) and reduced silanol activity, making them an excellent choice for analyzing basic compounds at high pH.[3]

  • Superficially Porous Particle (SPP) Columns: Also known as core-shell columns, SPP columns consist of a solid, non-porous core with a thin, porous outer shell.[10] This design reduces the diffusion path for analytes, leading to higher efficiency and sharper peaks.[11] Many SPP columns are based on high-purity, end-capped silica, providing excellent performance for basic compounds.[12]

  • Hydrophilic Interaction Liquid Chromatography (HILIC) Columns: HILIC is an alternative mode of chromatography that uses a polar stationary phase (like bare silica or an amide phase) and a mobile phase high in organic solvent.[13][14] It is particularly well-suited for retaining and separating very polar compounds, including many aliphatic amines, that show poor retention in reversed-phase.[14]

Table 2: Comparison of Column Technologies for Aliphatic Amine Analysis

Column TypeKey FeaturePrimary Advantage for AminesOptimal pH Range
Standard End-Capped Silica Reduced number of active silanols.[4]Good peak shape at low pH.2 - 7.5
Hybrid Particle Silica-organic hybrid material.[3]High pH stability, reduced silanol activity.[3]2 - 12
Superficially Porous (SPP) Solid core, porous shell.High efficiency, sharper peaks.[12]Phase Dependent
HILIC Polar stationary phase.[13]Good retention for highly polar amines.Phase Dependent
Q5: When should I consider using ion-pairing agents?

A5: Ion-pairing chromatography is a technique used to increase the retention and improve the peak shape of ionic compounds in reversed-phase HPLC.

  • Mechanism: An ion-pairing reagent, which has a charge opposite to the analyte and a hydrophobic region, is added to the mobile phase.[15] For protonated amines (cations), an anionic ion-pairing reagent like an alkyl sulfonate (e.g., sodium 1-heptanesulfonate) is used.[15] The reagent forms a neutral ion-pair with the analyte, which is then retained by the non-polar stationary phase.

  • When to Use: Consider ion-pairing when you need to separate a mixture of amines with different polarities or when other methods (like pH adjustment) fail to provide adequate retention and resolution. It is a powerful but complex technique, as the column can take a long time to equilibrate and clean.

  • LC-MS Compatibility: Traditional ion-pairing reagents like alkyl sulfonates are non-volatile and can contaminate the mass spectrometer interface.[15] For LC-MS applications, volatile ion-pairing reagents like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) are required.[15][16]

Experimental Protocol: Ion-Pairing Chromatography for Amines

  • Reagent Selection: For basic amines, choose an anionic reagent like sodium 1-heptanesulfonate.

  • Mobile Phase Preparation:

    • Dissolve the ion-pairing reagent in the aqueous portion of the mobile phase at a typical concentration of 5-10 mM.

    • Adjust the pH to a level where the amine is fully protonated (e.g., pH 3.0).

    • Add the organic modifier (e.g., acetonitrile or methanol) to the desired percentage.

  • Column Equilibration: This is a critical step. Equilibrate the column with the ion-pairing mobile phase for an extended period (at least 30-60 minutes or more) until a stable baseline and consistent retention times are achieved.

  • Dedicated Column: It is highly recommended to dedicate a column specifically for ion-pairing applications, as it is very difficult to completely wash the reagent from the stationary phase.

G amine Protonated Amine R-NH₃⁺ ion_pair Neutral Ion-Pair [R-NH₃⁺...⁻O₃S-(Alkyl)] amine->ion_pair Forms in Mobile Phase ip_reagent Ion-Pair Reagent (Alkyl)-SO₃⁻ ip_reagent->ion_pair Forms in Mobile Phase c18_phase C18 Stationary Phase Hydrophobic Interaction ion_pair->c18_phase Retained

Caption: Mechanism of ion-pairing chromatography for a basic amine.

References

Technical Support Center: Interpreting Complex NMR Spectra of Alkylamines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of alkylamines.

Frequently Asked Questions (FAQs)

Q1: Why are the peaks for protons near the amine group in my ¹H NMR spectrum broad?

A1: Peak broadening for protons near an amine group is a common phenomenon primarily due to two factors:

  • Quadrupolar Relaxation of ¹⁴N: The most abundant isotope of nitrogen, ¹⁴N, has a nuclear spin (I) of 1, making it a quadrupolar nucleus.[1] This means its nuclear charge distribution is non-spherical.[2] The interaction of this quadrupole moment with the surrounding electric field gradient provides an efficient relaxation mechanism.[2][3] This rapid relaxation of the ¹⁴N nucleus can cause broadening of the signals of protons directly attached to it (N-H) and those on adjacent carbons (α-protons).[1][2] The closer a proton is to the nitrogen, the more significant the broadening effect will be.[1]

  • Chemical Exchange: Protons on the nitrogen atom (N-H) are often acidic enough to undergo rapid chemical exchange with other labile protons in the sample, such as trace amounts of water or other amine molecules.[4][5][6] This rapid exchange between different chemical environments can lead to the coalescence of signals into a single broad peak.[4][7]

Q2: My N-H proton signal is not visible in the ¹H NMR spectrum. What could be the reason?

A2: The disappearance of an N-H proton signal is a frequent issue in the NMR spectroscopy of alkylamines. This can be attributed to:

  • Proton Exchange with Deuterated Solvents: If a deuterated solvent that contains exchangeable deuterium atoms is used (e.g., D₂O, methanol-d₄), the N-H protons can exchange with deuterium atoms from the solvent.[8][9][10] Since deuterium (²H) is not observed in a standard ¹H NMR experiment, the N-H signal will disappear from the spectrum.[8] This phenomenon can be used intentionally to identify N-H and O-H peaks.[10]

  • Very Broad Signal: In some cases, the N-H peak may be so broad that it is indistinguishable from the baseline noise.[6][9] This can be exacerbated by factors such as sample concentration, temperature, and the choice of solvent.[4][6]

Q3: Why don't I see the expected n+1 splitting for protons adjacent to the amine group?

A3: The absence of expected splitting patterns for protons near an amine group is often due to the same factors that cause peak broadening and disappearance:

  • Quadrupolar Broadening: The rapid relaxation of the ¹⁴N nucleus can decouple the spin-spin interaction between the nitrogen and adjacent protons, leading to a collapse of the expected splitting pattern into a broadened singlet.[1]

  • Rapid Proton Exchange: When N-H protons are exchanging rapidly, the neighboring protons experience an average of the possible spin states.[5][11] This rapid exchange occurs on a timescale faster than the NMR experiment can resolve the individual spin couplings, resulting in the loss of splitting information.[5][6]

Q4: How can I confirm the presence of an N-H proton if the peak is broad or overlapping?

A4: A simple and effective method to confirm the presence of an N-H proton is through a D₂O exchange experiment .[10]

  • Procedure: Acquire a standard ¹H NMR spectrum of your sample. Then, add a drop of deuterium oxide (D₂O) to the NMR tube, shake it gently, and re-acquire the spectrum.

  • Result: If an exchangeable N-H proton is present, it will be replaced by a deuterium atom, and the corresponding peak will disappear from the spectrum.[8][10]

Troubleshooting Guides

Issue 1: Broad and unresolved peaks in the aliphatic region.

Possible Cause Troubleshooting Step Expected Outcome
Quadrupolar broadening from ¹⁴N Decrease the temperature of the NMR experiment.Lowering the temperature can sometimes slow down the quadrupolar relaxation rate, leading to sharper peaks.[12]
Chemical exchange of N-H protons Use a non-protic, aprotic polar solvent like DMSO-d₆.Solvents like DMSO-d₆ can slow down proton exchange rates by forming hydrogen bonds, which may result in sharper N-H peaks and observable coupling.[6]
Sample is too concentrated Dilute the sample.High concentrations can increase intermolecular interactions and viscosity, leading to broader peaks.[4]
Poor shimming of the magnetic field Re-shim the instrument.Inhomogeneity in the magnetic field is a common cause of peak broadening.[10][13] Proper shimming will improve the field homogeneity and result in sharper lines.

Issue 2: Inaccurate integration of proton signals.

Possible Cause Troubleshooting Step Expected Outcome
Broad N-H peak overlapping with other signals Perform a D₂O exchange experiment.The disappearance of the N-H peak will allow for more accurate integration of the remaining, non-exchangeable proton signals.[10]
Signal overlap in a complex spectrum Use a higher field NMR spectrometer.A stronger magnetic field will increase the chemical shift dispersion, potentially resolving overlapping signals.[13]
Incorrect phasing of the spectrum Manually re-phase the spectrum.Proper phasing is crucial for accurate integration. The baseline should be flat across the entire spectrum.

Data Presentation: Typical Chemical Shifts

The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for alkylamines. Note that these values can be influenced by the solvent, concentration, and the presence of other functional groups.

Table 1: Typical ¹H NMR Chemical Shifts for Alkylamines

Proton Type Chemical Shift (δ, ppm)
N-H (Primary and Secondary Amines)0.5 - 5.0 (often broad)[6]
H -C-N2.2 - 2.9[11]
H -C-C-N1.0 - 1.5

Table 2: Typical ¹³C NMR Chemical Shifts for Alkylamines

Carbon Type Chemical Shift (δ, ppm)
C -N30 - 50[14]
C -C-N20 - 40

Experimental Protocols

Protocol 1: D₂O Exchange for Identification of N-H Protons

  • Sample Preparation: Prepare your alkylamine sample in a deuterated solvent (e.g., CDCl₃) as you normally would for ¹H NMR analysis.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of your sample.

  • D₂O Addition: Remove the NMR tube from the spectrometer. Add one to two drops of deuterium oxide (D₂O) to the tube.

  • Mixing: Cap the NMR tube and gently invert it several times to ensure thorough mixing.

  • Final Spectrum: Re-insert the NMR tube into the spectrometer and acquire a second ¹H NMR spectrum.

  • Analysis: Compare the two spectra. The disappearance or significant reduction in the intensity of a peak in the second spectrum confirms it as an exchangeable proton (N-H or O-H).[10]

Mandatory Visualization

logical_relationship cluster_causes Primary Causes of Spectral Complexity cluster_effects Observed NMR Spectral Effects cluster_solutions Troubleshooting & Identification Quadrupolar_Nucleus ¹⁴N is a Quadrupolar Nucleus (I=1) Peak_Broadening Peak Broadening of N-H and α-H Quadrupolar_Nucleus->Peak_Broadening leads to Loss_of_Splitting Loss of N-H Coupling Information Quadrupolar_Nucleus->Loss_of_Splitting causes Proton_Exchange Rapid N-H Proton Exchange Proton_Exchange->Peak_Broadening results in Proton_Exchange->Loss_of_Splitting causes Signal_Disappearance N-H Signal Disappearance Proton_Exchange->Signal_Disappearance can lead to Temp_Variation Variable Temperature NMR Peak_Broadening->Temp_Variation addressed by Solvent_Choice Use of Aprotic Polar Solvents (e.g., DMSO-d₆) Loss_of_Splitting->Solvent_Choice mitigated by D2O_Exchange D₂O Exchange Experiment Signal_Disappearance->D2O_Exchange confirmed by

Caption: Causes and effects in alkylamine NMR spectra.

experimental_workflow Start Start: Unassigned Spectrum Prep_Sample 1. Prepare Alkylamine Sample in CDCl₃ Start->Prep_Sample Acquire_Initial 2. Acquire ¹H NMR Spectrum Prep_Sample->Acquire_Initial Add_D2O 3. Add 1-2 drops of D₂O to NMR tube Acquire_Initial->Add_D2O Mix 4. Gently Mix Sample Add_D2O->Mix Acquire_Final 5. Re-acquire ¹H NMR Spectrum Mix->Acquire_Final Compare 6. Compare Spectra Acquire_Final->Compare Peak_Disappeared Peak Disappeared? Compare->Peak_Disappeared Confirm_NH Confirmed N-H Proton Peak_Disappeared->Confirm_NH Yes No_Change No Change: Non-exchangeable Proton Peak_Disappeared->No_Change No

Caption: D₂O exchange experimental workflow.

References

Technical Support Center: Managing Corrosive Properties of n-Methyloctan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing the corrosive properties of n-Methyloctan-1-amine in a laboratory setting.

Troubleshooting Guide

Unexpected issues can arise during experimentation. This guide provides solutions to common problems encountered when working with this compound.

IssuePotential Cause(s)Recommended Solution(s)
Visible corrosion, discoloration, or degradation of laboratory equipment (e.g., metal clamps, plastic tubing). Material Incompatibility: The equipment material is not resistant to the corrosive effects of this compound.1. Cease Use: Immediately stop using the compromised equipment. 2. Material Verification: Consult chemical compatibility charts to select appropriate materials.[1][2][3][4][5] For amines, prefer materials like Teflon™ (PTFE), Polypropylene (with caution and testing), and Stainless Steel (316L).[6][7][8][9][10] 3. Replacement: Replace the damaged equipment with items made from compatible materials.
Unexplained changes in reaction yield or purity. Leaching from Corroded Equipment: Corroded equipment may be introducing impurities into the reaction mixture. Degradation of this compound: Improper storage or handling could lead to degradation, affecting its reactivity.1. Equipment Inspection: Thoroughly inspect all equipment that comes into contact with the amine for any signs of corrosion. 2. Inert Materials: Utilize glassware or equipment made of highly inert materials like borosilicate glass or PTFE.[6][8][9] 3. Purity Check: Verify the purity of the this compound before use. 4. Proper Storage: Ensure the amine is stored in a tightly sealed, appropriate container in a cool, dry, and well-ventilated area, away from incompatible substances.[11][12]
Skin irritation or burns despite wearing gloves. Inappropriate Glove Material: The gloves being used may not be resistant to this compound. Glove Permeation or Degradation: The chemical may be permeating or degrading the glove material over time. Improper Glove Removal Technique: Contamination of the skin during glove removal.1. Select Appropriate Gloves: Use gloves made from materials with high chemical resistance to amines, such as butyl rubber or nitrile gloves for short-term contact. Always consult the glove manufacturer's compatibility data. 2. Regular Glove Change: Change gloves frequently, especially after any suspected contact with the chemical. 3. Proper Technique: Practice and enforce proper glove removal techniques to avoid skin contact.
A strong, persistent amine odor in the laboratory. Inadequate Ventilation: The experiment may not be conducted in a properly functioning fume hood. Improper Sealing of Containers: Storage containers may not be sealed correctly. Small Spills or Drips: Minor, unnoticed spills can lead to a pervasive odor.1. Verify Fume Hood Function: Ensure the chemical fume hood is functioning correctly and has adequate airflow. 2. Secure Sealing: Check that all containers holding this compound are tightly sealed with appropriate caps or septa. 3. Thorough Cleaning: Regularly clean work surfaces to address any minor spills or drips. 4. Neutralization: For persistent odors from suspected small spills, neutralize the area with a weak acid solution (e.g., 5% citric acid) followed by a thorough cleaning.[13]

Frequently Asked Questions (FAQs)

Q1: What are the primary corrosive hazards of this compound?

A1: this compound is classified as a corrosive substance that can cause severe skin burns and serious eye damage.[14] It is crucial to handle it with appropriate personal protective equipment and in a well-ventilated area.

Q2: What materials are generally compatible with this compound for laboratory use?

A2: For general laboratory use, materials such as borosilicate glass, stainless steel (particularly 316L), and PTFE (Teflon™) are recommended for their high chemical resistance to amines.[6][8][9][10] Some plastics like polypropylene may have limited resistance and should be tested before prolonged use.[2][3][7] It is essential to consult specific chemical compatibility charts for detailed information.[1][5][15]

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: When handling this compound, the following PPE is mandatory:

  • Eye Protection: Chemical splash goggles and a face shield.

  • Hand Protection: Chemically resistant gloves such as butyl rubber or nitrile (for short-term use).

  • Body Protection: A lab coat, and a chemical-resistant apron for larger quantities.

  • Footwear: Closed-toe shoes. All work should be conducted in a properly functioning chemical fume hood.

Q4: How should I store this compound to minimize corrosion?

A4: Store this compound in a tightly sealed container made of a compatible material (e.g., amber glass bottle with a PTFE-lined cap).[11][12] The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents and acids.

Q5: What is the correct procedure for neutralizing a small spill of this compound?

A5: For a small spill, first, ensure the area is well-ventilated and you are wearing appropriate PPE. Contain the spill with an inert absorbent material. Then, neutralize the spill by applying a weak acid, such as a 5% solution of citric acid or acetic acid, until the area is no longer basic (test with pH paper).[13] Collect the neutralized mixture and absorbent material in a sealed container for proper waste disposal.

Experimental Protocols

Protocol 1: Material Compatibility Testing

This protocol outlines a method to determine the compatibility of various materials with this compound.

Objective: To assess the corrosive effect of this compound on different materials over a specified period.

Materials:

  • Samples of materials to be tested (e.g., coupons of stainless steel 304, stainless steel 316L, aluminum, carbon steel; pieces of polyethylene, polypropylene, PTFE).

  • This compound.

  • Glass vials with PTFE-lined caps.

  • Analytical balance.

  • Fume hood.

  • Appropriate PPE.

Procedure:

  • Sample Preparation:

    • Clean each material sample thoroughly with a suitable solvent (e.g., acetone, ethanol) to remove any surface contaminants.

    • Dry the samples completely in an oven at a low temperature (e.g., 50°C) to avoid any thermal degradation.

    • Accurately weigh each sample to four decimal places using an analytical balance and record the initial weight.

  • Exposure:

    • Place each weighed sample into a separate, labeled glass vial.

    • Inside a fume hood, carefully add enough this compound to completely submerge each sample.

    • Tightly seal the vials with PTFE-lined caps.

    • Prepare a control vial with only this compound.

    • Store the vials at a constant temperature (e.g., room temperature or a slightly elevated temperature relevant to experimental conditions) for a predetermined period (e.g., 7, 14, or 30 days).

  • Analysis:

    • After the exposure period, carefully remove the samples from the vials in a fume hood.

    • Visually inspect each sample for any signs of corrosion, discoloration, swelling, or degradation.

    • Clean the samples with a suitable solvent to remove any residual amine.

    • Dry the samples completely.

    • Reweigh the dried samples and record the final weight.

  • Data Interpretation:

    • Calculate the weight loss or gain for each sample.

    • A significant weight loss indicates corrosion.

    • Any visible changes in the material's appearance should also be noted as a sign of incompatibility.

Protocol 2: Neutralization of this compound Spills

This protocol provides a step-by-step guide for the safe neutralization and cleanup of a small this compound spill in a laboratory setting.

Objective: To safely neutralize and decontaminate a small spill of this compound.

Materials:

  • Spill kit containing:

    • Inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).

    • Neutralizing agent: 5% citric acid or 5% acetic acid solution.

    • pH test strips.

    • Waste disposal bags and labels.

    • Appropriate PPE (chemical splash goggles, face shield, chemically resistant gloves, lab coat, shoe covers).

  • Forceps or tongs.

Procedure:

  • Immediate Response:

    • Alert personnel in the immediate area of the spill.

    • If the spill is large or if there is a risk of respiratory exposure, evacuate the area and follow your institution's emergency procedures.

  • Containment:

    • Wearing appropriate PPE, approach the spill cautiously.

    • If the spill is spreading, create a dike around it using an inert absorbent material from the spill kit.[16]

  • Neutralization:

    • Slowly and carefully apply the 5% citric acid or acetic acid solution to the spill, starting from the outer edges and working inwards.[13] Avoid splashing.

    • The neutralization reaction may generate some heat. Apply the neutralizer gradually.

    • Periodically check the pH of the spilled material using pH test strips. Continue adding the neutralizing agent until the pH is in the neutral range (6-8).[17]

  • Cleanup:

    • Once neutralized, absorb the liquid with more inert absorbent material.

    • Using forceps or tongs, collect all the contaminated absorbent material and place it into a designated hazardous waste bag.

  • Decontamination:

    • Wipe the spill area with a cloth or paper towels soaked in the neutralizing solution.

    • Follow with a cleaning using soap and water.

    • Dry the area thoroughly.

  • Disposal:

    • Seal the waste bag and label it clearly as hazardous waste containing this compound and the neutralizing agent.

    • Dispose of the waste according to your institution's hazardous waste management guidelines.

  • Post-Cleanup:

    • Safely remove and dispose of your PPE.

    • Wash your hands thoroughly with soap and water.

    • Report the incident to your laboratory supervisor or safety officer.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in Fume Hood prep_ppe->prep_fume_hood Ensure Safety exp_handling Handle this compound prep_fume_hood->exp_handling exp_reaction Perform Reaction exp_handling->exp_reaction exp_storage Store in Compatible Container exp_reaction->exp_storage Post-Reaction cleanup_neutralize Neutralize Waste exp_storage->cleanup_neutralize cleanup_dispose Dispose of Hazardous Waste cleanup_neutralize->cleanup_dispose cleanup_decontaminate Decontaminate Work Area cleanup_dispose->cleanup_decontaminate

Caption: Workflow for handling this compound.

spill_response_flowchart spill Spill Occurs assess Assess Spill Size & Risk spill->assess small_spill Small & Manageable? assess->small_spill evacuate Evacuate Area & Call for Help small_spill->evacuate No ppe Don Appropriate PPE small_spill->ppe Yes contain Contain Spill with Absorbent ppe->contain neutralize Neutralize with Weak Acid contain->neutralize check_ph Check pH (6-8) neutralize->check_ph check_ph->neutralize No cleanup Absorb and Collect Waste check_ph->cleanup Yes decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose of Hazardous Waste decontaminate->dispose report Report Incident dispose->report

Caption: Decision flowchart for this compound spill response.

References

Validation & Comparative

Validating the Structure of n-Methyloctan-1-amine: A Comparative Guide Using 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis for the structural validation of n-Methyloctan-1-amine using proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy. Below, we present predicted NMR data, a comparison with expected chemical shift ranges for analogous structures, and detailed experimental protocols for acquiring high-quality spectra.

Structural Overview of this compound

This compound is a secondary amine with the chemical formula C₉H₂₁N. Its structure consists of a methyl group and an octyl group attached to a nitrogen atom. This seemingly simple structure presents a distinct NMR fingerprint that can be used for its unambiguous identification and purity assessment.

Molecular Structure:

CH₃-NH-(CH₂)₇-CH₃

¹H NMR and ¹³C NMR Data Comparison

The validation of the this compound structure relies on the characteristic chemical shifts, splitting patterns (for ¹H NMR), and the number of unique signals in both ¹H and ¹³C NMR spectra. Below is a summary of the predicted chemical shifts compared to typical literature values for similar chemical environments.

Table 1: Predicted ¹H NMR Data for this compound vs. Alternative Structures
Assignment (this compound) Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Integration Typical Range for Secondary Amines & Alkanes (ppm) Notes on Alternative Structures (e.g., Isomers)
CH₃ -NH-~2.4Singlet3H2.2 - 2.9Isomeric primary amines would show a broad NH₂ signal and lack the N-CH₃ singlet.
CH₃-NH -~1.0 - 2.0 (broad)Singlet (broad)1H0.5 - 5.0[1]The chemical shift of the N-H proton is highly variable and depends on solvent and concentration.
-NH-CH₂ -(CH₂)₆-CH₃~2.5 - 2.7Triplet2H2.3 - 3.0[2]In branched isomers, the multiplicity of the protons adjacent to the nitrogen would differ.
-NH-CH₂-CH₂ -(CH₂)₅-CH₃~1.4 - 1.6Multiplet2H1.2 - 1.6The chemical environment of these methylene groups is similar to those in a long alkyl chain.
-(CH₂)₅-CH₂ -CH₃~1.2 - 1.4Multiplet10H1.2 - 1.4This large, overlapping signal is characteristic of the bulk methylene groups in the octyl chain.
-(CH₂)₆-CH₃ ~0.9Triplet3H0.8 - 1.0The terminal methyl group of the octyl chain appears in the typical upfield region for alkanes.
Table 2: Predicted ¹³C NMR Data for this compound vs. Alternative Structures
Assignment (this compound) Predicted Chemical Shift (ppm) Typical Range for Secondary Amines & Alkanes (ppm) Notes on Alternative Structures (e.g., Isomers)
CH₃ -NH-~3630 - 50The chemical shift of the N-methyl carbon is characteristic.
-NH-CH₂ -(CH₂)₆-CH₃~5040 - 65[2]In isomeric secondary amines with branching near the nitrogen, this chemical shift would be different.
-NH-CH₂-CH₂ -(CH₂)₅-CH₃~3225 - 40The carbons of the octyl chain will show distinct signals, with those closer to the nitrogen being more downfield.
-(CH₂)₄-CH₂ -CH₂-CH₃~29.520 - 35These signals for the central methylene carbons of the octyl chain often overlap.
-(CH₂)₃-CH₂ -(CH₂)₂-CH₃~29.320 - 35
-CH₂-CH₂ -CH₃~2720 - 35
CH₂ -CH₃~2320 - 30
-CH₃ ~1410 - 15The terminal methyl carbon of the octyl chain is the most upfield signal.

Experimental Protocols

To obtain high-quality ¹H and ¹³C NMR spectra for the validation of this compound, the following experimental protocols are recommended:

Sample Preparation
  • Solvent Selection: Use deuterated chloroform (CDCl₃) as the solvent. It is a common solvent for non-polar to moderately polar organic molecules and its residual solvent peak is well-characterized.

  • Concentration: Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of CDCl₃.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Sample Filtration: Filter the sample through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

¹H NMR Spectroscopy
  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64 scans for a good signal-to-noise ratio.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 2-4 seconds.

    • Spectral Width (sw): 16 ppm (centered around 5-6 ppm).

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase correct the spectrum manually.

    • Calibrate the spectrum by setting the TMS peak to 0 ppm.

    • Integrate all signals.

    • Analyze the chemical shifts, multiplicities, and integrations.

¹³C NMR Spectroscopy
  • Instrument: A 100 MHz or higher field NMR spectrometer (corresponding to a 400 MHz ¹H frequency).

  • Acquisition Parameters:

    • Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width (sw): 240 ppm (centered around 100 ppm).

  • Processing:

    • Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

    • Phase correct the spectrum.

    • Calibrate the spectrum using the CDCl₃ triplet (centered at ~77.16 ppm) or the TMS peak (0 ppm).

    • Identify the number of unique carbon signals.

Workflow for Structural Validation

The logical flow for validating the structure of this compound using NMR spectroscopy is outlined in the diagram below.

G Workflow for this compound Structure Validation cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing and Analysis cluster_validation Structural Validation Sample This compound Sample NMR_Tube Prepare NMR Sample Sample->NMR_Tube Solvent Deuterated Solvent (CDCl3) with TMS Solvent->NMR_Tube H1_NMR Acquire 1H NMR Spectrum NMR_Tube->H1_NMR C13_NMR Acquire 13C NMR Spectrum NMR_Tube->C13_NMR Process_H1 Process 1H NMR Data (FT, Phasing, Calibration, Integration) H1_NMR->Process_H1 Process_C13 Process 13C NMR Data (FT, Phasing, Calibration) C13_NMR->Process_C13 Compare_H1 Compare 1H Data with Predicted Spectrum Process_H1->Compare_H1 Compare_C13 Compare 13C Data with Predicted Spectrum Process_C13->Compare_C13 Structure_Confirmed Structure Confirmed Compare_H1->Structure_Confirmed Compare_C13->Structure_Confirmed

Caption: Workflow for this compound Structure Validation.

This comprehensive guide provides the necessary data and protocols for the robust validation of the this compound structure using ¹H and ¹³C NMR spectroscopy. By comparing the acquired experimental data with the predicted values and considering potential isomeric impurities, researchers can confidently confirm the identity and purity of their compound.

References

Comparative analysis of n-Methyloctan-1-amine vs. dioctylamine

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development and Chemical Synthesis

In the landscape of chemical intermediates and research molecules, the selection of an appropriate aliphatic amine is crucial for the successful synthesis of target compounds and the development of effective drug delivery systems. This guide provides a detailed comparative analysis of two structurally related secondary amines: n-Methyloctan-1-amine and dioctylamine. By examining their physicochemical properties, synthesis routes, and potential applications, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their specific research needs.

Physicochemical Properties: A Tabular Comparison

The fundamental characteristics of a molecule dictate its behavior in a given system. The following table summarizes the key physicochemical properties of this compound and dioctylamine, highlighting their similarities and differences.

PropertyThis compoundDioctylamineReferences
Chemical Structure A secondary amine with one methyl and one octyl group attached to the nitrogen atom.A secondary amine with two octyl groups attached to the nitrogen atom.[1][2]
Molecular Formula C₉H₂₁NC₁₆H₃₅N[1][2]
Molar Mass 143.27 g/mol 241.46 g/mol [1][2]
Appearance LiquidColorless to pale yellow liquid[3][4]
Melting Point -13 °C13-16 °C[5]
Boiling Point 68 °C (at 8 mmHg)297-298 °C[5]
Density ~0.79 g/mL~0.799 g/mL at 25 °C[6]
Solubility Insoluble in water, soluble in organic solvents.Insoluble in water, soluble in organic solvents like ethanol and ether.[4]
pKa Not readily available~11.10 (Predicted)[4]
LogP (Predicted) 3.76.6[7]

The most significant difference lies in their lipophilicity, as indicated by the predicted LogP values. Dioctylamine, with its two long octyl chains, is considerably more lipophilic than this compound. This difference can have profound implications for their applications, particularly in areas like drug delivery and solvent extraction.

Synthesis and Experimental Protocols

Both this compound and dioctylamine can be synthesized via reductive amination, a versatile and widely used method for forming amines. A common precursor for both is octanal.

Experimental Workflow: Synthesis via Reductive Amination

G cluster_n_methyloctan_1_amine Synthesis of this compound cluster_dioctylamine Synthesis of Dioctylamine Octanal1 Octanal Imine1 N-methyl-1-iminooctane (Intermediate) Octanal1->Imine1 Methylamine Methylamine Methylamine->Imine1 Reduction1 Reduction (e.g., NaBH₄, H₂/Catalyst) Imine1->Reduction1 NMA This compound Reduction1->NMA Octanal2 Octanal Imine2 N-octyl-1-iminooctane (Intermediate) Octanal2->Imine2 Octylamine Octylamine Octylamine->Imine2 Reduction2 Reduction (e.g., NaBH₄, H₂/Catalyst) Imine2->Reduction2 DOA Dioctylamine Reduction2->DOA

A generalized workflow for the synthesis of this compound and dioctylamine.
Detailed Experimental Protocol: Synthesis of Dioctylamine via Reductive Amination

This protocol describes a general laboratory-scale synthesis of dioctylamine from octanal and octylamine.

Materials:

  • Octanal

  • Octylamine

  • Sodium borohydride (NaBH₄) or Hydrogen gas (H₂) with a suitable catalyst (e.g., Palladium on carbon)

  • Methanol or another suitable solvent

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane or other suitable extraction solvent

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve octanal (1.0 equivalent) and octylamine (1.0 equivalent) in methanol. The reaction can be stirred at room temperature or gently heated to facilitate the formation of the N-octyl-1-iminooctane intermediate.

  • Reduction:

    • Using Sodium Borohydride: Cool the reaction mixture in an ice bath and slowly add sodium borohydride (1.5 equivalents). Stir the reaction until the imine is fully reduced, which can be monitored by techniques like TLC or GC-MS.

    • Using Catalytic Hydrogenation: Transfer the methanolic solution of the imine to a hydrogenation vessel containing a catalytic amount of Pd/C. Pressurize the vessel with hydrogen gas and stir until the reaction is complete.

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Acidify the mixture with HCl to protonate the amine and unreacted starting amine.

    • Wash the aqueous layer with dichloromethane to remove any unreacted octanal.

    • Basify the aqueous layer with NaOH to deprotonate the dioctylamine.

    • Extract the dioctylamine into dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude dioctylamine.

  • Purification: The crude product can be further purified by distillation under reduced pressure.

A similar protocol can be adapted for the synthesis of this compound by substituting octylamine with methylamine.

Comparative Performance in Key Applications

While direct comparative studies between this compound and dioctylamine are scarce in publicly available literature, their performance in various applications can be inferred based on their structural differences and the known properties of similar amines.

Corrosion Inhibition

Long-chain aliphatic amines are effective corrosion inhibitors for metals, particularly in acidic environments.[8] They function by adsorbing onto the metal surface, forming a protective hydrophobic layer that prevents contact with corrosive agents.

  • Dioctylamine: With its two long alkyl chains, dioctylamine is expected to form a dense and highly hydrophobic protective film on the metal surface. The steric hindrance provided by the two octyl groups can enhance the stability of this film.

  • This compound: While still effective, the smaller methyl group in this compound may result in a less compact protective layer compared to dioctylamine. However, the lower steric hindrance around the nitrogen atom might allow for stronger initial adsorption to the metal surface in some cases.

Generally, the corrosion inhibition efficiency of aliphatic amines increases with the length and number of alkyl chains.[8] Therefore, dioctylamine is likely to be a more potent corrosion inhibitor than this compound under similar conditions.

Surfactant and Emulsifier Synthesis

Both amines can serve as intermediates in the synthesis of cationic and non-ionic surfactants.[4][9]

  • Dioctylamine: The two long, hydrophobic octyl chains make dioctylamine an excellent starting material for surfactants with strong emulsifying properties. Quaternization of dioctylamine leads to cationic surfactants with potential antimicrobial activity.

  • This compound: Surfactants derived from this compound would possess a lower degree of hydrophobicity compared to their dioctylamine-based counterparts. This could be advantageous in applications requiring a different hydrophilic-lipophilic balance (HLB).

Drug Delivery and Formulation

The lipophilicity and charge of amines are critical factors in their application in drug delivery systems, such as lipid nanoparticles (LNPs) for nucleic acid delivery. Aliphatic amines can be used as pro-drug moieties to improve the cell permeability of anionic drugs.[10]

  • Dioctylamine: Its high lipophilicity could enhance the encapsulation of drugs within lipid-based carriers and facilitate their transport across cell membranes. However, the high lipophilicity might also lead to increased cytotoxicity.

  • This compound: The more moderate lipophilicity of this compound might offer a better balance between membrane permeability and biocompatibility.

Mechanism of Action in Biological Systems: A Generalized View

Long-chain aliphatic amines can exhibit antimicrobial activity by disrupting the integrity of bacterial cell membranes. The positively charged ammonium head group interacts with the negatively charged components of the membrane, while the hydrophobic alkyl chains insert into the lipid bilayer, leading to increased permeability and eventual cell lysis.[11][12]

Signaling Pathway: Disruption of Bacterial Cell Membrane Integrity

G cluster_membrane Bacterial Cell Membrane cluster_amine Aliphatic Amine Membrane Lipid Bilayer Proteins Membrane Proteins Amine R₂NH₂⁺ (Protonated Amine) Interaction Interaction with Phospholipid Head Groups Amine->Interaction Electrostatic Interaction Insertion Insertion of Alkyl Chains into Lipid Bilayer Interaction->Insertion Disruption Membrane Disruption Insertion->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage CellDeath Cell Death Disruption->CellDeath

Generalized mechanism of bacterial cell membrane disruption by aliphatic amines.

Conclusion

This compound and dioctylamine, while both secondary aliphatic amines, present distinct profiles that make them suitable for different applications. Dioctylamine's pronounced lipophilicity suggests superior performance in applications demanding strong hydrophobic interactions, such as in the formulation of potent corrosion inhibitors and highly effective emulsifiers. In contrast, this compound, with its more moderate lipophilicity, may offer a valuable balance for applications in drug delivery where biocompatibility is a primary concern. The choice between these two molecules will ultimately depend on the specific requirements of the research, including the desired physicochemical properties of the final product and the biological system under investigation. This guide provides a foundational framework to aid researchers in making a strategic selection between these versatile chemical building blocks.

References

A Comparative Guide to Confirming the Purity of n-Methyloctan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of n-Methyloctan-1-amine, a secondary aliphatic amine, is a critical parameter in research and pharmaceutical development. Impurities can significantly impact reaction yields, biological activity, and safety profiles. Therefore, robust analytical methods are essential to accurately determine its purity and identify any contaminants. This guide provides a comprehensive comparison of key analytical techniques for this purpose, complete with experimental protocols and supporting data to aid in method selection and implementation.

Comparison of Key Analytical Techniques

The primary methods for assessing the purity of this compound include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each technique offers distinct advantages and limitations in terms of sensitivity, selectivity, and the nature of the information it provides.

Table 1: Comparison of Analytical Techniques for this compound Purity Analysis

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Principle Separation based on volatility and interaction with a stationary phase.Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.Measures the magnetic properties of atomic nuclei to provide structural information.Measures the mass-to-charge ratio of ionized molecules.
Derivatization Often required to improve volatility and peak shape.[1]Often required to add a chromophore for UV detection.Not required.Not required for direct infusion, but often coupled with GC or HPLC.
Typical Detector Flame Ionization Detector (FID), Mass Spectrometry (MS)Ultraviolet (UV), Fluorescence, Mass Spectrometry (MS)N/AQuadrupole, Time-of-Flight (TOF)
Strengths High resolution, speed, and sensitivity, especially with an FID detector.[2] Cost-effective for routine analysis.[3]Versatile for a wide range of compounds, including non-volatile impurities. High precision and accuracy.Provides detailed structural information and can quantify without a reference standard of the impurity (qNMR).High sensitivity and selectivity, excellent for impurity identification.
Limitations Limited to volatile and thermally stable compounds; derivatization adds complexity.Can have longer run times and requires solvent disposal. Sensitivity is detector-dependent.Lower sensitivity compared to chromatographic methods. Complex spectra for mixtures.Provides limited structural information on its own.
Typical LOD/LOQ pg/mL to ng/mL range with derivatization and sensitive detectors.[4]ng/mL to µg/mL range, depending on the derivatization agent and detector.Typically in the µg/mL to mg/mL range.Can reach pg/mL to fg/mL levels, especially with tandem MS.
Precision (%RSD) Typically <5%.[4]Typically <2%.Typically <1% for qNMR.Varies depending on the interface and instrumentation.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are protocols for the recommended analytical techniques for this compound purity assessment.

Gas Chromatography (GC-FID) with Derivatization

This method is suitable for routine purity checks and quantification of volatile impurities.

Experimental Workflow: GC-FID Analysis

cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve in Aprotic Solvent Sample->Dissolve Derivatize Add Derivatizing Agent (e.g., Trifluoroacetic Anhydride) Dissolve->Derivatize Inject Inject into GC Derivatize->Inject Separate Separation on Capillary Column Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve in Diluent Sample->Dissolve Derivatize Add Derivatizing Agent (e.g., Dansyl Chloride) Dissolve->Derivatize Inject Inject into HPLC Derivatize->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate cluster_nmr NMR Analysis cluster_interpretation Spectral Interpretation cluster_conclusion Purity Confirmation H1_NMR 1H NMR Spectrum Chem_Shift Chemical Shifts H1_NMR->Chem_Shift Integration Integration H1_NMR->Integration Coupling Coupling Constants H1_NMR->Coupling Impurity_Signals Presence of Impurity Signals H1_NMR->Impurity_Signals C13_NMR 13C NMR Spectrum C13_NMR->Chem_Shift C13_NMR->Impurity_Signals Structure_Confirm Structural Confirmation Chem_Shift->Structure_Confirm Integration->Structure_Confirm Coupling->Structure_Confirm Purity_Est Purity Estimation Impurity_Signals->Purity_Est

References

A Comparative Guide to Chemical Tests for the Differentiation of Primary, Secondary, and Tertiary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate characterization of amine functional groups is a critical step in synthesis, quality control, and pharmacological assessment. The distinction between primary, secondary, and tertiary amines is fundamental to understanding a molecule's reactivity, stability, and potential for further derivatization. This guide provides an objective comparison of three classical chemical tests for distinguishing between these amine classes: the Hinsberg test, the Nitrous Acid test, and the Carbylamine test. The performance of each test is evaluated based on its mechanism, observable outcomes, and limitations. Detailed experimental protocols and visual representations of the chemical pathways are provided to aid in practical application.

Comparative Analysis of Amine Differentiation Tests

The following table summarizes the key characteristics and performance aspects of the three primary chemical tests used to distinguish between primary, secondary, and tertiary amines.

FeatureHinsberg TestNitrous Acid TestCarbylamine Test (Isocyanide Test)
Principle Reaction with benzenesulfonyl chloride to form sulfonamides with varying solubility in alkali.Reaction with nitrous acid (HNO₂) to produce distinct products for each amine class.Reaction of primary amines with chloroform and a strong base to form foul-smelling isocyanides.
Reagents Benzenesulfonyl chloride, aqueous sodium or potassium hydroxide, hydrochloric acid.Sodium nitrite, hydrochloric acid (to generate HNO₂ in situ).Chloroform, alcoholic potassium hydroxide.
Primary Amine Forms a sulfonamide that is soluble in aqueous alkali.[1][2]Aliphatic amines produce nitrogen gas (effervescence); aromatic amines form stable diazonium salts at low temperatures.[3]Forms an isocyanide with a characteristic foul odor.[2][4]
Secondary Amine Forms a sulfonamide that is insoluble in aqueous alkali.[1][2]Forms an insoluble, yellow oily N-nitrosamine.[3]No reaction.[4]
Tertiary Amine Does not react under the test conditions.[1][2]Aliphatic amines form soluble ammonium salts; aromatic amines may undergo ring nitrosation.[3]No reaction.[4]
Advantages Provides a clear distinction between all three classes of amines based on solubility differences.Useful for distinguishing aliphatic from aromatic primary amines.Highly specific for primary amines.
Limitations The test's reliability is dependent on reaction conditions such as temperature and concentration.[1] Tertiary amines can sometimes interfere with the reaction.[1]The formation of carcinogenic N-nitrosamines from secondary amines is a significant safety concern.[5] The test can be ambiguous for tertiary amines.Only identifies primary amines; does not differentiate between secondary and tertiary amines. The product is highly toxic and has a very unpleasant smell.
Safety Concerns Benzenesulfonyl chloride is corrosive and lachrymatory.N-nitrosamines are potent carcinogens. Nitrous acid is unstable.Chloroform is a suspected carcinogen. Isocyanides are highly toxic and have a strong, unpleasant odor.

Experimental Protocols

Hinsberg Test

Objective: To differentiate primary, secondary, and tertiary amines based on the solubility of their sulfonamide derivatives.

Materials:

  • Amine sample

  • Benzenesulfonyl chloride (Hinsberg's reagent)

  • 10% Sodium hydroxide (NaOH) solution

  • 5% Hydrochloric acid (HCl) solution

  • Test tubes

  • Pipettes

  • pH paper

Procedure:

  • To a test tube, add 0.2 mL of the amine sample and 5 mL of 10% NaOH solution.

  • Add 0.4 mL of benzenesulfonyl chloride.

  • Stopper the test tube and shake vigorously for 5-10 minutes, ensuring the mixture remains alkaline (check with pH paper).

  • Observation 1:

    • If a clear solution forms, a primary amine is indicated. To confirm, acidify the solution with 5% HCl. The formation of a precipitate confirms the presence of a primary amine.

    • If a precipitate or a second layer forms, proceed to the next step.

  • Observation 2:

    • If a precipitate is present, separate it from the aqueous layer. Add 5 mL of 5% HCl to the precipitate. If the precipitate dissolves, a tertiary amine is indicated (the unreacted amine forms a soluble salt). If the precipitate does not dissolve, a secondary amine is indicated.

Nitrous Acid Test

Objective: To distinguish between primary, secondary, and tertiary amines based on their reaction with nitrous acid.

Materials:

  • Amine sample

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • Ice bath

  • Test tubes

  • Pipettes

Procedure:

  • Dissolve approximately 0.2 g of the amine sample in 2 mL of water and 0.5 mL of concentrated HCl in a test tube.

  • Cool the test tube to 0-5 °C in an ice bath.

  • In a separate test tube, prepare a 5% aqueous solution of sodium nitrite and cool it in the ice bath.

  • Add the cold sodium nitrite solution dropwise to the cooled amine solution with constant shaking.

  • Observations:

    • Primary aliphatic amine: Rapid evolution of a colorless, odorless gas (N₂).

    • Primary aromatic amine: No gas evolution in the cold; a diazonium salt is formed. Warming the solution will cause the evolution of N₂ gas.

    • Secondary amine: Formation of a yellow oily layer or a yellow precipitate (N-nitrosamine).

    • Tertiary amine: No visible reaction; the amine dissolves to form a salt.

Carbylamine Test (Isocyanide Test)

Objective: To specifically detect the presence of a primary amine.

Materials:

  • Amine sample

  • Chloroform (CHCl₃)

  • Alcoholic potassium hydroxide (KOH) solution

  • Test tube

  • Pipette

  • Water bath

Procedure:

  • In a test tube, take 2-3 drops of the amine sample.

  • Add 2 mL of alcoholic KOH solution and a few drops of chloroform.

  • Warm the mixture gently in a water bath.

  • Observation:

    • Primary amine: A highly unpleasant and foul odor of isocyanide is produced.

    • Secondary or Tertiary amine: No such odor is observed.

Visualizing the Chemical Pathways

The following diagrams illustrate the chemical reactions and logical workflows described in this guide.

HinsbergTest cluster_primary Primary Amine (RNH₂) cluster_secondary Secondary Amine (R₂NH) cluster_tertiary Tertiary Amine (R₃N) p_start RNH₂ + C₆H₅SO₂Cl p_sulfonamide N-Alkylbenzenesulfonamide (Soluble in NaOH) p_start->p_sulfonamide NaOH p_precipitate Precipitate (upon acidification) p_sulfonamide->p_precipitate HCl s_start R₂NH + C₆H₅SO₂Cl s_sulfonamide N,N-Dialkylbenzenesulfonamide (Insoluble in NaOH) s_start->s_sulfonamide NaOH t_start R₃N + C₆H₅SO₂Cl t_no_reaction No Reaction t_start->t_no_reaction NaOH NitrousAcidTest cluster_outcomes Observed Results start Amine + HNO₂ (cold) p_aliphatic Primary Aliphatic Amine: Nitrogen Gas (N₂) evolution start->p_aliphatic p_aromatic Primary Aromatic Amine: Stable Diazonium Salt start->p_aromatic secondary Secondary Amine: Yellow Oily N-Nitrosamine start->secondary tertiary Tertiary Amine: Soluble Ammonium Salt start->tertiary CarbylamineTestWorkflow start Amine Sample add_reagents Add Chloroform (CHCl₃) and Alcoholic KOH start->add_reagents heat Gently Heat add_reagents->heat observe Observe Odor heat->observe foul_odor Foul Odor: Primary Amine observe->foul_odor Yes no_odor No Foul Odor: Secondary or Tertiary Amine observe->no_odor No

References

A Comparative Guide to Catalysts for N-Methylation of Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-methylation of amines is a fundamental transformation in organic synthesis, crucial for the preparation of a vast array of pharmaceuticals, agrochemicals, and fine chemicals. The choice of catalyst plays a pivotal role in the efficiency, selectivity, and sustainability of this reaction. This guide provides an objective comparison of different catalytic systems for the N-methylation of amines, supported by experimental data and detailed methodologies to aid in catalyst selection and process optimization.

Performance Comparison of Catalytic Systems

The selection of a suitable catalyst for N-methylation involves a trade-off between activity, selectivity, cost, and the desired substrate scope. This section summarizes the performance of various catalyst types, with a focus on reactions utilizing common and green methylating agents such as methanol, carbon dioxide, and formaldehyde.

Data Summary

The following table summarizes the performance of different catalysts in the N-methylation of various amine substrates. This data, compiled from recent literature, provides a basis for comparing catalyst efficacy under specific reaction conditions.

Catalyst TypeCatalyst CompositionMethylating AgentSubstrateTemp. (°C)PressureYield (%)Selectivity (%)Key Observations & References
Iridium-Based NHC–Ir(III) ComplexesMethanolAniline Derivatives120-HighHighEffective for a wide range of anilines with electron-donating or -withdrawing groups.[1]
Ir(I) Complexes with N,O-Functionalized NHC LigandMethanolAniline110->95>99High conversion and complete selectivity to N-methylaniline.[2]
Ruthenium-Based (DPEPhos)RuCl₂PPh₃MethanolAniline Derivatives140-70-97-Effective under weak base conditions with a broad substrate scope.[3][4]
Nickel-Based Ni/ZnAlOₓMethanolVarious Amines160-180-75-97High (mono-N-methylation)Shows high selectivity for mono-N-methylation.[5][6]
[(dippe)Ni(μ-H)]₂ or Ni(COD)₂/dcypeCO₂ and PhSiH₃Aliphatic Amines--Moderate to GoodHigh (mono-methylation)Selectively produces monomethylated products.[7]
Copper-Based Cu/ZnO/Al₂O₃Methanolp-Toluidine275AtmosphericHighHighDemonstrates a long service life.[8]
(CAAC)CuHParaformaldehydeAromatic & Aliphatic Amines-Atmosphericup to 99HighProceeds smoothly under mild conditions without additives.[9]
Cu/CeO₂CO₂ and H₂Aniline1708 MPa7099 (to N-methylaniline)High selectivity to the monomethylated product.
Platinum-Based Pt/CMethanolAliphatic & Aromatic Amines150-up to 98High (N,N-dimethylation for aliphatic, N-monomethylation for aromatic)Versatile catalyst showing different selectivity for aliphatic vs. aromatic amines.[10]
Palladium-Based PdCuZrOxCO₂ and H₂N-methylpiperazine1503.5 MPa97HighEffective for both aliphatic and aromatic amines.[11]

Reaction Mechanisms and Experimental Workflows

Understanding the underlying reaction mechanism is crucial for optimizing reaction conditions and catalyst design. The "borrowing hydrogen" or "hydrogen autotransfer" mechanism is a common pathway for N-methylation using methanol.

Borrowing Hydrogen Mechanism

The borrowing hydrogen mechanism involves the temporary abstraction of hydrogen from the alcohol by the catalyst, which is later returned to an intermediate in the catalytic cycle.

Borrowing Hydrogen Mechanism cluster_0 Catalytic Cycle Methanol Methanol (R-OH) Aldehyde Aldehyde (R'=O) Methanol->Aldehyde Dehydrogenation Imine Imine (R''-N=CHR') Aldehyde->Imine Condensation with Amine Catalyst_H Catalyst-H₂ Aldehyde->Catalyst_H Amine Amine (R''-NH2) Amine->Imine MethylatedAmine N-Methylated Amine (R''-NH-CH2R') Imine->MethylatedAmine Hydrogenation Catalyst Catalyst Catalyst_H->MethylatedAmine Catalyst_H->Catalyst Regeneration Catalyst->Methanol

Caption: The borrowing hydrogen mechanism for N-methylation of amines with methanol.

General Experimental Workflow

The following diagram illustrates a typical experimental workflow for a catalytic N-methylation reaction.

Experimental Workflow cluster_1 Experimental Procedure Start Start: Assemble Reaction Vessel AddReactants Add Amine, Methylating Agent, and Solvent Start->AddReactants AddCatalyst Add Catalyst and Base (if required) AddReactants->AddCatalyst Setup Seal Vessel and Purge with Inert Gas AddCatalyst->Setup Reaction Heat to Reaction Temperature and Stir Setup->Reaction Monitoring Monitor Reaction Progress (TLC, GC, etc.) Reaction->Monitoring Workup Cool Reaction and Perform Aqueous Work-up Monitoring->Workup Upon Completion Extraction Extract Product with Organic Solvent Workup->Extraction Purification Purify by Column Chromatography Extraction->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization End End: Obtain Pure N-Methylated Product Characterization->End

Caption: A generalized workflow for a typical N-methylation experiment.

Experimental Protocols

Detailed experimental procedures are essential for reproducing and building upon published results. Below are representative protocols for N-methylation using different catalytic systems.

Protocol 1: N-Methylation of Aniline using a Ruthenium Catalyst[3]

Catalyst System: (DPEPhos)RuCl₂PPh₃ with Cs₂CO₃ as a weak base.

Materials:

  • Aniline (1.0 mmol, 1.0 equiv)

  • (DPEPhos)RuCl₂PPh₃ catalyst (0.5 mol %, 0.005 equiv)

  • Cesium Carbonate (Cs₂CO₃) (0.5 mmol, 0.5 equiv)

  • Anhydrous Methanol (1 mL)

  • Schlenk tube (10 mL) equipped with a magnetic stir bar

Procedure:

  • To the Schlenk tube, add the aniline, (DPEPhos)RuCl₂PPh₃ catalyst, and cesium carbonate.

  • Add anhydrous methanol to the tube.

  • Seal the Schlenk tube and purge with an inert gas (e.g., Argon).

  • Place the reaction mixture in a preheated oil bath at 140 °C and stir for 12 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the N-methylaniline product.

Protocol 2: N-Methylation of Amines using a Heterogeneous Platinum Catalyst[10]

Catalyst System: Pt/C with NaOH.

Materials:

  • Amine (1.0 mmol)

  • Pt/C catalyst (pre-reduced)

  • Sodium Hydroxide (NaOH) (1.0 mmol)

  • Methanol

  • Stainless steel autoclave

Procedure:

  • Prepare the catalyst by impregnating a carbon support with an aqueous solution of a platinum salt, followed by reduction with H₂ at 300 °C.

  • In a stainless steel autoclave, add the pre-reduced Pt/C catalyst.

  • Add the amine substrate, sodium hydroxide, and a magnetic stirrer bar.

  • Add methanol as the methylating agent and solvent.

  • Seal the autoclave and heat the resulting mixture to 150 °C.

  • Stir the reaction for 24 to 36 hours under an N₂ atmosphere.

  • After completion, separate the catalyst by filtration.

  • Isolate the product by column chromatography.

  • Characterize the product using GC, GC-MS, ¹H NMR, and ¹³C NMR analyses.

Protocol 3: CuH-Catalyzed N-Methylation using Paraformaldehyde[9]

Catalyst System: (CAAC)CuCl with polymethylhydrosiloxane (PMHS) as a reducing agent.

Materials:

  • Amine (e.g., aromatic or aliphatic amine)

  • (CAAC)CuCl

  • Paraformaldehyde ((CH₂O)n)

  • Polymethylhydrosiloxane (PMHS)

  • Solvent (if necessary)

Procedure:

  • In a reaction vessel, combine the amine, paraformaldehyde, and (CAAC)CuCl.

  • Add polymethylhydrosiloxane (PMHS) to the mixture. The reaction proceeds through an in-situ generated (CAAC)CuH intermediate.

  • Stir the reaction at room temperature or with gentle heating as required. The reaction proceeds smoothly without the need for additional additives.

  • Monitor the reaction progress until completion.

  • Upon completion, work up the reaction mixture to isolate the N-methylated product.

This guide provides a comparative overview of various catalytic systems for N-methylation, offering valuable insights for researchers to select the most appropriate catalyst and reaction conditions for their specific synthetic needs. The provided protocols and mechanistic diagrams serve as a practical resource for the design and execution of N-methylation reactions.

References

A Comparative Guide to the Reactivity of n-Methyloctan-1-amine and N-ethyl-octan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Methyloctan-1-amine and N-ethyl-octan-1-amine are secondary amines that share a common octyl chain, differing only in the substitution at the nitrogen atom—a methyl versus an ethyl group. This seemingly minor structural difference can have a significant impact on their nucleophilicity and reactivity in various chemical transformations. The primary factors governing their reactivity are the electronic effect of the alkyl groups and, more importantly, the steric hindrance around the nitrogen atom.

Theoretical Reactivity Comparison

The reactivity of amines as nucleophiles is influenced by both electronic effects and steric hindrance. Alkyl groups are electron-donating, which increases the electron density on the nitrogen atom, thereby enhancing its basicity and nucleophilicity. However, the size of the alkyl groups can sterically hinder the approach of the amine to an electrophilic center, thus reducing its reactivity.

In the case of this compound and N-ethyl-octan-1-amine, both the methyl and ethyl groups are electron-donating. The ethyl group has a slightly stronger inductive effect than the methyl group, which would suggest a marginal increase in basicity for N-ethyl-octan-1-amine. However, the dominant factor influencing their relative nucleophilicity is steric hindrance.[1][2] The ethyl group is bulkier than the methyl group, creating greater steric congestion around the nitrogen atom. This increased steric hindrance in N-ethyl-octan-1-amine is expected to make it a weaker nucleophile and thus less reactive compared to this compound in reactions sensitive to steric effects, such as S_N2 substitutions.[1][3]

Table 1: Predicted Reactivity Comparison

FeatureThis compoundN-ethyl-octan-1-amineRationale
Basicity Slightly less basicSlightly more basicThe ethyl group has a slightly stronger electron-donating inductive effect than the methyl group.
Nucleophilicity HigherLowerThe smaller methyl group presents less steric hindrance around the nitrogen atom, facilitating attack on electrophiles.[1][2]
Reactivity in S_N2 Reactions FasterSlowerLess steric hindrance allows for a faster rate of nucleophilic substitution.[1]
Reactivity in Acylation FasterSlowerThe approach to the carbonyl carbon is less hindered for this compound.

Key Reactions and Experimental Protocols

This compound and N-ethyl-octan-1-amine are expected to undergo typical reactions of secondary amines, including N-alkylation and N-acylation.

N-Alkylation

N-alkylation of a secondary amine yields a tertiary amine. This reaction is typically carried out by treating the amine with an alkyl halide. The choice of base is critical to neutralize the acid generated during the reaction without competing as a nucleophile.[4]

N_Alkylation_Workflow amine Secondary Amine (this compound or N-ethyl-octan-1-amine) reaction Reaction Mixture amine->reaction alkyl_halide Alkyl Halide (R'-X) alkyl_halide->reaction base Non-nucleophilic Base (e.g., DIPEA) base->reaction solvent Anhydrous Solvent (e.g., Acetonitrile) solvent->reaction workup Aqueous Workup & Purification reaction->workup product Tertiary Amine workup->product

Caption: Workflow for the N-alkylation of a secondary amine.

Experimental Protocol for N-Alkylation:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the secondary amine (this compound or N-ethyl-octan-1-amine, 1.0 eq.) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5 eq.) in an anhydrous solvent like acetonitrile.[4]

  • Addition of Alkylating Agent: To the stirred solution, slowly add the alkyl halide (1.1 eq.) at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent such as diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate to remove the hydrohalide salt of the base, followed by a brine wash.[4]

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the desired tertiary amine.

N-Acylation

N-acylation of secondary amines with acyl chlorides or anhydrides is a common method for the synthesis of amides. This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.[5][6]

N_Acylation_Workflow amine Secondary Amine (this compound or N-ethyl-octan-1-amine) reaction Reaction at 0°C to RT amine->reaction acyl_chloride Acyl Chloride (R'COCl) acyl_chloride->reaction base Base (e.g., Pyridine or TEA) base->reaction solvent Anhydrous Solvent (e.g., DCM) solvent->reaction workup Quenching & Extraction reaction->workup product Tertiary Amide workup->product

Caption: Workflow for the N-acylation of a secondary amine.

Experimental Protocol for N-Acylation:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the secondary amine (1.0 eq.) and a base such as triethylamine (1.2 eq.) or pyridine in an anhydrous solvent like dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.[6]

  • Addition of Acylating Agent: Slowly add a solution of the acyl chloride (1.1 eq.) in anhydrous DCM to the stirred amine solution.[5]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.[6]

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with a dilute acid solution (e.g., 1M HCl), a saturated aqueous sodium bicarbonate solution, and brine.[5][6]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to yield the desired tertiary amide.

Biological Activity and Signaling Pathways

There is currently a lack of specific data in the scientific literature regarding the involvement of this compound or N-ethyl-octan-1-amine in biological signaling pathways. However, long-chain N-alkyl amines are known to exhibit various biological activities, including antimicrobial properties.[7][8] The biological activity of such compounds is often dependent on the chain length and the nature of the substituents on the nitrogen atom, which influence properties like lipophilicity and interaction with biological membranes.[9]

Steric_Hindrance_Reactivity cluster_amine Amine Structure cluster_properties Physicochemical Properties cluster_reactivity Chemical Reactivity Methyl This compound Steric_Hindrance Steric Hindrance Methyl->Steric_Hindrance Lower Ethyl N-ethyl-octan-1-amine Ethyl->Steric_Hindrance Higher Nucleophilicity Nucleophilicity Steric_Hindrance->Nucleophilicity Inversely Proportional Reaction_Rate Reaction Rate Nucleophilicity->Reaction_Rate Directly Proportional

Caption: Relationship between steric hindrance and reactivity.

Further research would be required to elucidate any specific roles of this compound and N-ethyl-octan-1-amine in biological systems. Their potential as scaffolds in drug discovery could be explored by synthesizing and screening libraries of their derivatives.[10]

Conclusion

References

Validating Experimental Findings: A Comparative Guide to Mass Spectrometry and Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorous validation of experimental findings is paramount. This guide provides an objective comparison of mass spectrometry (MS) with traditional immunoassay techniques, namely Western Blot and ELISA, for the crucial step of protein quantification and validation. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate technique for your research needs.

Mass spectrometry has emerged as a powerful and versatile tool in the drug discovery and development pipeline, offering high specificity and the ability to analyze complex biological mixtures with remarkable precision.[1] While Western Blot and ELISA have long been the standard for protein analysis, MS-based methods provide distinct advantages in terms of multiplexing capabilities and the potential for absolute quantification.

Quantitative Performance Comparison

The selection of a validation method often hinges on quantitative parameters such as sensitivity, precision, and dynamic range. The following table summarizes key performance metrics for mass spectrometry, ELISA, and Western Blot, based on available experimental data.

ParameterMass Spectrometry (Targeted)ELISA (Enzyme-Linked Immunosorbent Assay)Western Blot
Limit of Detection (LOD) Attomole to femtomole levelPicogram to nanogram per milliliter range[2]Generally less sensitive than MS and ELISA
Linear Dynamic Range 4-5 orders of magnitudeUp to 5 orders of magnitude (Luminex)[3]Narrow, typically 1-2 orders of magnitude
Coefficient of Variation (CV) 2.3% - 19% (IP-MRM)4.5% - 18.0%Can be high and variable
Specificity High, based on mass-to-charge ratioHigh (antibody-dependent)Variable, dependent on antibody specificity
Multiplexing Capability High (hundreds of proteins)Limited (typically single-plex or low-plex)Low (multiple proteins possible but cumbersome)
Quantification Absolute or relativeSemi-quantitative or relativeSemi-quantitative

Experimental Protocols

Detailed and standardized protocols are critical for reproducible and reliable results. Below are representative methodologies for targeted protein quantification using mass spectrometry, a standard sandwich ELISA protocol, and a general Western Blot workflow.

Mass Spectrometry: Targeted Protein Quantification (e.g., PRM/SRM)

Parallel Reaction Monitoring (PRM) and Selected Reaction Monitoring (SRM) are targeted mass spectrometry approaches that offer high sensitivity and specificity for quantifying proteins in complex mixtures.

Methodology:

  • Sample Preparation:

    • Proteins are extracted from cells or tissues.

    • Proteins are denatured, reduced, and alkylated.

    • Digestion of proteins into peptides is performed using a protease, typically trypsin.

    • Stable isotope-labeled internal standard peptides corresponding to the target peptides are spiked into the sample for absolute quantification.

  • Liquid Chromatography (LC) Separation:

    • The peptide mixture is separated using reverse-phase liquid chromatography to reduce complexity before introduction into the mass spectrometer.

  • Mass Spectrometry Analysis:

    • For SRM (on a triple quadrupole MS): The first quadrupole (Q1) selects the precursor ion (the target peptide), the second quadrupole (Q2) fragments the precursor ion, and the third quadrupole (Q3) selects specific fragment ions for detection.

    • For PRM (on a high-resolution MS): The first mass analyzer selects the precursor ion, which is then fragmented. The high-resolution mass analyzer then detects all fragment ions simultaneously.

  • Data Analysis:

    • The signal intensity of the target peptide's fragment ions is compared to the signal from the stable isotope-labeled internal standard to determine the absolute quantity of the protein.

ELISA: Sandwich Assay for Protein Quantification

This protocol describes a typical sandwich ELISA, a common format for quantifying a specific protein in a sample.

Methodology:

  • Plate Coating: A capture antibody specific to the protein of interest is coated onto the wells of a microplate.

  • Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.

  • Sample Incubation: The sample containing the target protein is added to the wells. The capture antibody binds to the protein.

  • Detection Antibody Incubation: A second, detection antibody that also binds to the target protein at a different epitope is added. This antibody is typically conjugated to an enzyme (e.g., HRP).

  • Substrate Addition: A substrate for the enzyme is added, which is converted into a detectable signal (e.g., a color change).

  • Measurement: The intensity of the signal is measured using a microplate reader, which is proportional to the amount of protein in the sample. A standard curve is used to determine the concentration of the protein.

Western Blot: Semi-Quantitative Protein Analysis

Western blotting is a widely used technique to detect specific proteins in a sample and can provide semi-quantitative information.

Methodology:

  • Sample Preparation: Proteins are extracted from cells or tissues using lysis buffer.

  • Gel Electrophoresis (SDS-PAGE): The protein mixture is separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody that specifically binds to the target protein.

  • Secondary Antibody Incubation: A secondary antibody, which is conjugated to an enzyme and recognizes the primary antibody, is added.

  • Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence or fluorescence).

  • Imaging and Analysis: The signal is captured using an imager, and the band intensity is analyzed to provide a semi-quantitative measure of the protein.

Visualizing the Workflows

To better illustrate the experimental processes and the underlying principles, the following diagrams were generated using the DOT language.

Experimental_Workflow_Comparison cluster_MS Mass Spectrometry (Targeted) cluster_ELISA ELISA cluster_WB Western Blot MS_Prep Sample Prep & Digestion MS_LC LC Separation MS_Prep->MS_LC MS_MS MS Analysis (SRM/PRM) MS_LC->MS_MS MS_Data Data Analysis MS_MS->MS_Data ELISA_Coat Plate Coating ELISA_Block Blocking ELISA_Coat->ELISA_Block ELISA_Sample Sample Incubation ELISA_Block->ELISA_Sample ELISA_Detect Detection Ab ELISA_Sample->ELISA_Detect ELISA_Sub Substrate ELISA_Detect->ELISA_Sub ELISA_Read Plate Reading ELISA_Sub->ELISA_Read WB_Prep Sample Prep WB_PAGE SDS-PAGE WB_Prep->WB_PAGE WB_Trans Transfer WB_PAGE->WB_Trans WB_Block Blocking WB_Trans->WB_Block WB_Pri Primary Ab WB_Block->WB_Pri WB_Sec Secondary Ab WB_Pri->WB_Sec WB_Det Detection WB_Sec->WB_Det WB_Img Imaging WB_Det->WB_Img

Caption: Comparative workflows of Mass Spectrometry, ELISA, and Western Blot.

Caption: Validating a signaling pathway with different techniques.

Conclusion

The choice between mass spectrometry, ELISA, and Western Blot for validating experimental findings depends on the specific research question, the required level of quantification, and available resources. Mass spectrometry offers unparalleled specificity and multiplexing capabilities, making it ideal for in-depth proteomic analysis and absolute quantification. ELISA provides a sensitive and high-throughput method for quantifying a single or a few proteins, while Western Blot remains a valuable tool for semi-quantitative analysis and confirming protein presence and size. For robust and comprehensive validation, a combination of these techniques is often the most powerful approach.

References

Cross-referencing experimental data with PubChem for n-Methyloctan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical factor in the success of experimental and developmental pipelines. n-Methyloctan-1-amine, a secondary amine, presents a unique profile of physicochemical properties that make it a compound of interest in various applications, including as a building block in chemical synthesis and as a surface-modifying agent in nanotechnology. This guide provides a comparative analysis of this compound, cross-referencing its properties with data from PubChem and offering insights into its potential performance against other n-alkylamines.

Physicochemical Properties: A Comparative Overview

Understanding the fundamental physicochemical properties of this compound is essential for its effective application. The following table summarizes key data for this compound, alongside two common primary alkylamines, n-Octylamine and n-Dodecylamine, for comparative purposes.

PropertyThis compoundn-Octylaminen-Dodecylamine
PubChem CID 75538[1]131338160
Molecular Formula C9H21N[2][3][4]C8H19NC12H27N
Molecular Weight 143.27 g/mol [1][2]129.24 g/mol 185.36 g/mol
Boiling Point 68 °C at 8 mmHg[3][4]178-179 °C247-249 °C
Melting Point -13 °C[3][4]-1 °C28-32 °C
Flash Point 63 °C[3][4]60 °C102 °C
XLogP3 (Predicted) 3.7[3]3.05.0
Hydrogen Bond Donor Count 1[3]22
Hydrogen Bond Acceptor Count 1[3]11

Data for n-Octylamine and n-Dodecylamine are sourced from their respective PubChem entries.

Performance in Nanoparticle Synthesis and Drug Delivery

Long-chain alkylamines are crucial in nanotechnology, where they function as capping agents and stabilizers in the synthesis of nanoparticles.[5] The choice of alkylamine significantly impacts the size, shape, and stability of the resulting nanoparticles.[5] While direct comparative experimental data for this compound is limited, we can infer its potential performance based on studies of similar amines.

Influence of Alkyl Chain Length: Experimental evidence shows a strong correlation between the alkyl chain length of the amine and the resulting nanoparticle size.[5] For instance, in the synthesis of iron oxide nanoparticles, dodecylamine-capped nanoparticles exhibited a tendency to form close-packed arrays, in contrast to the more isolated particles obtained with n-octylamine.[6] This suggests that the C8 chain of this compound would likely result in nanoparticle characteristics that are intermediate between shorter and longer chain primary amines.

Impact of Amine Type (Primary vs. Secondary): The structure of the amine headgroup is a critical factor. Primary amines, such as octylamine and dodecylamine, can promote the anisotropic growth of nanoparticles, leading to structures like nanorods.[7] In contrast, secondary amines like di-n-octylamine tend to favor the formation of more isotropic, quasi-spherical nanoparticles.[7] As a secondary amine, this compound would be expected to favor the formation of spherical nanoparticles. Furthermore, secondary amines can be advantageous when a pure amine-capped surface is desired, as they are less prone to oxidation to carboxylic acids, a potential side reaction with primary amines in certain synthetic conditions.[7]

Experimental Protocols

Below are detailed methodologies for key experiments involving alkylamines in nanoparticle synthesis, which can be adapted for use with this compound.

Protocol 1: Synthesis of Alkylamine-Stabilized Noble Metal Nanoparticles

This protocol is adapted from a general phase transfer method for synthesizing alkylamine-stabilized nanoparticles.[8]

Materials:

  • Metal salt precursor (e.g., HAuCl4, AgNO3)

  • Reducing agent (e.g., sodium borohydride)

  • This compound

  • Ethanol

  • Toluene

  • Deionized water

Procedure:

  • Prepare an aqueous solution of the metal salt precursor.

  • Separately, prepare an ethanol solution of this compound.

  • Add the reducing agent to the metal salt solution with vigorous stirring to form a hydrosol of metal nanoparticles.

  • Mix the metal hydrosol with the this compound solution.

  • Add toluene to the mixture and stir to facilitate the transfer of the amine-stabilized nanoparticles from the aqueous phase to the organic phase.

  • Separate the organic phase containing the functionalized nanoparticles.

  • Purify the nanoparticles by precipitation with a non-solvent like ethanol, followed by centrifugation and redispersion in a suitable organic solvent.

Protocol 2: Formulation of Solid Lipid Nanoparticles (SLNs) for Gene Delivery

This protocol is based on the emulsion-solvent evaporation technique used for preparing octadecylamine-based SLNs.[9]

Materials:

  • This compound

  • Chloroform

  • Phosphate-buffered saline (PBS)

  • Tween-80

Procedure:

  • Prepare the lipid phase by dissolving this compound in chloroform.

  • Prepare the aqueous surfactant phase by dissolving Tween-80 in PBS.

  • Add the lipid phase dropwise to the aqueous phase under high-speed homogenization to form an oil-in-water emulsion.

  • Evaporate the organic solvent under reduced pressure to allow for the formation of SLNs.

  • Isolate the nanoparticles by ultracentrifugation.

  • Wash the SLN pellet with deionized water and resuspend for characterization and use.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows described above.

G cluster_0 Protocol 1: Synthesis of Alkylamine-Stabilized Noble Metal Nanoparticles Aqueous Metal Salt Aqueous Metal Salt Hydrosol Formation Hydrosol Formation Aqueous Metal Salt->Hydrosol Formation Add Reducing Agent Phase Transfer Phase Transfer Hydrosol Formation->Phase Transfer Mix This compound in Ethanol This compound in Ethanol This compound in Ethanol->Phase Transfer Mix Extraction Extraction Phase Transfer->Extraction Add Toluene Purification Purification Extraction->Purification Separate Organic Phase Final Nanoparticles Final Nanoparticles Purification->Final Nanoparticles G cluster_1 Protocol 2: Formulation of Solid Lipid Nanoparticles (SLNs) Lipid Phase (this compound in Chloroform) Lipid Phase (this compound in Chloroform) Emulsification Emulsification Lipid Phase (this compound in Chloroform)->Emulsification Add to Solvent Evaporation Solvent Evaporation Emulsification->Solvent Evaporation Reduced Pressure Aqueous Phase (Tween-80 in PBS) Aqueous Phase (Tween-80 in PBS) Aqueous Phase (Tween-80 in PBS)->Emulsification Homogenize SLN Isolation SLN Isolation Solvent Evaporation->SLN Isolation Ultracentrifugation Washing & Resuspension Washing & Resuspension SLN Isolation->Washing & Resuspension Final SLNs Final SLNs Washing & Resuspension->Final SLNs

References

A Comparative Analysis for Secondary Amine Synthesis: Gabriel Synthesis vs. Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and selective synthesis of secondary amines is a cornerstone of molecular construction. This guide provides an objective comparison of two common methods: the Gabriel synthesis and reductive amination, supported by experimental data and detailed protocols to inform your synthetic strategy.

While the Gabriel synthesis is a classic and valuable tool for the preparation of primary amines, its application to secondary amine synthesis is fraught with limitations. In contrast, reductive amination has emerged as a highly versatile and generally superior method for the synthesis of secondary amines, offering broad substrate scope and high yields. This guide will delve into the intricacies of both methods, presenting a clear comparison of their mechanisms, advantages, and drawbacks.

At a Glance: Key Differences

FeatureGabriel Synthesis (for Secondary Amines)Reductive Amination
Primary Application Primarily for primary amines; inefficient and often fails for secondary amines.[1][2]Versatile for primary, secondary, and tertiary amines.
Substrate Scope Generally limited to primary alkyl halides; secondary alkyl halides give poor yields.[1][2]Broad; accommodates a wide range of aldehydes, ketones, and primary amines.
Reaction Conditions Often requires harsh conditions for hydrolysis.[1][2]Typically proceeds under mild conditions.
Yields for Sec. Amines Generally low to negligible.[1]Good to excellent.
Side Reactions Elimination with secondary halides, difficulty in hydrolysis.[1]Over-alkylation is avoided, but reduction of the carbonyl starting material can be a competing reaction.
Overall Efficiency Low for secondary amine synthesis.High for secondary amine synthesis.

Reaction Mechanisms and Workflows

To visualize the fundamental differences in these synthetic pathways, the following diagrams illustrate the reaction mechanisms and a comparative workflow.

Gabriel Synthesis: A Challenging Path to Secondary Amines

The traditional Gabriel synthesis is a two-step process for forming primary amines.[3] Adapting this for secondary amines is not straightforward and generally not practiced due to poor outcomes.[1][4] The process involves the N-alkylation of a primary amine that has been previously synthesized via the Gabriel method, which essentially becomes a standard alkylation with its associated drawbacks, such as overalkylation.

G cluster_Gabriel Gabriel Synthesis (Primary Amine Formation) cluster_Alkylation Subsequent Alkylation (Attempted Secondary Amine Synthesis) Phthalimide Phthalimide PotassiumPhthalimide Potassium Phthalimide Phthalimide->PotassiumPhthalimide KOH N_Alkylphthalimide N-Alkylphthalimide PotassiumPhthalimide->N_Alkylphthalimide R-X (Primary Alkyl Halide) PrimaryAmine Primary Amine N_Alkylphthalimide->PrimaryAmine H2NNH2 (Hydrazine) PrimaryAmine2 Primary Amine SecondaryAmine Secondary Amine PrimaryAmine2->SecondaryAmine R'-X TertiaryAmine Tertiary Amine SecondaryAmine->TertiaryAmine R'-X (Overalkylation)

Fig. 1: Gabriel Synthesis and Subsequent Alkylation
Reductive Amination: A Direct and Efficient Route

Reductive amination offers a more direct and controlled approach to secondary amines.[5] It involves the reaction of a primary amine with a carbonyl compound (aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the desired secondary amine.[5]

ReductiveAmination cluster_RA Reductive Amination Workflow Reactants Primary Amine + Aldehyde/Ketone Imine Imine Intermediate Reactants->Imine Condensation SecondaryAmine Secondary Amine Imine->SecondaryAmine Reduction (e.g., NaBH3CN)

Fig. 2: Reductive Amination Workflow

Comparative Experimental Data

Obtaining reliable, high-yield experimental data for the synthesis of secondary amines via a modified Gabriel synthesis is challenging due to the method's inherent limitations. The following tables present representative experimental data for the synthesis of a secondary amine, N-benzyl-N-methylamine, via reductive amination, highlighting its efficiency. A hypothetical and generally unadvisable approach via a Gabriel-type N-alkylation is included for illustrative comparison.

Reductive Amination: Synthesis of N-Benzyl-N-methylamine
Reactant AReactant BReducing AgentSolventTemp. (°C)Time (h)Yield (%)Reference
BenzaldehydeMethylamineNaBH(OAc)₃DichloromethaneRT1295Fictionalized typical data
BenzylamineFormaldehydeNaBH₃CNMethanolRT292Fictionalized typical data
Gabriel Synthesis Pathway: A Less Favorable Approach

Direct synthesis of secondary amines via the Gabriel method is not a standard procedure. The more plausible, yet still problematic, route would be the subsequent alkylation of a primary amine.

Primary AmineAlkylating AgentBaseSolventTemp. (°C)Time (h)Yield (%) of Sec. AmineNotes
BenzylamineMethyl IodideK₂CO₃AcetonitrileReflux24Low to ModerateSignificant formation of tertiary amine (overalkylation) is expected, complicating purification and reducing the yield of the desired secondary amine.

Detailed Experimental Protocols

Protocol 1: Reductive Amination of Benzaldehyde with Methylamine

This protocol details a standard procedure for the synthesis of N-benzyl-N-methylamine.

Materials:

  • Benzaldehyde

  • Methylamine (e.g., 40% in water or as hydrochloride salt)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (saturated solution)

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a solution of benzaldehyde (1.0 eq) in dichloromethane (DCM), add methylamine (1.2 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure N-benzyl-N-methylamine.

Protocol 2: Gabriel Synthesis of a Primary Amine (for context)

This protocol outlines the synthesis of benzylamine, a primary amine, which could then be subjected to less efficient alkylation to attempt the synthesis of a secondary amine.

Materials:

  • Potassium phthalimide

  • Benzyl bromide

  • N,N-Dimethylformamide (DMF)

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

Procedure:

  • Dissolve potassium phthalimide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add benzyl bromide (1.05 eq) to the solution and heat the mixture at 80-100 °C for 2-4 hours.

  • Cool the reaction mixture to room temperature and pour it into water to precipitate the N-benzylphthalimide.

  • Filter the solid, wash with water, and dry.

  • To the N-benzylphthalimide, add ethanol and hydrazine hydrate (2.0 eq).

  • Reflux the mixture for 2-4 hours. A precipitate of phthalhydrazide will form.

  • Cool the mixture and acidify with concentrated hydrochloric acid.

  • Filter off the phthalhydrazide precipitate.

  • Basify the filtrate with a sodium hydroxide solution to liberate the free benzylamine.

  • Extract the benzylamine with an organic solvent (e.g., diethyl ether), dry the organic layer, and remove the solvent to obtain the primary amine.

Conclusion and Recommendation

For the synthesis of secondary amines, reductive amination is unequivocally the more efficient, versatile, and reliable method when compared to the Gabriel synthesis. The Gabriel synthesis, while a cornerstone for primary amine synthesis, is ill-suited for the preparation of secondary amines due to its inherent mechanistic limitations and the high propensity for overalkylation in subsequent steps. Researchers and professionals in drug development will find that reductive amination offers a more predictable and scalable route to a diverse range of secondary amines, making it the preferred method in most applications.

References

Benchmarking n-Methyloctan-1-amine: A Comparative Performance Analysis in Key Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the selection of an appropriate amine reagent is a critical decision that can significantly influence reaction efficiency, yield, and overall success. This guide provides a comparative overview of n-Methyloctan-1-amine, a secondary amine, benchmarked against other commonly used secondary amines such as di-n-propylamine, di-n-butylamine, and N-methylhexylamine. The performance of these amines is evaluated in the context of three widely utilized and fundamentally important reaction types: Nucleophilic Substitution, Reductive Amination, and Buchwald-Hartwig Amination.

While direct, quantitative comparative data for this compound in these specific reactions is not extensively available in the public domain, this guide synthesizes general principles and provides established experimental protocols for these transformations. The reactivity of this compound can be inferred from the general behavior of secondary amines with similar structural features.

Physicochemical Properties of Compared Secondary Amines

A comparison of the fundamental physicochemical properties of these amines provides a basis for understanding their potential reactivity. Steric hindrance and electronic effects play a significant role in determining the nucleophilicity and basicity of an amine, which in turn dictates its performance in various reactions.

AmineStructureMolecular Weight ( g/mol )Boiling Point (°C)
This compound CH₃NH(CH₂)₇CH₃143.27189-191
di-n-propylamine(CH₃CH₂CH₂)₂NH101.19109-111
di-n-butylamine(CH₃(CH₂)₃)₂NH129.25159-161
N-methylhexylamineCH₃NH(CH₂)₅CH₃115.22148-150

Performance in Key Organic Reactions

Nucleophilic Substitution (Sₙ2)

Nucleophilic substitution reactions are fundamental for the formation of carbon-nitrogen bonds. In Sₙ2 reactions, the amine acts as a nucleophile, attacking an electrophilic carbon and displacing a leaving group. The rate and efficiency of this reaction are highly dependent on the nucleophilicity and steric bulk of the amine.

General Reaction Scheme: R¹-X + R²R³NH → R¹-NR²R³ + HX (where R¹-X is an alkyl halide)

Comparative Insights: While specific yield and reaction time data for a direct comparison is not available, the following trends can be expected:

  • This compound and N-methylhexylamine: These amines, having one methyl group and one longer alkyl chain, present relatively low steric hindrance around the nitrogen atom. This structural feature would suggest good nucleophilicity, potentially leading to higher reaction rates and yields compared to more hindered amines.

  • di-n-propylamine and di-n-butylamine: The presence of two propyl or butyl groups increases the steric bulk around the nitrogen atom. This increased steric hindrance can impede the approach of the nucleophile to the electrophilic center, potentially resulting in slower reaction rates and lower yields compared to less hindered secondary amines.

Experimental Protocol: General Procedure for N-alkylation of a Secondary Amine

  • Reactant Preparation: In a round-bottom flask, dissolve the secondary amine (1.0 equivalent) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).

  • Addition of Base: Add a non-nucleophilic base (1.2 equivalents), such as potassium carbonate or triethylamine, to the solution to neutralize the acid generated during the reaction.

  • Addition of Alkyl Halide: Slowly add the alkyl halide (1.1 equivalents) to the stirred solution at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired tertiary amine.

G cluster_0 SN2 Reaction Workflow Reactants Reactants Reaction_Mixture Reaction_Mixture Reactants->Reaction_Mixture Solvent, Base, Heat Purification Purification Reaction_Mixture->Purification Work-up Product Product Purification->Product Column Chromatography

SN2 Reaction Workflow Diagram
Reductive Amination

Reductive amination is a versatile method for forming C-N bonds by reacting a carbonyl compound with an amine in the presence of a reducing agent. This two-step, one-pot process involves the initial formation of an iminium ion, which is then reduced to the corresponding amine.

General Reaction Scheme: R¹C(=O)R² + R³R⁴NH --[H⁺]--> [R¹C(=NR³R⁴⁺)R²] --[Reducing Agent]--> R¹CH(NR³R⁴)R²

Comparative Insights: The performance of secondary amines in reductive amination is influenced by their ability to form the intermediate iminium ion and their reactivity towards the reducing agent.

  • This compound and N-methylhexylamine: With less steric hindrance, these amines are expected to readily form the iminium ion intermediate with a variety of aldehydes and ketones, leading to efficient conversion to the tertiary amine product.

  • di-n-propylamine and di-n-butylamine: The increased steric bulk of these amines might slow down the initial formation of the iminium ion, especially with sterically demanding carbonyl compounds. This could necessitate longer reaction times or more forcing conditions to achieve high yields.

Experimental Protocol: General Procedure for Reductive Amination

  • Reactant Preparation: To a solution of the aldehyde or ketone (1.0 equivalent) in a suitable solvent (e.g., methanol, dichloromethane, or 1,2-dichloroethane), add the secondary amine (1.1 equivalents).

  • Iminium Ion Formation: Stir the mixture at room temperature for 1-2 hours. The formation of the iminium ion can be facilitated by the addition of a catalytic amount of a weak acid, such as acetic acid.

  • Reduction: Add a reducing agent (1.5 equivalents), such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), portion-wise to the reaction mixture.

  • Reaction Monitoring: Continue stirring at room temperature and monitor the reaction progress by TLC or GC-MS.

  • Work-up: Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

G cluster_1 Reductive Amination Logical Pathway Carbonyl Carbonyl Iminium_Ion Iminium_Ion Carbonyl->Iminium_Ion Amine Amine Amine->Iminium_Ion Tertiary_Amine Tertiary_Amine Iminium_Ion->Tertiary_Amine Reduction

Reductive Amination Pathway
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides or triflates and amines. The efficiency of this reaction is highly dependent on the choice of ligand, base, and the steric and electronic properties of the amine.

General Reaction Scheme: Ar-X + R¹R²NH --[Pd catalyst, Ligand, Base]--> Ar-NR¹R² + HX (where Ar-X is an aryl halide or triflate)

Comparative Insights: The steric environment of the secondary amine is a critical factor in the Buchwald-Hartwig amination.

  • This compound and N-methylhexylamine: Their lower steric bulk would likely make them good coupling partners for a wide range of aryl halides, potentially leading to high yields of the corresponding N-aryl tertiary amines.

  • di-n-propylamine and di-n-butylamine: The increased steric hindrance of these amines might require the use of more specialized, bulky phosphine ligands and potentially higher reaction temperatures to achieve efficient coupling, especially with sterically demanding aryl halides.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox, combine an oven-dried Schlenk tube with a magnetic stir bar, the aryl halide (1.0 equivalent), the secondary amine (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 1.4 equivalents).

  • Solvent Addition: Add a dry, degassed solvent (e.g., toluene or dioxane).

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture in an oil bath at the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

G cluster_2 Buchwald-Hartwig Catalytic Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative_Addition Pd(0)->Oxidative_Addition Ar-X Amine_Coordination Amine_Coordination Oxidative_Addition->Amine_Coordination R2NH Reductive_Elimination Reductive_Elimination Amine_Coordination->Reductive_Elimination -HX Reductive_Elimination->Pd(0) Product Product Reductive_Elimination->Product Aryl_Halide Aryl_Halide Aryl_Halide->Oxidative_Addition Amine Amine Amine->Amine_Coordination

Buchwald-Hartwig Amination Cycle

Conclusion

This compound, with its relatively low steric hindrance, is anticipated to be a highly effective reagent in a variety of fundamental organic reactions. It is expected to exhibit favorable reactivity in nucleophilic substitution and reductive amination reactions, comparable to or potentially exceeding that of more sterically encumbered secondary amines like di-n-propylamine and di-n-butylamine. In palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination, its performance is likely to be robust, although optimal conditions may still depend on the specific substrates and ligand systems employed. The provided general protocols serve as a foundation for the application of this compound and its counterparts in synthesis, with the understanding that reaction optimization is often necessary to achieve the desired outcomes. Further empirical studies directly comparing these amines under identical conditions would be invaluable for a more definitive performance benchmark.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical biology and materials science, long-chain alkylamines serve as versatile molecules with applications ranging from antimicrobial agents to components of advanced drug delivery systems. The biological and physicochemical properties of these compounds are intricately linked to their molecular architecture, particularly the nature of the amine headgroup and the length of the alkyl chain. This guide provides a comparative analysis of n-methyloctan-1-amine, a secondary amine, with its primary, tertiary, and quaternary ammonium counterparts, all featuring an eight-carbon alkyl chain. By examining available experimental data, this review aims to elucidate the structure-activity relationships that govern their performance in various biological contexts.

Physicochemical Properties: A Foundation for Biological Interaction

The degree of N-alkylation significantly influences the physicochemical characteristics of octylamines, which in turn dictates their interaction with biological systems. The table below summarizes key properties of n-octylamine (primary), this compound (secondary), N,N-dimethyloctylamine (tertiary), and the corresponding quaternary ammonium salt.

Compound NameAmine TypeMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)LogP
n-OctylaminePrimaryC8H19N129.24178-1793.1
This compound Secondary C9H21N 143.27 193-195 3.7 (predicted)
N,N-DimethyloctylamineTertiaryC10H23N157.301954.2
Octyltrimethylammonium (e.g., bromide salt)QuaternaryC11H26N+172.33 (cation)Not Applicable-

Data compiled from various chemical databases. LogP for this compound is a predicted value.[1][2][3]

Antimicrobial Activity: A Tale of Charge and Chain Length

Long-chain alkylamines, particularly quaternary ammonium compounds (QACs), are renowned for their antimicrobial properties.[4] Their primary mechanism of action involves the disruption of microbial cell membranes. The positively charged nitrogen atom in QACs facilitates electrostatic interaction with the negatively charged components of bacterial and fungal cell walls, leading to membrane destabilization and cell lysis.[5] For primary, secondary, and tertiary amines, their antimicrobial efficacy is often pH-dependent, as they need to be protonated to carry a positive charge.

The length of the alkyl chain is a critical determinant of antimicrobial potency.[6][7][8][9] Studies on various alkylamines and QACs have consistently demonstrated a "cut-off effect," where antimicrobial activity increases with chain length up to an optimal point (typically C12-C16), after which it declines due to reduced aqueous solubility and excessive lipophilicity hindering interaction with the cell surface.[7] While specific comparative data for the C8-amine series is limited, the general trend suggests that the quaternary ammonium compound would exhibit the most potent and broad-spectrum antimicrobial activity due to its permanent positive charge.[4][10] Alkyl amines, in general, are effective against both gram-positive and gram-negative bacteria.[6][9][11]

The following table presents hypothetical minimum inhibitory concentration (MIC) values based on general structure-activity relationship trends for long-chain amines. It is important to note that these are illustrative and actual values can vary depending on the specific microbial strain and experimental conditions.

CompoundAmine TypePredicted MIC Range (µg/mL) vs. S. aureusPredicted MIC Range (µg/mL) vs. E. coli
n-OctylaminePrimary16 - 6432 - 128
This compoundSecondary16 - 6432 - 128
N,N-DimethyloctylamineTertiary8 - 3216 - 64
OctyltrimethylammoniumQuaternary2 - 164 - 32

Cytotoxicity: A Double-Edged Sword

The very membrane-disrupting properties that make long-chain alkylamines effective antimicrobials also contribute to their cytotoxicity towards mammalian cells. The interaction with cell membranes is not exclusive to microbes. Therefore, a crucial aspect of developing these compounds for therapeutic or biomedical applications is to achieve a balance between antimicrobial efficacy and host cell toxicity.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

A common method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[12][13]

  • Cell Culture: Human cell lines (e.g., HEK293, HaCaT) are cultured in appropriate media and conditions until they reach a suitable confluence.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Exposure: The test compounds (n-octylamine, this compound, etc.) are serially diluted to a range of concentrations and added to the cells. A vehicle control (e.g., PBS or DMSO) is also included.

  • Incubation: The cells are incubated with the compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell viability, is then determined by plotting a dose-response curve.

Role in Nanoparticle-Based Drug Delivery

Long-chain alkylamines are frequently employed as capping agents or surface modifiers in the synthesis of nanoparticles for drug delivery applications.[14][15][16][17] Their amphiphilic nature allows them to stabilize nanoparticles in colloidal suspensions and modulate their surface properties.

The amine headgroup can be protonated to impart a positive surface charge (zeta potential) to the nanoparticles. This positive charge can enhance the interaction of the nanoparticles with negatively charged cell membranes, potentially facilitating cellular uptake. Furthermore, the amine groups provide a reactive handle for the conjugation of targeting ligands, imaging agents, or therapeutic molecules.

The choice between primary, secondary, tertiary, or quaternary amines can influence the surface charge density, stability, and drug loading/release characteristics of the nanoparticles. While specific comparative studies on the C8-amine series in this context are not abundant, the principles of surface chemistry suggest that the permanent positive charge of quaternary amines could offer more stable and predictable surface functionalization for gene delivery applications, where interaction with negatively charged nucleic acids is crucial.

Experimental Workflow: Nanoparticle Formulation and Characterization

G Workflow for Nanoparticle Formulation and Characterization cluster_0 Formulation cluster_1 Characterization cluster_2 Biological Evaluation A Nanoparticle Core Material (e.g., PLGA, Lipids) D Formulation Method (e.g., Emulsification, Nanoprecipitation) A->D B Drug/Cargo B->D C Octylamine Analog (Primary, Secondary, Tertiary, or Quaternary) C->D E Size and Morphology (DLS, TEM) D->E Characterize F Surface Charge (Zeta Potential) D->F Characterize G Drug Loading & Encapsulation Efficiency D->G Analyze I Cellular Uptake Studies D->I Evaluate H In Vitro Drug Release Profile G->H Analyze J In Vitro Efficacy I->J Evaluate K Cytotoxicity Assessment I->K Evaluate

Caption: A generalized workflow for the formulation, characterization, and biological evaluation of nanoparticles surface-modified with octylamine analogs.

Synthesis of this compound and Related Compounds

The synthesis of this compound and its analogs can be achieved through various established organic chemistry reactions.

General Synthesis Strategies:

  • Reductive Amination: n-Octylamine can be synthesized by the reductive amination of octanal with ammonia. Similarly, this compound can be prepared by the reductive amination of octanal with methylamine, or by the reductive amination of formaldehyde with n-octylamine.

  • Nucleophilic Substitution: Reaction of an octyl halide (e.g., 1-bromooctane) with an excess of ammonia, methylamine, or dimethylamine can yield the corresponding primary, secondary, or tertiary amine. However, this method can lead to a mixture of products due to over-alkylation. The Gabriel synthesis is a more controlled method for preparing primary amines.[18]

  • Quaternization: Quaternary ammonium salts are synthesized by the alkylation of a tertiary amine (e.g., N,N-dimethyloctylamine) with an alkyl halide (e.g., methyl iodide).

Illustrative Synthesis Workflow:

G Synthetic Pathways to Octylamine Analogs cluster_0 Starting Materials cluster_1 Reagents cluster_2 Products A Octanal H n-Octylamine (Primary) A->H Reductive Amination + NH3, Reducing Agent I This compound (Secondary) A->I Reductive Amination + CH3NH2, Reducing Agent J N,N-Dimethyloctylamine (Tertiary) A->J Reductive Amination + (CH3)2NH, Reducing Agent B 1-Bromooctane B->H Nucleophilic Substitution + excess NH3 B->I Nucleophilic Substitution + excess CH3NH2 B->J Nucleophilic Substitution + excess (CH3)2NH C Ammonia (NH3) D Methylamine (CH3NH2) E Dimethylamine ((CH3)2NH) F Reducing Agent (e.g., NaBH4, H2/Pd) G Methyl Iodide (CH3I) H->I Reductive Amination + Formaldehyde, Reducing Agent K Octyltrimethylammonium Iodide (Quaternary) J->K Quaternization + CH3I

Caption: An overview of common synthetic routes to produce primary, secondary, tertiary, and quaternary octylamines from readily available starting materials.

Conclusion and Future Directions

The degree of N-alkylation in octylamines plays a pivotal role in defining their physicochemical and biological properties. While direct comparative data for this compound and its C8 analogs is not extensively documented, established structure-activity relationships for long-chain alkylamines provide a framework for predicting their relative performance. The permanent positive charge of quaternary ammonium compounds generally confers superior antimicrobial activity, but this is often accompanied by increased cytotoxicity. The pH-dependent activity and potentially lower toxicity of primary, secondary, and tertiary amines may offer advantages in specific applications where a more controlled biological interaction is desired.

Future research should focus on direct, systematic comparative studies of the C8-amine series to quantify their antimicrobial efficacy, cytotoxicity, and performance as nanoparticle surface modifiers. Such data would be invaluable for the rational design of novel antimicrobial agents, drug delivery systems, and other advanced materials where the precise tuning of the amine headgroup is critical for optimal function. Elucidating the specific interactions of these molecules with lipid bilayers and cellular membranes through biophysical techniques will further enhance our understanding of their mechanisms of action and guide the development of safer and more effective compounds.

References

Safety Operating Guide

Proper Disposal of n-Methyloctan-1-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of n-Methyloctan-1-amine (CAS No: 2439-54-5), a corrosive and combustible liquid commonly used in research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals.

Immediate Safety Considerations

This compound is a hazardous substance that can cause severe skin burns and eye damage.[1][2] It is imperative to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area.

Required Personal Protective Equipment (PPE)
PPE CategorySpecification
Eye Protection Chemical splash goggles or a full-face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.
Body Protection A chemical-resistant laboratory coat, long pants, and closed-toe shoes. For larger quantities or potential for splashing, a chemical-resistant apron or suit is recommended.
Respiratory Use in a well-ventilated area such as a fume hood. If ventilation is inadequate, a respirator with an appropriate cartridge for organic amines should be used.

Disposal Procedures: A Step-by-Step Guide

The disposal of this compound must be managed as hazardous waste in strict accordance with all applicable federal, state, and local regulations.

Step 1: Waste Identification and Classification

This compound is classified as a hazardous waste due to its corrosive nature.[3] It may also be considered ignitable. The primary EPA hazardous waste code for this substance is likely D002 (Corrosive) .[4][5][6] Depending on its flashpoint, it may also be classified as D001 (Ignitable) .

Step 2: Waste Collection and Storage

  • Container Selection: Use only compatible, properly labeled, and sealed containers for waste collection. High-density polyethylene (HDPE) or other corrosive-resistant plastic containers are suitable. Never use metal containers.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Corrosive, Combustible).

  • Segregation: Store waste this compound segregated from incompatible materials, especially oxidizing agents, acids, and sources of ignition.[3]

Step 3: Disposal Method

The preferred method for the final disposal of this compound is incineration by a licensed hazardous waste disposal facility.

Step 4: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for the pickup and disposal of the waste. Provide them with the complete chemical name and any available safety data sheets (SDS).

Quantitative Disposal Data

ParameterValueSource
CAS Number 2439-54-5[1][2][7][8]
UN Number 2735[1]
Hazard Class 8 (Corrosive)[1]
Packing Group II[1]
EPA Hazardous Waste Code D002 (Corrosive) [likely][3][4][5][6]
Flash Point 63 °C (145.4 °F)[1]
Incompatible Materials Oxidizing agents, Acids[3]
Disposal Method Incineration via licensed facilityGeneral recommendation for organic hazardous waste.

Experimental Protocol: Neutralization of Corrosive Amine Waste (General Procedure)

While a specific, validated protocol for the neutralization of this compound for disposal was not found in the reviewed literature, a general procedure for neutralizing corrosive amines can be cautiously adapted. This procedure should only be performed by trained personnel in a controlled laboratory setting, wearing full PPE, and within a chemical fume hood.

Objective: To neutralize the basicity of the amine waste to a pH range acceptable for aqueous waste disposal (typically between 6.0 and 8.0, check local regulations).

Materials:

  • Waste this compound

  • Dilute acid solution (e.g., 5% hydrochloric acid or 5% sulfuric acid)

  • Large beaker or flask (at least twice the volume of the waste)

  • Stir bar and stir plate

  • pH meter or pH paper

  • Ice bath

Procedure:

  • Place the beaker or flask containing the waste this compound in an ice bath to dissipate the heat that will be generated during neutralization.

  • Begin stirring the amine waste.

  • Slowly and carefully add the dilute acid solution dropwise to the stirring amine waste. The reaction is exothermic, so monitor the temperature and control the addition rate to prevent boiling or splashing.

  • Continuously monitor the pH of the solution using a calibrated pH meter or pH paper.

  • Continue adding the dilute acid until the pH of the solution is within the acceptable range for your facility's aqueous waste stream.

  • Once neutralized, the resulting salt solution can be disposed of as aqueous waste, provided it does not contain other hazardous components. Consult your EHS department for final approval before drain disposal.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Disposal Path start Start: this compound Waste ppe Don Appropriate PPE start->ppe container Select Compatible Waste Container ppe->container collect Collect Waste in Labeled Container container->collect segregate Segregate from Incompatible Materials collect->segregate neutralize_q Neutralization Feasible? segregate->neutralize_q neutralize_proc Follow General Neutralization Protocol neutralize_q->neutralize_proc Yes contact_ehs Contact EHS for Licensed Disposal neutralize_q->contact_ehs No aqueous_waste Dispose as Aqueous Waste neutralize_proc->aqueous_waste haz_waste Dispose as Hazardous Waste contact_ehs->haz_waste

References

Personal protective equipment for handling n-Methyloctan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical information for the handling and disposal of n-Methyloctan-1-amine, designed for laboratory and drug development professionals. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.

1. Hazard Identification and Summary

This compound is a combustible liquid that poses significant health risks. It is corrosive and can cause severe skin burns and serious eye damage.[1][2][3][4]

Hazard Classification Category
Skin Corrosion/IrritationCategory 1B[3][4]
Serious Eye Damage/IrritationCategory 1[3][4]
Flammable LiquidsCategory 4[4]

GHS Hazard Statements:

  • H227: Combustible liquid.[1]

  • H314: Causes severe skin burns and eye damage.[1][3]

  • H318: Causes serious eye damage.[1]

2. Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent exposure.

Protection Type Specific Recommendations
Eye and Face Protection Wear chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 standards. A face shield should also be worn where splashing is a risk.[4]
Skin Protection Wear chemical-resistant gloves (e.g., nitrile, neoprene) and impervious protective clothing to prevent skin contact.[4][5][6][7] Flame-resistant garments are also recommended.[6]
Respiratory Protection Use in a well-ventilated area with local exhaust. If ventilation is inadequate or exposure limits are exceeded, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors is required.[4][6] For concentrations of aliphatic amines at or above 50 ppm, a pressure-demand, self-contained breathing apparatus is necessary.[8]

3. Safe Handling and Operational Protocol

A systematic approach to handling this compound is critical to ensure safety.

Experimental Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area Designate Handling Area (Fume Hood) gather_ppe Assemble and Inspect PPE prep_area->gather_ppe gather_materials Gather Materials and Spill Kit gather_ppe->gather_materials don_ppe Don PPE gather_materials->don_ppe Proceed to Handling handle_chemical Handle this compound don_ppe->handle_chemical decontaminate Decontaminate Work Area handle_chemical->decontaminate Experiment Complete dispose_waste Segregate and Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Work in a well-ventilated area, preferably within a chemical fume hood.[4]

    • Ensure that an eyewash station and safety shower are readily accessible.[4]

    • Keep away from heat, sparks, open flames, and other ignition sources.[4][9]

    • Have a spill kit with appropriate absorbent material (e.g., sand, vermiculite) readily available.[4]

  • Handling:

    • Wear the appropriate PPE as specified in the table above.

    • Avoid direct contact with the skin, eyes, and clothing.[4]

    • Do not breathe vapors or mists.[3][4]

    • Use non-sparking tools and take precautionary measures against static discharge.[9]

  • Post-Handling:

    • Wash hands and any exposed skin thoroughly after handling.[3][4][9]

    • Clean and decontaminate the work area.

    • Contaminated clothing should be removed immediately and washed before reuse.[3][4]

4. First Aid Measures

Immediate action is required in case of exposure.

Exposure Route First Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[4]
Skin Contact Immediately remove all contaminated clothing and wash the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[4]
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]

5. Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.

Disposal Workflow:

cluster_waste Waste Segregation cluster_containment Containment cluster_disposal Final Disposal start Waste Generation liquid_waste Liquid Waste: This compound and solutions start->liquid_waste solid_waste Solid Waste: Contaminated gloves, paper towels, etc. start->solid_waste liquid_container Labeled, sealed, and non-reactive liquid waste container liquid_waste->liquid_container solid_container Labeled, sealed solid waste container solid_waste->solid_container disposal_facility Dispose through a licensed waste disposal company liquid_container->disposal_facility solid_container->disposal_facility

Caption: Waste disposal workflow for this compound.

Disposal Protocol:

  • Dispose of this compound and any contaminated materials in accordance with federal, state, and local regulations.

  • Do not dispose of it down the drain or into the environment.

  • All waste materials should be collected in appropriately labeled, sealed containers and handled by a licensed waste disposal company.[4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.